molecular formula C24H21NO5 B557356 Fmoc-Tyr-OH CAS No. 92954-90-0

Fmoc-Tyr-OH

Número de catálogo: B557356
Número CAS: 92954-90-0
Peso molecular: 403.4 g/mol
Clave InChI: SWZCTMTWRHEBIN-QFIPXVFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-Tyr-OH, also known as this compound, is a useful research compound. Its molecular formula is C24H21NO5 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZCTMTWRHEBIN-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90918847
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92954-90-0
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Fmoc-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-L-tyrosine, commonly abbreviated as Fmoc-Tyr-OH, is a pivotal building block in solid-phase peptide synthesis (SPPS). Its unique chemical structure, featuring a base-labile Fmoc protecting group on the α-amino group, allows for the controlled and sequential assembly of amino acids into peptides. The unprotected phenolic hydroxyl group on the tyrosine side chain presents both opportunities and challenges in peptide synthesis, making a thorough understanding of its chemical properties essential for its effective utilization in research and drug development. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its use, and logical workflows for its application in peptide synthesis.

Core Chemical Properties

This compound is a white to off-white crystalline powder. A summary of its key quantitative chemical properties is presented in the table below. It is important to note that some properties, such as melting point and optical rotation, may exhibit slight variations between different suppliers and batches.

PropertyValueReferences
Molecular Formula C₂₄H₂₁NO₅[1][2][3]
Molecular Weight 403.43 g/mol [1][2][3]
Appearance White to off-white powder[3]
Melting Point 180 - 185 °C[3]
Optical Rotation [α]D²⁰ = -22 ± 2° (c=1 in DMF)[3]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[4]
CAS Number 92954-90-0[1][2][3]

Spectroscopic Data

Spectroscopy Expected Features for this compound
¹H NMR Signals corresponding to the fluorenyl group protons (typically in the range of 7.2-7.8 ppm), the α-proton of the amino acid, the β-protons, and the aromatic protons of the tyrosine side chain. The phenolic hydroxyl proton will also be present.
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid, the carbons of the Fmoc group, and the carbons of the tyrosine residue.
Infrared (IR) Characteristic absorption bands for the O-H stretch of the carboxylic acid and phenolic hydroxyl group, the N-H stretch of the urethane, the C=O stretch of the urethane and carboxylic acid, and aromatic C-H and C=C stretches.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following sections provide detailed methodologies for the key steps involving this amino acid derivative.

Fmoc Deprotection

The removal of the Fmoc group is a critical step to liberate the free amine for the subsequent coupling reaction.

Methodology:

  • Resin Swelling: Swell the peptide-resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 15-30 minutes.

  • Deprotection: Treat the resin with a 20% solution of piperidine in DMF. The reaction is typically carried out for 5-10 minutes at room temperature. For sequences prone to aggregation, a second treatment of 5-10 minutes may be beneficial.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. A typical washing sequence is 5-7 cycles with DMF.

Amino Acid Coupling

The coupling of this compound to the free amine on the growing peptide chain requires activation of its carboxylic acid group.

Methodology:

  • Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent in a minimal amount of DMF. Common coupling agents include:

    • Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization.

    • Uronium/Aminium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). These are typically used with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Coupling: Add the activated this compound solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Note on Side-Chain Protection: The phenolic hydroxyl group of tyrosine can undergo acylation during coupling. While this is often reversible during the subsequent Fmoc deprotection step with piperidine, for the synthesis of long or complex peptides, it is advisable to use a protected version of tyrosine, such as Fmoc-Tyr(tBu)-OH, to avoid side reactions and improve yields.

Experimental Workflow and Logical Relationships

The incorporation of an this compound residue into a peptide chain via SPPS follows a cyclical process. The logical flow of this process is illustrated in the diagram below.

SPPS_Workflow_for_Fmoc_Tyr_OH start Start: Peptide-Resin with Free N-terminus deprotection Fmoc Deprotection: 20% Piperidine in DMF start->deprotection 1. wash1 Wash: DMF deprotection->wash1 2. coupling Coupling: Activated this compound wash1->coupling 3. wash2 Wash: DMF coupling->wash2 4. next_cycle Next Cycle or Final Cleavage wash2->next_cycle 5.

Caption: SPPS cycle for this compound incorporation.

This workflow diagram illustrates the sequential steps involved in adding a single this compound residue. The cycle begins with a resin-bound peptide that has a free amino group. This free amine is then coupled with the activated this compound. Following the coupling reaction and subsequent washing, the Fmoc group is removed from the newly added tyrosine residue, preparing the peptide for the next coupling cycle. This entire process is repeated until the desired peptide sequence is assembled.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-(9-Fluorenylmethoxycarbonyl)-L-tyrosine (Fmoc-Tyr-OH), a critical building block in solid-phase peptide synthesis (SPPS). The document details methodologies for the synthesis of both the side-chain protected form, Fmoc-Tyr(tBu)-OH, which is standard in modern peptide chemistry, and the unprotected this compound.

Introduction

The strategic use of protecting groups is fundamental to successful peptide synthesis. For tyrosine, the phenolic hydroxyl group on its side chain is reactive and can lead to undesired side reactions, such as acylation, during peptide coupling. To prevent these issues and ensure high purity and yield of the final peptide, the side chain is typically protected. The tert-butyl (tBu) group is the most common protecting group for the tyrosine side chain in Fmoc-based SPPS. It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and is cleaved under the strongly acidic conditions of the final peptide cleavage from the resin (e.g., trifluoroacetic acid)[1].

This guide will compare different synthetic routes and purification strategies, providing detailed protocols and quantitative data to aid researchers in optimizing their laboratory procedures.

Synthesis of Fmoc-Tyr(tBu)-OH

The synthesis of Fmoc-Tyr(tBu)-OH typically starts from O-tert-butyl-L-tyrosine, which is then reacted with an Fmoc-donating reagent. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

While Fmoc-Cl is more reactive, potentially leading to faster reaction times, it is also more susceptible to hydrolysis and can generate corrosive byproducts. Fmoc-OSu is generally preferred as it is more stable, easier to handle, and the reaction conditions are easier to control, often resulting in fewer side reactions and a cleaner product profile[1].

Comparative Synthesis Data
ParameterMethod 1: Fmoc-ClMethod 2: Fmoc-OSu
Starting Material O-tert-butyl-L-tyrosineO-tert-butyl-L-tyrosine
Fmoc Reagent 9-fluorenylmethyl chloroformate (Fmoc-Cl)N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
Solvent System Tetrahydrofuran (THF) and waterAcetone and water
Base Sodium carbonate (Na2CO3)Sodium carbonate (Na2CO3)
Reaction Time Monitored by TLC until completion8 hours
Reported Yield 80.1%93.2 - 95.4%[2]
Reported Purity (pre-purification) Not specifiedNot specified

Synthesis Pathway for Fmoc-Tyr(tBu)-OH

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Crude Product O-tert-butyl-L-tyrosine O-tert-butyl-L-tyrosine Reaction Na2CO3 Acetone/Water or THF/Water Room Temperature O-tert-butyl-L-tyrosine->Reaction Fmoc-OSu Fmoc-OSu or Fmoc-Cl Fmoc-OSu->Reaction Crude_Fmoc_Tyr_tBu_OH Crude Fmoc-Tyr(tBu)-OH Reaction->Crude_Fmoc_Tyr_tBu_OH

Caption: General synthesis pathway for Fmoc-Tyr(tBu)-OH.

Experimental Protocol: Synthesis of Fmoc-Tyr(tBu)-OH via Fmoc-OSu

This protocol is adapted from a patented method demonstrating high yield[2].

  • Dissolution: In a suitable reaction vessel, dissolve O-tert-butyl-L-tyrosine ethyl ester hydrochloride (Tyr-OEt·HCl, 19.8 g) in a mixture of acetone (160 ml) and water (40 ml).

  • pH Adjustment: Adjust the pH of the solution to 8-9 by the portion-wise addition of sodium carbonate (Na2CO3).

  • Fmoc Protection: Add Fmoc-OSu (33.7 g) to the reaction mixture and stir at room temperature for 8 hours.

  • Precipitation: After the reaction is complete, adjust the pH to 2-3 with 1M hydrochloric acid. This will cause the product to precipitate out of the solution as a white solid.

  • Isolation: Collect the precipitated Fmoc-Tyr(tBu)-OEt by filtration and wash the solid with water.

  • Drying: Dry the product under vacuum. A yield of approximately 40.1 g (93.2%) of the ethyl ester can be expected[2].

  • Saponification (Not detailed in the reference, but a necessary subsequent step): The resulting ethyl ester must then be saponified (e.g., using LiOH in a THF/water mixture) followed by acidic workup to yield the final carboxylic acid product, Fmoc-Tyr(tBu)-OH.

Synthesis of Unprotected this compound

While less common for SPPS due to the reactivity of the unprotected hydroxyl group, this compound can be synthesized for specific applications. The synthesis is analogous to that of the protected version, starting from L-tyrosine.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general method for Fmoc protection of amino acids.

  • Dissolution: Dissolve L-Tyrosine in an aqueous solution of 10% sodium carbonate.

  • Fmoc Protection: Cool the solution to 0°C and add a solution of Fmoc-OSu in dioxane.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

  • Precipitation: Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the product.

  • Extraction: Extract the precipitated this compound with ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Purification of this compound Derivatives

Crude Fmoc-amino acids can be purified by recrystallization or column chromatography to achieve the high purity required for peptide synthesis.

Purification Method Comparison
MethodTypical Solvents/ConditionsReported PurityAdvantagesDisadvantages
Recrystallization Toluene; Ethyl acetate/hexane>99% achievableCost-effective, scalableYield loss, solvent selection can be challenging
Column Chromatography Silica gel with a mobile phase of methanol in dichloromethane (e.g., 2.5% MeOH in DCM)[3]High purityHigh resolution, good for removing closely related impuritiesMore expensive, requires more solvent, can be less scalable
Experimental Protocol: Recrystallization from Toluene

This method has been reported for the purification of various Fmoc-amino acids.

  • Dissolution: In a flask, suspend the crude Fmoc-Tyr(tBu)-OH (100g) in toluene (600ml).

  • Heating: Raise the temperature of the mixture to 50°C and stir for 1 hour to ensure complete dissolution.

  • Cooling and Crystallization: Slowly cool the solution to 30±5°C and continue stirring for approximately 2 hours to allow for crystallization.

  • Isolation: Filter the crystalline product and wash the filter cake with cold toluene.

  • Drying: Dry the purified product under vacuum at 50°C.

Purification Workflow

G Crude_Product Crude Fmoc-Tyr(tBu)-OH Choice Purification Method Crude_Product->Choice Recrystallization Recrystallization (e.g., Toluene) Choice->Recrystallization Column_Chromatography Column Chromatography (e.g., Silica, MeOH/DCM) Choice->Column_Chromatography Pure_Product Pure Fmoc-Tyr(tBu)-OH (>99% Purity) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis QC Analysis (HPLC, NMR, MS) Pure_Product->Analysis

Caption: General purification workflow for Fmoc-Tyr(tBu)-OH.

Analytical Characterization

The identity and purity of the synthesized Fmoc-Tyr(tBu)-OH should be confirmed using a combination of analytical techniques.

TechniquePurposeTypical Characteristics
HPLC Purity assessment and quantification of impuritiesPurity typically ≥98% for commercial products[4].
¹H NMR Structural confirmationCharacteristic peaks for the Fmoc, tert-butyl, and tyrosine protons.
¹³C NMR Structural confirmationCharacteristic peaks for all carbon atoms in the molecule[5].
Mass Spectrometry (MS) Molecular weight confirmationExpected m/z corresponding to [M+H]⁺ or other adducts.
FTIR Spectroscopy Functional group identificationCharacteristic absorptions for C=O (carbamate and carboxylic acid), N-H, and aromatic C-H bonds[5].
Melting Point Purity and identity confirmationA sharp melting point range, e.g., 153-156 °C[4].
Optical Rotation Enantiomeric purityA specific optical rotation value, e.g., [α]20/D −29±2°, c = 1% in DMF.

Conclusion

The synthesis of Fmoc-Tyr(tBu)-OH is a well-established process crucial for the production of high-quality peptides. The use of Fmoc-OSu is generally favored over Fmoc-Cl due to its stability and the cleaner reaction profiles it affords, leading to higher yields and purity. Purification of the crude product, typically through recrystallization, is a critical step to ensure the final product meets the stringent requirements for solid-phase peptide synthesis. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals in the field of peptide chemistry and drug development.

References

A Technical Guide to the Solubility of Fmoc-Tyr-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of N-α-Fmoc-L-tyrosine (Fmoc-Tyr-OH), a critical reagent in solid-phase peptide synthesis (SPPS). An understanding of its solubility in various organic solvents is paramount for optimizing coupling reactions, ensuring high peptide purity, and achieving desirable yields. This document compiles available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Core Principles of this compound Solubility

The solubility of this compound is governed by its molecular structure, which combines the large, nonpolar fluorenylmethoxycarbonyl (Fmoc) group with the polar α-amino acid portion containing a phenolic side chain. This amphipathic nature dictates its solubility profile, making it generally soluble in polar aprotic organic solvents and less soluble in nonpolar solvents and water.

Common solvents employed in SPPS include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO).[1][2] The choice of solvent is critical as it must effectively solvate the growing peptide chain, the resin support, and the incoming Fmoc-amino acid to ensure efficient reaction kinetics.

Quantitative and Qualitative Solubility Data

The following tables summarize the available solubility data for this compound and its commonly used tert-butyl protected derivative, Fmoc-Tyr(tBu)-OH. The data has been aggregated from various chemical suppliers and literature sources. It is important to note that solubility can be influenced by factors such as temperature, the specific grade of the solvent, and the presence of moisture.

Table 1: Solubility of this compound

SolventMolar Mass ( g/mol )Solubility (Quantitative)Solubility (Qualitative)
Dimethyl sulfoxide (DMSO)403.4366.67 mg/mL (approx. 0.165 M)¹Soluble
N,N-Dimethylformamide (DMF)403.43approx. 201.7 mg/mL (approx. 0.5 M)²Clearly Soluble
Dichloromethane (DCM)403.43Data not availableSoluble[3]
Chloroform403.43Data not availableSoluble[3]
Ethyl Acetate403.43Data not availableSoluble[3]
Acetone403.43Data not availableSoluble[3]
N-Methyl-2-pyrrolidone (NMP)403.43Data not availableGenerally good solubility³
Tetrahydrofuran (THF)403.43Data not availableUsed as a reaction solvent⁴
Acetonitrile (ACN)403.43Data not availableCan be used for couplings⁵
Water403.43Data not availableSparingly soluble

¹ Requires ultrasonic assistance to dissolve.[4] ² Calculated from a supplier's note of "clearly soluble" for 1 mmole in 2 ml of DMF. ³ Most Fmoc-amino acids are reported to be very soluble in NMP.[2] ⁴ THF is mentioned as a solvent in synthesis procedures involving Fmoc-amino acids. ⁵ Acetonitrile has been reported as an effective solvent for SPPS, particularly with PEG-based resins.[5]

Table 2: Solubility of Fmoc-Tyr(tBu)-OH

SolventMolar Mass ( g/mol )Solubility (Quantitative)Solubility (Qualitative)
Dimethyl sulfoxide (DMSO)459.5390 - 100 mg/mL (approx. 0.196 - 0.218 M)⁶Soluble
N,N-Dimethylformamide (DMF)459.53>10 mg/mL (approx. >0.022 M)⁷Soluble
Ethanol459.53Data not availableSlightly Soluble
Water459.53Data not availableInsoluble
Petroleum Ether459.53Data not availableInsoluble

⁶ Requires ultrasonic assistance to dissolve.[1][6] ⁷ Based on concentrations used for optical activity measurements where the compound is fully dissolved.[7]

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in a specific organic solvent. This protocol can be adapted based on available laboratory equipment.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, NMP, DCM)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Micropipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial.

    • Record the initial mass of the solid.

    • Add a known volume of the chosen solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous stirring or shaking is recommended.

  • Phase Separation:

    • After the equilibration period, allow the vial to stand undisturbed for a sufficient time to let the undissolved solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.

  • Sampling and Solvent Evaporation:

    • Carefully extract a precise volume of the clear supernatant using a micropipette, ensuring no solid particles are transferred.

    • Transfer the aliquot to a pre-weighed, dry container.

    • Evaporate the solvent from the aliquot completely. This can be achieved by gentle heating in a drying oven (ensure the temperature is below the decomposition point of this compound) or under high vacuum in a desiccator.

  • Mass Determination and Calculation:

    • Once the solvent is fully evaporated, weigh the container with the dried residue.

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container.

    • The solubility can then be expressed in various units:

      • g/L: (mass of residue in g) / (volume of aliquot in L)

      • mg/mL: (mass of residue in mg) / (volume of aliquot in mL)

      • mol/L (Molarity): (mass of residue in g / molar mass of this compound) / (volume of aliquot in L)

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process and the general workflow for utilizing this compound in SPPS.

G cluster_0 Solubility Determination Workflow A 1. Add excess this compound to a known volume of solvent B 2. Equilibrate at constant temperature (24-48h) A->B C 3. Separate solid and liquid phases (Centrifugation) B->C D 4. Extract a known volume of the clear supernatant C->D E 5. Evaporate the solvent completely from the aliquot D->E F 6. Weigh the dried residue E->F G 7. Calculate solubility (g/L, mol/L) F->G

Caption: Workflow for determining this compound solubility.

G cluster_1 This compound in Solid-Phase Peptide Synthesis Start Start with resin-bound peptide (free N-terminus) Dissolve Dissolve this compound and coupling reagents in a suitable solvent (e.g., DMF) Start->Dissolve Activate Activate the carboxylic acid of this compound Dissolve->Activate Couple Couple the activated this compound to the resin Activate->Couple Wash Wash the resin to remove excess reagents Couple->Wash Deprotect Remove the N-terminal Fmoc group (e.g., with piperidine) Wash->Deprotect Next Ready for the next coupling cycle Deprotect->Next

Caption: Role of this compound solubility in SPPS.

Conclusion

The solubility of this compound is a key parameter for the successful execution of solid-phase peptide synthesis. While highly soluble in common polar aprotic solvents like DMF and DMSO, quantitative data in other solvents such as NMP, THF, and ACN is not as readily available. The provided experimental protocol offers a reliable method for researchers to determine solubility in their specific solvent systems. A thorough understanding and empirical determination of solubility will aid in the optimization of peptide synthesis protocols, ultimately leading to higher purity and yield of the final product.

References

Stability and Storage of Fmoc-Tyr(tBu)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH). Ensuring the integrity of this critical raw material is paramount for the successful synthesis of high-quality peptides for research and therapeutic applications. This document outlines key stability data, detailed experimental protocols for stability and purity assessment, and potential degradation pathways.

Stability Profile of Fmoc-Tyr(tBu)-OH

The stability of Fmoc-Tyr(tBu)-OH is influenced by temperature, moisture, and the physical state (solid or in solution). The following tables summarize the available quantitative data on the stability of Fmoc-Tyr(tBu)-OH under various conditions.

Table 1: Stability of Solid Fmoc-Tyr(tBu)-OH

Storage ConditionDurationStability
-20°C3 yearsStable[1]
-20°C≥ 4 yearsStable[2]
4°C2 yearsStable[1]
2-8°CNot specifiedRecommended storage condition
Room TemperatureNot specifiedShort-term transport on wet ice is common[2]

Table 2: Stability of Fmoc-Tyr(tBu)-OH in Solution

Storage ConditionSolventDuration
-80°CNot specified6 months
-20°CNot specified1 month

Recommended Storage and Handling

For long-term storage, it is recommended to store solid Fmoc-Tyr(tBu)-OH at -20°C in a tightly sealed container to protect it from moisture.[1][2] For shorter periods, storage at 2-8°C is also acceptable. When preparing solutions, it is advisable to use them promptly. If storage of solutions is necessary, they should be kept at -80°C for up to six months or at -20°C for up to one month to minimize degradation.

Experimental Protocols

The following are representative protocols for assessing the stability and purity of Fmoc-Tyr(tBu)-OH, based on established principles and regulatory guidelines such as the ICH Q1A(R2) guideline.

Long-Term and Accelerated Stability Study Protocol

This protocol is designed to establish a re-test period for Fmoc-Tyr(tBu)-OH.

Objective: To evaluate the stability of solid Fmoc-Tyr(tBu)-OH under long-term and accelerated storage conditions.

Materials:

  • Fmoc-Tyr(tBu)-OH (at least three different batches)

  • Climate chambers set to the conditions specified in Table 3.

  • Appropriate packaging that mimics the intended storage containers.

  • Validated HPLC method for purity and degradation product analysis.

Method:

  • Package samples of each batch of Fmoc-Tyr(tBu)-OH in the designated containers.

  • Place the samples in the climate chambers under the conditions outlined in Table 3.

  • At each time point, withdraw samples and analyze for purity and the presence of degradation products using a validated, stability-indicating HPLC method.

  • Monitor physical properties such as appearance, color, and solubility.

Table 3: Storage Conditions and Testing Frequency for Stability Studies

StudyStorage ConditionMinimum DurationTesting Frequency
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
Forced Degradation Study Protocol

This protocol aims to identify potential degradation products and pathways.

Objective: To investigate the degradation of Fmoc-Tyr(tBu)-OH under various stress conditions.

Method:

  • Acidic Hydrolysis: Dissolve Fmoc-Tyr(tBu)-OH in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve Fmoc-Tyr(tBu)-OH in a solution of 0.1 M NaOH at room temperature for 8 hours.

  • Oxidative Degradation: Treat a solution of Fmoc-Tyr(tBu)-OH with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Fmoc-Tyr(tBu)-OH to 105°C for 24 hours.

  • Photostability: Expose solid Fmoc-Tyr(tBu)-OH to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analyze all stressed samples by HPLC to determine the extent of degradation and to profile the degradation products.

HPLC Method for Purity and Degradation Product Analysis

Objective: To quantify the purity of Fmoc-Tyr(tBu)-OH and to detect any degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Potential Degradation Pathways

The primary degradation pathway for Fmoc-Tyr(tBu)-OH involves the base-catalyzed cleavage of the Fmoc protecting group. This is a well-understood β-elimination reaction. The tert-butyl ether protecting group on the tyrosine side chain is generally stable to basic conditions but is labile to strong acids.

degradation_pathway A Fmoc-Tyr(tBu)-OH B Dibenzofulvene A->B β-elimination D H-Tyr(tBu)-OH A->D Base (e.g., Piperidine) E CO2 A->E β-elimination C Piperidine Adduct B->C + Piperidine

Caption: Base-catalyzed degradation of Fmoc-Tyr(tBu)-OH.

Experimental Workflows

The following diagrams illustrate the logical flow of stability and purity testing for Fmoc-Tyr(tBu)-OH.

stability_workflow cluster_0 Stability Study Initiation cluster_1 Storage cluster_2 Time-Point Analysis cluster_3 Data Evaluation A Receive Fmoc-Tyr(tBu)-OH (≥ 3 batches) B Initial Analysis (t=0) - Purity (HPLC) - Appearance - Solubility A->B C Long-Term Storage (25°C/60% RH) B->C D Accelerated Storage (40°C/75% RH) B->D E Withdraw Samples at Predefined Intervals C->E D->E F Analyze Samples - Purity (HPLC) - Degradation Products - Appearance E->F G Compile and Analyze Data F->G H Establish Re-test Period G->H

Caption: Workflow for a formal stability study of Fmoc-Tyr(tBu)-OH.

purity_analysis_workflow A Sample Preparation (Dissolve in appropriate solvent) B HPLC Analysis A->B C Data Acquisition B->C D Data Processing - Peak Integration - Purity Calculation C->D E Report Generation D->E

Caption: General workflow for HPLC purity analysis of Fmoc-Tyr(tBu)-OH.

References

The Versatility of Fmoc-Tyr(tBu)-OH: A Technical Guide to its Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, commonly abbreviated as Fmoc-Tyr(tBu)-OH, is a cornerstone building block in modern chemical biology and drug development. As a derivative of the amino acid L-tyrosine, it is specifically engineered for use in Solid-Phase Peptide Synthesis (SPPS) employing the widely adopted Fmoc/tBu orthogonal protection strategy.[1][2] The strategic placement of the base-labile Fmoc group on the α-amine and the acid-labile tert-butyl (tBu) group on the phenolic hydroxyl side chain is critical. This orthogonal protection scheme allows for the selective deprotection of the N-terminus for peptide chain elongation under mild basic conditions, while the tyrosine side chain remains protected from unwanted side reactions.[2] The tBu group is then typically removed during the final acid-mediated cleavage of the peptide from the solid support.[2]

This technical guide provides an in-depth overview of the key applications of Fmoc-Tyr(tBu)-OH, targeting researchers, scientists, and professionals in drug development. It details experimental protocols, presents quantitative data, and visualizes complex workflows and pathways to facilitate a comprehensive understanding of its utility in peptide synthesis, drug delivery, and the modulation of cellular signaling.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Tyr(tBu)-OH is in SPPS, a methodology that has revolutionized the synthesis of peptides for research and therapeutic purposes.[3] The use of the tBu protecting group on the tyrosine side chain is crucial for preventing undesired acylation during coupling steps, thereby enhancing coupling efficiency, improving the purity of the final peptide, and simplifying downstream purification processes.[1][4]

Quantitative Data for SPPS of H-Gly-Ala-Tyr-OH

The following table summarizes key quantitative parameters for the manual solid-phase synthesis of the tripeptide H-Gly-Ala-Tyr-OH on a 0.1 mmol scale, starting with Fmoc-Tyr(tBu)-OH pre-loaded on Wang resin.[3]

ParameterValueUnitNotes
Resin
TypeWang Resin-Pre-loaded with Fmoc-Tyr(tBu)-OH
Substitution0.5mmol/g
Amount200mgEquivalent to 0.1 mmol
Fmoc Deprotection
Reagent20% Piperidine in DMFv/v
Treatment Time1 x 5 min, 1 x 15 min-
Amino Acid Coupling
Fmoc-Ala-OH155.7 (5 eq.)mg
Fmoc-Gly-OH148.6 (5 eq.)mg
HBTU189.7 (4.9 eq.)mgCoupling Reagent
DIPEA174 (10 eq.)µLBase
Coupling Time1-2hours
Cleavage and Deprotection
Reagent95% TFA / 2.5% TIS / 2.5% H₂Ov/vCleavage Cocktail
Treatment Time2-3hours
Yield and Purity
Crude Peptide Yield~85-95%Varies based on synthesis efficiency
Purity after HPLC>95%
Experimental Protocol: Manual SPPS of H-Gly-Ala-Tyr-OH[3]

This protocol details the synthesis of the tripeptide H-Gly-Ala-Tyr-OH starting from Fmoc-Tyr(tBu)-Wang resin.

1. Resin Preparation (Swelling):

  • Weigh 200 mg of Fmoc-Tyr(tBu)-Wang resin (0.5 mmol/g substitution) and place it into a fritted syringe reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature.

  • After swelling, drain the DMF.

2. Synthesis Cycle 1: Alanine Coupling

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain. Repeat with a fresh 5 mL portion of the deprotection solution for 15 minutes. Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

  • Coupling: In a separate vial, dissolve Fmoc-Ala-OH (155.7 mg, 0.5 mmol), HBTU (189.7 mg, 0.49 mmol), and DIPEA (174 µL, 1.0 mmol) in 3 mL of DMF. Allow this activation mixture to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.

3. Synthesis Cycle 2: Glycine Coupling

  • Repeat the Fmoc deprotection and washing steps as described above.

  • Prepare the activated glycine solution by dissolving Fmoc-Gly-OH (148.6 mg, 0.5 mmol), HBTU (189.7 mg, 0.49 mmol), and DIPEA (174 µL, 1.0 mmol) in 3 mL of DMF.

  • Add the activated glycine solution to the resin and agitate for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL), followed by dichloromethane (DCM) (3 x 5 mL).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

4. Cleavage and Final Deprotection:

  • Prepare a fresh cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. For 200 mg of resin, prepare approximately 2 mL of the cocktail.

  • Add the cleavage cocktail to the dry peptide-resin in a fume hood.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the solution to separate the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

5. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity.

SPPS Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final Final Steps Resin Fmoc-Tyr(tBu)-Wang Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Start Synthesis Wash1 DMF Wash Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Couple Wash2 DMF Wash Couple->Wash2 Wash2->Deprotect Next Amino Acid Kaiser Kaiser Test (Optional) Wash2->Kaiser Cleave Cleavage & Deprotection (TFA/TIS/H₂O) Kaiser->Cleave Final Amino Acid Added Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze Mass Spectrometry Purify->Analyze

Workflow for Solid-Phase Peptide Synthesis (SPPS).

Application in Drug Delivery Systems

The unique chemical properties of Fmoc-Tyr(tBu)-OH and related Fmoc-amino acids make them valuable components in the design of advanced drug delivery systems. Their ability to self-assemble into supramolecular structures, such as hydrogels, provides a matrix for the controlled release of therapeutic agents.[5]

Hydrogel-Based Drug Delivery

Fmoc-amino acid derivatives can self-assemble into nanofibrous networks that entrap large amounts of water, forming hydrogels.[5] This process is driven by non-covalent interactions, including π-π stacking of the fluorenyl groups and hydrogen bonding. These hydrogels are attractive for drug delivery due to their biocompatibility and ability to encapsulate both hydrophobic and hydrophilic drugs, providing sustained release.[5]

Representative Protocol: Preparation of a Drug-Loaded Hydrogel[5]

This protocol is based on established methods for Fmoc-amino acid hydrogel formation and can be adapted for Fmoc-Tyr(tBu)-OH.

1. Stock Solution Preparation:

  • Prepare a stock solution of the Fmoc-amino acid derivative (e.g., Fmoc-Tyr(tBu)-OH) in a suitable organic solvent like hexafluoroisopropanol (HFIP) or dimethyl sulfoxide (DMSO) at a concentration well above its critical gelation concentration (e.g., 20 mg/mL).

  • Prepare a stock solution of the hydrophobic drug to be encapsulated in the same organic solvent (e.g., 10 mg/mL).

2. Drug Loading and Hydrogel Formation (Solvent Switch Method):

  • In a sterile vial, mix the Fmoc-amino acid stock solution with the drug stock solution at the desired ratio.

  • To trigger self-assembly and gelation, add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the organic solution. The final concentration of the Fmoc-compound should be above its critical gelation concentration (typically 0.5% to 2% w/v).

  • Gently vortex or sonicate the mixture for a few seconds to ensure homogeneity.

  • Allow the mixture to stand at room temperature. A self-supporting hydrogel should form within minutes to hours.

3. In Vitro Drug Release Study:

  • Place a defined volume of the drug-loaded hydrogel into a vial or the donor chamber of a diffusion cell.

  • Carefully add a known volume of release medium (e.g., PBS at 37 °C) on top of the hydrogel.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculate the cumulative percentage of drug released over time.

Quantitative Data for Hydrogel Drug Delivery

The following table provides reference parameters for drug loading and release from Fmoc-amino acid-based hydrogels. Actual values are highly dependent on the specific drug, hydrogelator concentration, and environmental conditions.[6][7][8][9]

ParameterTypical Value RangeUnitInfluencing Factors
Drug Loading
Loading Capacity1 - 10mg/gDrug solubility, hydrogelator concentration, drug-matrix interactions
Encapsulation Efficiency70 - 99%Preparation method (in-situ vs. post-loading), drug properties
Release Kinetics
Initial Burst Release10 - 40% in first few hoursDrug location within the matrix, hydrogel porosity
Release DurationHours to Days-Cross-linking density, drug diffusion coefficient, hydrogel degradation
Release MechanismFickian or Non-Fickian Diffusion-Described by models like Higuchi or Korsmeyer-Peppas (n-value)

Hydrogel Self-Assembly and Drug Entrapment Diagram

Hydrogel_Formation cluster_components Initial Components cluster_assembly Self-Assembly Process cluster_hydrogel Final Structure FmocTyr Fmoc-Tyr(tBu)-OH Monomers Trigger Trigger (e.g., add Water/PBS) FmocTyr->Trigger Drug Hydrophobic Drug Molecules Drug->Trigger Solvent Organic Solvent Solvent->Trigger Stacking π-π Stacking (Fmoc Groups) Trigger->Stacking HBond Hydrogen Bonding Trigger->HBond Fiber Nanofiber Formation Stacking->Fiber HBond->Fiber Network 3D Nanofibrous Network (Hydrogel Matrix) Fiber->Network Entrapment Drug Entrapment Network->Entrapment Release Sustained Drug Release (Diffusion) Entrapment->Release

Self-assembly of Fmoc-Tyr(tBu)-OH into a drug-entrapping hydrogel.
Antibody-Drug Conjugates (ADCs)

Fmoc-Tyr(tBu)-OH can be incorporated into the peptide linkers used in ADCs. These linkers connect a potent cytotoxic drug to a monoclonal antibody, which targets the drug to cancer cells. The peptide linker's sequence is often designed to be cleaved by specific enzymes present in the tumor microenvironment or within the cancer cell, ensuring targeted drug release.

Representative Protocol: Synthesis of a Peptide-Linker for ADCs[3]

This protocol outlines the solid-phase synthesis of a cleavable peptide linker, such as Val-Cit, which can be further functionalized for drug conjugation. Fmoc-protected amino acids, including potentially Fmoc-Tyr(tBu)-OH for specific applications, are used.

1. Resin Preparation and First Amino Acid Coupling:

  • Swell Rink Amide resin in DMF.

  • Remove the Fmoc group with 20% piperidine in DMF.

  • Couple the first amino acid, Fmoc-Citrulline (Fmoc-Cit-OH), using a coupling agent like HBTU/HOBt and a base like DIPEA.

2. Second Amino Acid Coupling:

  • Remove the Fmoc group from the resin-bound Citrulline.

  • Couple the second amino acid, Fmoc-Valine (Fmoc-Val-OH), using the same coupling procedure.

3. Spacer and Drug Attachment (Post-SPPS):

  • Cleave the Fmoc-Val-Cit dipeptide from the resin.

  • In solution, couple the peptide to a self-immolative spacer, like p-aminobenzyl alcohol (PAB).

  • Conjugate the cytotoxic payload (e.g., MMAE) to the spacer.

4. Functionalization for Antibody Conjugation:

  • The N-terminus of the peptide linker (after Fmoc removal) can be coupled to a molecule with a functional group (e.g., glutamic acid with a side chain protected) that can later be activated (e.g., as an NHS ester) for reaction with lysine residues on the antibody.[3]

ADC Linker Synthesis Workflow

ADC_Linker_Synthesis cluster_spps 1. Solid-Phase Peptide Synthesis cluster_cleavage 2. Cleavage cluster_conjugation 3. Solution-Phase Conjugation cluster_final 4. Final Product Resin Rink Amide Resin CoupleCit Couple Fmoc-Cit-OH Resin->CoupleCit Deprotect1 Fmoc Deprotection CoupleCit->Deprotect1 CoupleVal Couple Fmoc-Val-OH Deprotect1->CoupleVal Cleave Cleave Peptide from Resin (TFA) CoupleVal->Cleave Peptide Fmoc-Val-Cit-OH Cleave->Peptide CouplePAB Couple PAB Spacer Peptide->CouplePAB CoupleDrug Couple Drug (MMAE) CouplePAB->CoupleDrug Activate Activate for Antibody Conjugation CoupleDrug->Activate FinalLinker Drug-Linker Construct Activate->FinalLinker

Workflow for the synthesis of a peptide-based ADC drug-linker.

Application in Modulating Cellular Signaling Pathways

Synthetic peptides are powerful tools for studying and modulating cellular signaling pathways. Tyrosine residues are particularly significant as their phosphorylation is a key event in many signal transduction cascades, including those that regulate cell growth, proliferation, and inflammation.[10] Peptides synthesized using Fmoc-Tyr(tBu)-OH can be designed to act as inhibitors or activators of specific protein-protein interactions or as substrates or decoys for protein tyrosine kinases (PTKs) and phosphatases.

Key Signaling Pathways

1. MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is a central pathway that transduces extracellular signals to the nucleus to regulate gene expression and cell fate.[11] It involves a three-tiered kinase system (Raf -> MEK -> ERK). Tyrosine kinases are often involved in the initial activation of this pathway.[10] Synthetic peptides corresponding to parts of MAPK have been shown to inhibit the pathway.[12]

2. PI3K/Akt Pathway: This pathway is crucial for promoting cell survival, growth, and proliferation.[13][14] Activation of receptor tyrosine kinases leads to the activation of PI3K, which in turn activates the serine/threonine kinase Akt. Akt then phosphorylates numerous downstream targets to exert its effects. Peptides have been designed to activate Akt signaling to prevent apoptosis.[1]

3. NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and immunity.[15][16] Its activation can be triggered by various stimuli, including pro-inflammatory cytokines. The canonical pathway involves the phosphorylation and degradation of the inhibitor IκB, allowing NF-κB to translocate to the nucleus and activate target genes. Bioactive peptides have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[17] A study on self-assembling peptides containing tyrosine demonstrated that the position of the tyrosine residue could influence whether the peptide induced a pro-inflammatory (M1) or anti-inflammatory (M2) response in macrophages, highlighting the immunomodulatory potential of such peptides.[18]

Signaling Pathway Diagrams

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Response Cellular Response (Proliferation, Differentiation) TF->Response Regulates Peptide Tyr-Containing Inhibitory Peptide Peptide->MEK Inhibits Peptide->ERK Inhibits

The MAPK/ERK signaling pathway with potential peptide inhibition points.

Akt_Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates PDK1 PDK1 PDK1->Akt Phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3) Akt->Downstream Response Cell Survival & Growth Downstream->Response Peptide Tyr-Containing Modulatory Peptide Peptide->Akt Modulates PTEN PTEN PTEN->PIP3 Inhibits

The PI3K/Akt signaling pathway and potential peptide modulation.

NFkB_Pathway Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates Complex IκB-NF-κB (Inactive) IkB->Complex Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & NFkB NF-κB NFkB->Complex Nucleus Nucleus NFkB->Nucleus Translocates to Complex->IKK Complex->NFkB Releases Genes Inflammatory Gene Expression Peptide Tyr-Containing Inhibitory Peptide Peptide->IKK Inhibits

References

Understanding the role of the Fmoc protecting group in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of the Fmoc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique fundamental to the creation of synthetic peptides for research, diagnostics, and therapeutic applications. Its lability under basic conditions, while remaining stable to acidic and catalytic hydrogenation conditions, allows for an orthogonal protection strategy that is both efficient and versatile. This guide delves into the core principles of Fmoc-based peptide synthesis, providing detailed methodologies and data-driven insights.

The Chemical Foundation of Fmoc Protection

The Fmoc group is an amine-protecting group that is attached to the N-terminus of an amino acid. Its key characteristic is its susceptibility to cleavage by a secondary amine base, typically piperidine, through a β-elimination mechanism. This reaction is rapid and clean, yielding the free amine, dibenzofulvene, and carbon dioxide.

The stability of the Fmoc group to acidic conditions is a major advantage, as it allows for the use of acid-labile protecting groups for the amino acid side chains. This orthogonality is the basis for the selective deprotection of the N-terminus and side chains, a critical aspect of successful peptide synthesis.

Core Steps in Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support (resin). The fundamental steps are:

  • Resin Preparation: The synthesis begins with a solid support, typically a polystyrene resin functionalized with a linker. The first amino acid is attached to this linker.

  • Fmoc Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid is removed using a solution of a secondary amine, most commonly piperidine in a solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly deprotected N-terminus of the growing peptide chain. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.

  • Cleavage and Final Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Quantitative Data in Fmoc SPPS

The efficiency of each coupling and deprotection step is critical for the synthesis of long and pure peptides. The following tables summarize key quantitative data related to Fmoc-based SPPS.

Table 1: Common Fmoc Deprotection Conditions and Times
Reagent Typical Concentration
Piperidine in DMF20% (v/v)
Piperidine in NMP20% (v/v)
DBU/Piperidine in DMF2% DBU / 2% Piperidine (v/v)
Table 2: Common Coupling Reagents and Reaction Times
Coupling Reagent Additive Typical Reaction Time
DICHOBt1-2 hours
DICOxyma1-2 hours
HBTUHOBt/DIPEA30-60 minutes
HATUDIPEA30-60 minutes

DIC: N,N'-diisopropylcarbodiimide; HOBt: 1-hydroxybenzotriazole; Oxyma: ethyl (hydroxyimino)cyanoacetate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA: N,N-diisopropylethylamine.

Experimental Protocols

Protocol 1: Fmoc Deprotection
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5.

  • Wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of piperidine.

  • Wash the resin with dichloromethane (DCM) (3 x 1 minute) and then with DMF (3 x 1 minute).

Protocol 2: Amino Acid Coupling using DIC/Oxyma
  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and Oxyma (3-5 equivalents) in DMF.

  • Add DIC (3-5 equivalents) to the amino acid/Oxyma solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 x 1 minute).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 3: Cleavage and Deprotection
  • Wash the fully assembled peptide-resin with DCM (5 x 1 minute) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the dried resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the purified peptide under vacuum.

Visualizing the Fmoc SPPS Workflow

The cyclical nature of Fmoc-based solid-phase peptide synthesis can be effectively visualized to understand the logical flow of the process.

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC/Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Continue Synthesis Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid End End: Purified Peptide Cleavage->End

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination reaction.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction at C9 Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Piperidine_Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Piperidine_Adduct Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Free_Amine H2N-Peptide Elimination->Free_Amine Dibenzofulvene Dibenzofulvene Elimination->Dibenzofulvene CO2 CO2 Elimination->CO2 Dibenzofulvene->Piperidine_Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

Conclusion

The Fmoc protecting group strategy is a robust and highly effective method for the synthesis of peptides. Its orthogonality, mild deprotection conditions, and compatibility with a wide range of amino acid side-chain protecting groups have made it the method of choice for both routine and complex peptide synthesis in academic and industrial settings. A thorough understanding of the underlying chemistry, reaction conditions, and analytical monitoring is paramount for the successful application of this powerful technique in the development of novel peptide-based therapeutics and research tools.

A Technical Guide to Fmoc-Tyr-OH: Synthesis, Application, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-tyrosine (Fmoc-Tyr-OH), a cornerstone reagent in modern peptide chemistry. This document details its chemical identifiers, physical properties, and critical role in solid-phase peptide synthesis (SPPS). Furthermore, it elucidates the significance of tyrosine phosphorylation in cellular signaling pathways, offering a context for the application of peptides synthesized using this vital amino acid derivative.

Chemical and Physical Data of this compound

This compound is an N-terminally protected form of the amino acid L-tyrosine, indispensable for the stepwise assembly of peptides. The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group, allowing for selective deprotection under mild conditions, a hallmark of Fmoc-based solid-phase peptide synthesis.[1]

Chemical IdentifierValueReference(s)
CAS Number 92954-90-0[2]
Molecular Formula C₂₄H₂₁NO₅[2]
Molecular Weight 403.43 g/mol [2]
IUPAC Name (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(4-hydroxyphenyl)propanoic acid[3]
Synonyms Nα-Fmoc-L-tyrosine, Fmoc-L-Tyrosine[2][3]
Appearance White to off-white solid
Solubility Soluble in DMF and DMSO
Storage Temperature 2-8°C[4]

The Role of this compound in Solid-Phase Peptide Synthesis

This compound is a fundamental building block in the synthesis of peptides and proteins. Its application is central to the Fmoc/tBu strategy of SPPS, where the Fmoc group protects the α-amino group, and an acid-labile group, such as tert-butyl (tBu), can be used to protect the hydroxyl side chain of tyrosine to prevent unwanted side reactions.

General Workflow for Solid-Phase Peptide Synthesis

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, coupling, and washing steps.

sps_workflow Resin Resin Support Fmoc_AA Fmoc-Amino Acid Attachment Resin->Fmoc_AA Deprotection Fmoc Deprotection Fmoc_AA->Deprotection Piperidine/DMF Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Fmoc-AA, Coupling Reagent Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection For next amino acid Cleavage Cleavage & Deprotection Repeat->Cleavage After final residue Peptide Purified Peptide Cleavage->Peptide TFA cocktail

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Experimental Protocol: Manual Solid-Phase Synthesis of a Tripeptide (e.g., Gly-Ala-Tyr)

This protocol outlines the manual synthesis of the tripeptide Gly-Ala-Tyr on a pre-loaded Fmoc-Tyr(tBu)-Wang resin.

Materials:

  • Fmoc-Tyr(tBu)-Wang resin

  • Fmoc-Ala-OH

  • Fmoc-Gly-OH

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HBTU/DIPEA in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

  • Fritted syringe reaction vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 10-20 minutes. Drain and wash the resin thoroughly with DMF.

  • Alanine Coupling:

    • In a separate vial, dissolve Fmoc-Ala-OH and the coupling reagent in DMF.

    • Add this solution to the deprotected resin and agitate for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added alanine.

  • Glycine Coupling:

    • In a separate vial, dissolve Fmoc-Gly-OH and the coupling reagent in DMF.

    • Add this solution to the deprotected resin and agitate for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF.

  • Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from glycine.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Add the cleavage cocktail to the dry resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification: Precipitate the peptide from the filtrate using cold diethyl ether. The crude peptide can then be purified by reverse-phase HPLC.

Synthesis of Phosphotyrosine-Containing Peptides

Tyrosine phosphorylation is a key post-translational modification that regulates numerous cellular processes. The synthesis of phosphotyrosine-containing peptides is crucial for studying these signaling pathways. Several strategies exist for incorporating phosphotyrosine into peptides using Fmoc-SPPS.

Fmoc-Tyr(P)-OH DerivativeKey FeaturesCoupling Conditions
Fmoc-Tyr(PO(OBzl)OH)-OH Most commonly used; partially protected phosphate.Best with uronium-based reagents (HBTU, HATU) and excess DIPEA.
Fmoc-Tyr(PO₃H₂)-OH Simplest and most cost-effective; unprotected phosphate.Sluggish coupling; best with HATU and at least three equivalents of DIPEA.
Fmoc-Tyr(PO(NMe₂)₂)-OH Offers good solubility and coupling efficiency.Standard coupling conditions.

Tyrosine Phosphorylation in Cellular Signaling

The phosphorylation of tyrosine residues on proteins is a pivotal event in signal transduction, creating binding sites for proteins containing Src Homology 2 (SH2) domains.[5] This mechanism is central to the function of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and the Insulin Receptor.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR pathway plays a critical role in regulating cell growth, survival, and differentiation.[6][7] Ligand binding to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues, initiating downstream signaling cascades.[8][9]

egfr_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Grb2 Grb2 EGFR->Grb2 pY binds SH2 domain PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras GDP -> GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Survival Akt Akt PI3K->Akt Akt->Transcription

Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Insulin Receptor Signaling Pathway

The insulin receptor, another RTK, is crucial for regulating glucose homeostasis.[10] Insulin binding triggers autophosphorylation of the receptor, leading to the recruitment and phosphorylation of Insulin Receptor Substrate (IRS) proteins.[11] Phosphorylated IRS then serves as a docking site for various SH2 domain-containing proteins, including Grb2 and PI3K.[10]

insulin_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_membrane_actions Insulin_Receptor Insulin Receptor Insulin_Receptor->Insulin_Receptor IRS IRS Insulin_Receptor->IRS Phosphorylation Insulin Insulin Insulin->Insulin_Receptor Binding PI3K PI3K IRS->PI3K pY binds SH2 domain Grb2 Grb2 IRS->Grb2 pY binds SH2 domain Akt Akt PI3K->Akt GLUT4 GLUT4 Vesicle Akt->GLUT4 Translocation Sos Sos Grb2->Sos Ras_MAPK Ras-MAPK Pathway Sos->Ras_MAPK Mitogenic Effects Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Key pathways in insulin receptor signaling.

Conclusion

This compound is an essential tool for chemists and biologists engaged in peptide synthesis and the study of cellular signaling. Its strategic use in SPPS enables the creation of complex peptides, including those with post-translational modifications like phosphorylation, which are vital for dissecting intricate biological pathways. A thorough understanding of its properties and applications is paramount for advancing research in drug discovery and molecular biology.

References

A Technical Guide to Fmoc-Tyr(tBu)-OH: Commercial Availability, Purity Assessment, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The guide details its commercial availability, purity grades, and the experimental protocols essential for its quality assessment. Furthermore, it illustrates its pivotal role in the Fmoc/tBu orthogonal protection strategy used in the synthesis of peptides for research and therapeutic development.

Commercial Suppliers and Purity Grades

The quality of Fmoc-Tyr(tBu)-OH is paramount for the successful synthesis of high-purity peptides. A variety of chemical suppliers offer this reagent at different purity grades, typically assessed by High-Performance Liquid Chromatography (HPLC). Enantiomeric purity is also a critical parameter, ensuring the incorporation of the correct L-amino acid isomer. Below is a summary of prominent commercial suppliers and their offered purity specifications for Fmoc-Tyr(tBu)-OH.

SupplierPurity Grade (by HPLC)Enantiomeric PurityAdditional Notes
CEM Corporation ≥ 99.0%[1]≥ 99.8%[1]100% Fully Synthetic.[1]
Sigma-Aldrich (Novabiochem®) ≥ 99%≥ 99.8%High purity grade with low levels of dipeptide and free amino acid impurities.
Cayman Chemical ≥ 98%[2]Not specifiedBuilding block for SPPS.[2]
MedChemExpress 99.93% (lot specific)Not specifiedCertificate of Analysis available with lot-specific data.
AnaSpec Not specifiedNot specifiedReagent for peptide synthesis.[3]
Aapptec Peptides Not specifiedNot specifiedPreferred tyrosine derivative for Fmoc SPPS.[4][5]

Note: Purity grades and availability are subject to change and may vary by lot. It is recommended to consult the supplier's Certificate of Analysis for the most accurate and up-to-date information.

The Role of Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Tyr(tBu)-OH is a derivative of the amino acid L-tyrosine, specifically designed for use in SPPS employing the Fmoc protection strategy.[6] The reactivity of tyrosine's phenolic hydroxyl side chain necessitates protection to prevent undesirable side reactions during peptide chain elongation. The tert-butyl (tBu) group serves as an acid-labile protecting group for this hydroxyl function, while the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group.

This orthogonal protection scheme is fundamental to SPPS. The Fmoc group is removed at each cycle of amino acid addition using a mild base, typically piperidine in DMF, while the tBu group remains intact. The tBu protecting group is cleaved at the final step of synthesis, concurrently with the cleavage of the peptide from the solid support, using a strong acid such as trifluoroacetic acid (TFA).[6] This strategy ensures the selective and efficient construction of the desired peptide sequence.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle (Repeated) cluster_final Final Steps Resin Resin Support Fmoc_Tyr_Resin Fmoc-Tyr(tBu)-Resin Resin->Fmoc_Tyr_Resin Loading of first amino acid Deprotection Fmoc Deprotection (Piperidine/DMF) Fmoc_Tyr_Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of next Fmoc-AA-OH Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) Washing2->Cleavage Final Cycle Purification Peptide Purification (HPLC) Cleavage->Purification FinalPeptide Purified Peptide H-Tyr-...-OH Purification->FinalPeptide

Figure 1. Solid-Phase Peptide Synthesis (SPPS) Workflow using Fmoc-Tyr(tBu)-OH.

Experimental Protocols for Quality Assessment

Rigorous quality control of Fmoc-Tyr(tBu)-OH is crucial to ensure the integrity of the final peptide product. The primary analytical techniques employed are HPLC for chemical and enantiomeric purity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of Fmoc-Tyr(tBu)-OH and to quantify any related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Fmoc-Tyr(tBu)-OH sample

  • Reference standard of Fmoc-Tyr(tBu)-OH (if available)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the Fmoc-Tyr(tBu)-OH sample and dissolve it in 1 mL of a 1:1 (v/v) mixture of ACN and water to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Gradient: A typical gradient would be to start at a lower percentage of Mobile Phase B, and gradually increase it to elute the compound and any impurities. For example:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 30% B

      • 35-40 min: 30% B

  • Data Analysis: Integrate the peak corresponding to Fmoc-Tyr(tBu)-OH and any impurity peaks. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Enantiomeric Purity Determination by Chiral HPLC

Objective: To determine the enantiomeric excess (e.e.) of the L-enantiomer of Fmoc-Tyr(tBu)-OH over the D-enantiomer.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Lux Cellulose-2 or CHIRALPAK® series)[7][8]

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or other suitable mobile phase additives

  • Fmoc-Tyr(tBu)-OH sample

  • Racemic mixture of Fmoc-Tyr(tBu)-OH (if available, to confirm peak elution order)

Procedure:

  • Sample Preparation: Prepare the sample as described in the HPLC purity method.

  • Mobile Phase Preparation: The mobile phase composition is highly dependent on the chiral column used. A common mobile phase for polysaccharide-based columns is a mixture of an organic modifier like acetonitrile with an acidic additive. For example, ACN / 0.1% TFA (60:40 v/v).[8]

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min (isocratic)[7]

    • Detection Wavelength: 220 nm or 265 nm[7]

    • Column Temperature: Ambient[7]

    • Injection Volume: 5 µL[7]

  • Data Analysis: Integrate the peaks corresponding to the L- and D-enantiomers. Calculate the enantiomeric purity (or enantiomeric excess) using the peak areas.

Structural Confirmation by ¹H-NMR Spectroscopy

Objective: To confirm the chemical structure of Fmoc-Tyr(tBu)-OH.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆))

  • Fmoc-Tyr(tBu)-OH sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the Fmoc-Tyr(tBu)-OH sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a ¹H-NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: Analyze the resulting spectrum for the characteristic chemical shifts and coupling patterns of the protons in the Fmoc, tyrosine, and tert-butyl groups. The spectrum should be consistent with the expected structure. For example, characteristic signals include those for the aromatic protons of the Fmoc and tyrosine moieties, the methine and methylene protons of the amino acid backbone, and the singlet for the tert-butyl group.

Purity_Assessment_Workflow cluster_hplc Chemical Purity cluster_chiral Enantiomeric Purity cluster_nmr Structural Confirmation Sample Fmoc-Tyr(tBu)-OH Sample HPLC Reversed-Phase HPLC Sample->HPLC Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC NMR ¹H-NMR Spectroscopy Sample->NMR HPLC_Analysis Peak Area Integration HPLC->HPLC_Analysis Purity_Report Purity ≥ 99%? HPLC_Analysis->Purity_Report Final_Decision Accept or Reject Batch Purity_Report->Final_Decision Chiral_Analysis Enantiomer Peak Integration Chiral_HPLC->Chiral_Analysis Enantiopurity_Report Enantiomeric Purity ≥ 99.8%? Chiral_Analysis->Enantiopurity_Report Enantiopurity_Report->Final_Decision NMR_Analysis Spectral Analysis NMR->NMR_Analysis Structure_Report Structure Confirmed? NMR_Analysis->Structure_Report Structure_Report->Final_Decision

Figure 2. Experimental Workflow for the Quality Assessment of Fmoc-Tyr(tBu)-OH.

Common Impurities

The purity of Fmoc-Tyr(tBu)-OH can be compromised by several process-related impurities. These include:

  • Fmoc-D-Tyr(tBu)-OH: The D-enantiomer, which can arise during the synthesis of the amino acid derivative.

  • Free Fmoc-OH or Fmoc-amine: Resulting from the decomposition of the Fmoc group.

  • Dipeptides: Such as Fmoc-Tyr(tBu)-Tyr(tBu)-OH, formed during the synthesis of the protected amino acid.

  • Unprotected Fmoc-Tyr-OH: Where the tert-butyl group is absent.

  • Residual solvents and reagents: From the synthesis and purification process.

The presence of these impurities can lead to the formation of undesired side products during peptide synthesis, complicating purification and reducing the overall yield of the target peptide. Therefore, the use of highly purified Fmoc-Tyr(tBu)-OH is essential for achieving reliable and reproducible results in peptide synthesis.

References

A Comprehensive Technical Guide to the Safe Handling of Fmoc-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety and handling precautions for Fmoc-Tyr-OH (Nα-(9-Fluorenylmethoxycarbonyl)-L-tyrosine), a key reagent in peptide synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research outcomes. This document summarizes critical safety data, outlines standard handling protocols, and provides a visual workflow for safe laboratory practices.

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1] However, as with any chemical reagent, it is essential to handle it with care to minimize potential risks. Some safety data sheets (SDS) indicate that it may cause skin and eye irritation.[2]

GHS Hazard Statements (Aggregated from multiple sources):

While not universally classified as hazardous, some suppliers have reported the following potential hazards associated with similar Fmoc-protected amino acids. Users should handle the compound with the assumption that these hazards may be present.

Hazard CodeHazard StatementReported by some suppliers for similar compounds
H315Causes skin irritationYes
H319Causes serious eye irritationYes
H335May cause respiratory irritationYes

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][3][4]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][3][4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][3][4]

Handling and Storage Protocols

Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel.

Handling
  • Ventilation: Use in a well-ventilated area.[1][3] Appropriate exhaust ventilation should be provided at places where dust is formed.[1][3][5]

  • Personal Hygiene: Avoid contact with skin and eyes.[3][6] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in work areas.

  • Dust Formation: Avoid the formation of dust and aerosols.[3][6]

Storage
  • Temperature: Store in a cool place. Recommended storage temperatures are typically between 2°C and 8°C.[1] Some sources suggest storage at -20°C for long-term stability.[7]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][3]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[6]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles.[3][5]
Skin Protection Handle with impervious gloves. The type of glove material should be selected based on the specific laboratory conditions and potential for contact. Dispose of contaminated gloves after use.[1][3][8]
Body Protection Wear a laboratory coat or other protective clothing. The type of body protection must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][3]
Respiratory Protection For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be used.[5][8] Respiratory protection is generally not required if adequate ventilation is maintained.[1][8]

Accidental Release Measures

In the case of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Personal Precautions: Use personal protective equipment.[3] Avoid dust formation.[3][6] Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][5]

  • Containment and Cleanup: Sweep up the spilled material and shovel it into a suitable container for disposal.[1][5]

Fire-Fighting Measures

While this compound is not highly flammable, appropriate measures should be taken in the event of a fire in the vicinity.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4]

  • Hazardous Combustion Products: Thermal decomposition may produce oxides of carbon (CO, CO2) and nitrogen (NOx).[6][8]

  • Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[1][8]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store at 2-8°C Inspect->Store Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->Don_PPE Weigh Weigh in Ventilated Area Don_PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Clean Clean Work Area React->Clean Doff_PPE Doff PPE Correctly Clean->Doff_PPE Dispose Dispose of Waste (per local regulations) Doff_PPE->Dispose

References

Methodological & Application

Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient synthesis of peptides by assembling amino acids on an insoluble resin support. The most widely adopted method is the Fmoc/tBu strategy, which offers mild reaction conditions and versatility.[1][2][3] This protocol focuses on the use of Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH), a critical building block for incorporating tyrosine residues into a peptide sequence. The tert-butyl (tBu) group protects the reactive hydroxyl side chain of tyrosine, preventing unwanted side reactions during synthesis.[4][5] This protection is stable to the basic conditions used for Nα-Fmoc group removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[4]

Physicochemical Properties of Fmoc-Tyr(tBu)-OH

A foundational understanding of the properties of Fmoc-Tyr(tBu)-OH is essential for its effective application.

PropertyValue
Formal Name O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine
CAS Number 71989-38-3
Molecular Formula C₂₈H₂₉NO₅
Molecular Weight 459.5 g/mol
Appearance White to off-white solid
Side-Chain Protecting Group tert-Butyl (tBu)
Protecting Group Lability Fmoc: Base-labile (e.g., 20% piperidine in DMF). tBu: Acid-labile (e.g., high concentration of TFA).[4]
Experimental Workflow for SPPS using Fmoc-Tyr(tBu)-OH

The overall workflow for SPPS involves the sequential removal of the Fmoc protecting group and the coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled.

SPPS_Workflow Resin Start: Resin Support (e.g., Wang, Rink Amide) Loading Optional: First Amino Acid Loading (if not pre-loaded) Resin->Loading Deprotection Fmoc Deprotection (20% Piperidine/DMF) Loading->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Cycle Repeat Cycle (n-1 times) Wash2->Cycle Cycle->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Final Cycle Wash3 Washing (DMF, DCM) Final_Deprotection->Wash3 Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification & Analysis (HPLC, MS) Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient synthesis.

ParameterValue/Procedure
Resin Type Wang Resin or Rink Amide Resin
Starting Amount ~200 mg (for a substitution of 0.5 mmol/g)[1]
Swelling Solvent N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure 1. Place the resin in a fritted syringe reaction vessel. 2. Add 5 mL of DMF or DCM. 3. Agitate for at least 30-60 minutes at room temperature. 4. Drain the solvent.
Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the next coupling reaction.

ParameterValue/Procedure
Reagent 20% (v/v) Piperidine in DMF
Volume 5 mL per 200 mg of resin
Procedure 1. Add the deprotection solution to the swelled resin. 2. Agitate for 3-5 minutes. Drain. 3. Add a fresh aliquot of the deprotection solution. 4. Agitate for an additional 15-20 minutes.[3][6] 5. Drain the solution and wash the resin thoroughly.
Washing Steps Wash the resin with DMF (5 x 5 mL) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]
Amino Acid Coupling: Incorporating Fmoc-Tyr(tBu)-OH

This protocol describes the activation and coupling of Fmoc-Tyr(tBu)-OH. The same general procedure applies to other Fmoc-amino acids.

ParameterValue/Procedure
Amino Acid Fmoc-Tyr(tBu)-OH (0.5 mmol, 229.8 mg)
Coupling Reagent HBTU (0.49 mmol, 185.7 mg) or HATU
Base N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 174 µL)
Solvent DMF (3-5 mL)
Pre-activation 1. Dissolve Fmoc-Tyr(tBu)-OH, HBTU, and DIPEA in DMF in a separate vial. 2. Allow the mixture to pre-activate for 5-10 minutes.[1]
Coupling Procedure 1. Add the activated amino acid solution to the deprotected resin. 2. Agitate the mixture for 1-2 hours at room temperature.[1] 3. Drain the coupling solution.
Washing Steps Wash the resin with DMF (5 x 5 mL) to remove excess reagents and byproducts.[1]
Monitoring A qualitative ninhydrin (Kaiser) test can be performed on a small resin sample to confirm the completion of the coupling reaction (a negative result indicates completion).[2]

The cycle of deprotection and coupling is illustrated below:

SPPS_Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling Start_Cycle Resin-Peptide-NH-Fmoc Piperidine + 20% Piperidine/DMF Start_Cycle->Piperidine Deprotected Resin-Peptide-NH₂ Piperidine->Deprotected Wash_Deprotection Wash (DMF) Deprotected->Wash_Deprotection Fmoc_AA Fmoc-Tyr(tBu)-OH Activation + Activator (HBTU) + Base (DIPEA) Fmoc_AA->Activation Activated_AA Activated Ester Activation->Activated_AA Coupled_Product Resin-Peptide-NH-CO-Tyr(tBu)-Fmoc Activated_AA->Coupled_Product Wash_Deprotection->Coupled_Product Couple with Wash_Coupling Wash (DMF) Wash_Coupling->Start_Cycle Repeat for next cycle Coupled_Product->Wash_Coupling

Caption: The iterative cycle of deprotection and coupling in SPPS.

Final Cleavage and Side-Chain Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups (like tBu on Tyrosine) are simultaneously removed.

Important: The N-terminal Fmoc group must be removed before cleavage.[7]

ParameterValue/Procedure
Cleavage Cocktail Reagent K: TFA / Water / Phenol / Thioanisole / TIS (82.5:5:5:5:2.5 v/v) is a common choice for peptides containing Tyr.[8] A simpler cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water is also frequently used.[1]
Scavengers TIS, water, and phenol are used as scavengers to trap the reactive carbocations (e.g., tert-butyl cations) generated during cleavage, preventing side reactions with sensitive residues like Trp and Tyr.[7][9]
Volume 2-5 mL per 200 mg of dry resin
Procedure 1. Ensure the peptide-resin is dry. 2. In a fume hood, add the freshly prepared cleavage cocktail to the resin. 3. Agitate at room temperature for 2-3 hours.[10] 4. Filter the resin and collect the filtrate containing the peptide. 5. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
Peptide Precipitation 1. Concentrate the TFA filtrate if necessary. 2. Add the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 10-fold volume excess). 3. A white precipitate of the crude peptide should form. 4. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times. 5. Dry the peptide pellet under vacuum.
Summary of Quantitative Data for SPPS

This table summarizes typical quantitative parameters for a standard 0.1 mmol scale synthesis.

StepReagentEquivalents (relative to resin loading)Typical Volume/Mass (for 0.1 mmol)Reaction Time
Fmoc Deprotection 20% Piperidine in DMFN/A5 mL2 x (3-20 min)
Amino Acid Coupling Fmoc-Amino Acid3 - 50.3 - 0.5 mmol1 - 2 hours
Coupling Reagent (e.g., HBTU)2.9 - 4.90.29 - 0.49 mmol1 - 2 hours
Base (e.g., DIPEA)6 - 100.6 - 1.0 mmol1 - 2 hours
Final Cleavage TFA CocktailN/A2 - 5 mL2 - 3 hours

Disclaimer: These protocols provide a general guideline. Optimization of coupling times, reagents, and cleavage conditions may be necessary depending on the specific peptide sequence, especially for "difficult sequences" prone to aggregation.[10] The use of alternative coupling reagents or additives like HOAt may be beneficial in such cases.[6]

References

Application Notes and Protocols for Coupling Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of tyrosine residues into synthetic peptides is crucial for studying a wide range of biological processes, including signal transduction pathways mediated by tyrosine kinases. In Fmoc-based solid-phase peptide synthesis (SPPS), the hydroxyl group of the tyrosine side chain is typically protected to prevent undesirable side reactions, most notably O-acylation.[1][2] The tert-butyl (tBu) ether is a commonly employed protecting group for this purpose due to its stability under the basic conditions required for Fmoc-group removal and its facile cleavage with trifluoroacetic acid (TFA) during the final deprotection step.[3]

The selection of an appropriate coupling reagent is paramount to ensure high coupling efficiency and minimize side reactions, particularly racemization.[4][5] This document provides a detailed guide to the most effective coupling reagents for incorporating Fmoc-Tyr(tBu)-OH into a growing peptide chain, complete with comparative data and detailed experimental protocols.

Coupling Reagents for Fmoc-Tyr(tBu)-OH

A variety of coupling reagents are available for peptide synthesis, each with its own advantages and disadvantages.[6] They are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. The choice of reagent can be influenced by factors such as the steric hindrance of the amino acids being coupled, the desired reaction time, and the need to suppress racemization.[7]

Comparison of Common Coupling Reagents

The following table summarizes the key characteristics of commonly used coupling reagents for Fmoc-Tyr(tBu)-OH.

Reagent ClassCoupling ReagentCommon AdditivesBaseKey Characteristics & Recommendations
Carbodiimide DIC (Diisopropylcarbodiimide)HOBt, OxymaPure-A cost-effective and widely used reagent. The combination with an additive is crucial to minimize racemization.[8] The urea byproduct of DIC is soluble in common washing solvents, simplifying purification.[6]
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide)HOBt, OxymaPure-A water-soluble carbodiimide, making it suitable for both solid-phase and solution-phase synthesis. The urea byproduct is also water-soluble.[6]
Phosphonium Salt PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)(Internal HOBt)DIPEA, CollidineHighly efficient and known to perform well for sterically hindered couplings.[6][8]
Aminium/Uronium Salt HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)(Internal HOBt)DIPEA, CollidineOne of the most popular and efficient coupling reagents, forming HOBt active esters.[6][9]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)(Internal HOAt)DIPEA, CollidineGenerally considered more reactive than HBTU, making it highly suitable for difficult couplings, including those involving sterically hindered amino acids.[9][10]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)(Internal 6-Cl-HOBt)DIPEA, CollidineA highly reactive reagent, often showing performance comparable to HATU.[9]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)(Internal OxymaPure)DIPEA, CollidineA safer and highly efficient alternative to HATU, with coupling efficiencies comparable to or even exceeding HATU in some cases.[6] It is particularly well-suited for microwave-assisted SPPS.

Experimental Protocols

The following protocols provide a general framework for the manual solid-phase synthesis involving the coupling of Fmoc-Tyr(tBu)-OH. These can be adapted for automated synthesizers.

Materials
  • Fmoc-Tyr(tBu)-OH

  • Peptide synthesis grade resin (e.g., Rink Amide resin, Wang resin)

  • Coupling reagent (e.g., HBTU, HATU, COMU)

  • Additive (if required, e.g., HOBt, OxymaPure)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water[3]

  • Fritted syringe or automated peptide synthesizer

Protocol 1: HBTU/DIPEA Mediated Coupling of Fmoc-Tyr(tBu)-OH

This protocol is a standard and widely used method for routine peptide synthesis.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a fritted syringe.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the deprotection step with fresh solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5-7 times).

  • Monitoring the Coupling Reaction (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[3]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase HPLC.

Protocol 2: HATU/Collidine Mediated Coupling for Sterically Hindered Residues

This protocol is recommended when coupling Fmoc-Tyr(tBu)-OH to a sterically hindered amino acid or when experiencing difficulties with the standard HBTU protocol. The use of collidine, a weaker base, can also help to minimize racemization.[10]

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), HATU (2.9 equivalents), and Collidine (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing and Subsequent Steps: Follow steps 4-8 from Protocol 1.

Potential Side Reactions and Mitigation Strategies

Racemization

Racemization is a significant side reaction that can occur during the activation of the amino acid's carboxyl group, leading to the incorporation of the D-isomer.[4][5] While urethane-protected amino acids like Fmoc-amino acids are generally resistant to racemization, the risk increases with prolonged activation times and the use of strong bases.[6]

  • Mitigation:

    • Use additives like HOBt, HOAt, or OxymaPure.[6]

    • Minimize the pre-activation time before adding the activated amino acid to the resin.

    • Consider using a weaker, sterically hindered base like collidine instead of DIPEA, especially for sensitive amino acids.[10]

O-Acylation of the Tyrosine Side Chain

If the hydroxyl group of tyrosine is not protected, it can be acylated by the activated carboxyl group of the incoming amino acid, leading to branched peptides and truncated sequences.[1][2]

  • Mitigation:

    • Always use a side-chain protected Fmoc-Tyr-OH derivative, such as Fmoc-Tyr(tBu)-OH.

Visualizations

Peptide Bond Formation Workflow

Peptide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-Tyr(tBu)-OH Activated_Ester Activated Ester Intermediate Fmoc_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Nucleophilic Attack Resin_NH2 Deprotected N-terminus on Resin Resin_NH2->Peptide_Bond Coupled_Peptide Elongated Peptide on Resin Peptide_Bond->Coupled_Peptide

Caption: General workflow of peptide bond formation in SPPS.

Solid-Phase Peptide Synthesis Cycle

SPPS_Cycle Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Final_Cleavage Final Cleavage and Deprotection (TFA Cocktail) Repeat->Final_Cleavage No (Sequence Complete) End Purified Peptide Final_Cleavage->End

Caption: The iterative cycle of solid-phase peptide synthesis.

Comparison of Coupling Reagent Reactivity

Reagent_Reactivity cluster_reactivity Increasing Reactivity & Suitability for Difficult Couplings Reagents Coupling Reagent Reactivity Carbodiimides (DIC, EDC) Phosphonium Salts (PyBOP) Uronium Salts (HBTU) Advanced Uronium Salts (HATU, HCTU, COMU) Low Standard High High

Caption: Relative reactivity of common coupling reagents.

References

Deprotection Strategies for the Fmoc Group from Tyrosine Residues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from tyrosine (Tyr) residues during solid-phase peptide synthesis (SPPS). It covers standard and alternative methodologies, potential side reactions, and quantitative data to guide researchers in selecting the optimal strategy for their specific needs.

Introduction

The protection of the α-amino group of amino acids with the Fmoc group is a cornerstone of modern solid-phase peptide synthesis. Its base-lability allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups. While generally straightforward, the deprotection of Fmoc from certain amino acids, including tyrosine, can present challenges. The phenolic side chain of tyrosine, even when protected, can be susceptible to side reactions under certain conditions. This document outlines effective strategies to mitigate these risks and ensure high-purity peptide synthesis.

The most common protecting group for the tyrosine side chain in Fmoc-based SPPS is the tert-butyl (tBu) group. This is crucial to prevent O-acylation of the nucleophilic phenolic hydroxyl group during coupling steps.[1]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base. A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorene ring. This leads to the elimination of dibenzofulvene (DBF) and the release of the free amine on the peptide. The excess amine in the reaction mixture then acts as a scavenger for the liberated DBF.[2][3][4]

Fmoc_Deprotection_Mechanism Fmoc-Peptide Fmoc-Peptide Intermediate_Carbanion Intermediate Carbanion Fmoc-Peptide->Intermediate_Carbanion + Piperidine Piperidine Piperidine DBF_Adduct DBF-Piperidine Adduct Free_Amine_Peptide H2N-Peptide Intermediate_Carbanion->Free_Amine_Peptide β-elimination DBF Dibenzofulvene Intermediate_Carbanion->DBF DBF->DBF_Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Standard Deprotection Protocol using Piperidine

The most widely used method for Fmoc removal involves treatment with a solution of piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[4][5]

Experimental Protocol
  • Resin Swelling: Swell the Fmoc-Tyr(tBu)-peptide-resin in DMF for at least 30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate the mixture for 5-10 minutes at room temperature.[4][6]

  • Reagent Removal: Drain the deprotection solution.

  • Second Treatment (Optional but Recommended): For sequences prone to aggregation or difficult couplings, a second treatment with 20% piperidine in DMF for 5-10 minutes is recommended to ensure complete deprotection.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]

  • Confirmation of Deprotection (Optional): A qualitative Kaiser test can be performed to confirm the presence of a free primary amine.

Alternative Deprotection Strategies

While piperidine is highly effective, its classification as a controlled substance in some regions and potential for side reactions have led to the development of alternative reagents.[3][7]

4-Methylpiperidine

4-Methylpiperidine is an excellent alternative to piperidine, demonstrating equivalent efficiency in Fmoc removal without being a controlled substance.[7]

Piperazine

Piperazine is another effective secondary amine for Fmoc deprotection.[2]

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

DBU is a non-nucleophilic base that can be used for Fmoc deprotection, often in combination with a nucleophilic scavenger. A common cocktail is 2% DBU and 5% piperazine in NMP.[1] This combination can be beneficial in minimizing diketopiperazine formation in sensitive sequences.[1]

Diethylamine

An inexpensive alternative, diethylamine can also be used for Fmoc removal, although it may require longer reaction times.[5]

Quantitative Data on Deprotection Reagents

The choice of deprotection reagent can influence the yield and purity of the final peptide. The following table summarizes a comparison of different deprotection agents in the synthesis of various peptides.

Deprotection ReagentPeptide SequencePurity (%)Crude Yield (%)Reference
PiperidineNBC15592.385.7[2]
4-MethylpiperidineNBC15590.183.2[2]
PiperazineNBC15591.584.1[2]
PiperidineNBC75995.189.3[2]
4-MethylpiperidineNBC75994.787.6[2]
PiperazineNBC75993.886.4[2]
PiperidineH-YGGFL-NH2>97N/A[8]
4-MethylpiperidineH-YGGFL-NH295.4N/A[8]

Note: Purity and yield can be sequence-dependent.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the deprotection of Fmoc from tyrosine-containing peptides.

  • O-acylation: If the tyrosine side chain is not protected, the nucleophilic hydroxyl group can be acylated during the subsequent coupling step. Mitigation: Always use a side-chain protecting group for tyrosine, such as tert-butyl (tBu).[1]

  • Alkylation of Tyrosine: Although considered unlikely, reactive carbocations generated from other protecting groups during cleavage could potentially alkylate the tyrosine side-chain. Mitigation: Use of appropriate scavengers in the final cleavage cocktail is essential.[9]

  • Diketopiperazine (DKP) Formation: This can occur at the dipeptide stage, particularly when proline is one of the first two residues. Mitigation: Using a modified deprotection cocktail such as 2% DBU and 5% piperazine in NMP can help minimize DKP formation.[1]

  • Racemization: While less common with Fmoc chemistry compared to other methods, racemization can occur, especially with C-terminal cysteine. Using milder bases or shorter deprotection times can reduce this risk.

Experimental Workflow for Fmoc-SPPS of a Tyrosine-Containing Peptide

The following diagram illustrates a typical workflow for a single coupling cycle in Fmoc-SPPS.

SPPS_Workflow cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling Start Fmoc-Peptide-Resin Deprotection Treat with 20% Piperidine/DMF Start->Deprotection Wash_1 Wash with DMF Deprotection->Wash_1 Free_Amine H2N-Peptide-Resin Wash_1->Free_Amine Coupling Add Activated Fmoc-AA-OH Free_Amine->Coupling Wash_2 Wash with DMF Coupling->Wash_2 Wash_2->Start Repeat for next cycle

Caption: A single cycle in Fmoc solid-phase peptide synthesis.

Conclusion

The deprotection of the Fmoc group from tyrosine residues is a critical step in SPPS that can be achieved with high efficiency using standard protocols. The use of piperidine in DMF remains the gold standard, offering rapid and complete deprotection. However, for laboratories seeking alternatives, 4-methylpiperidine and piperazine present viable options with comparable performance. Careful consideration of the peptide sequence and the potential for side reactions, along with the implementation of appropriate mitigation strategies, will ensure the successful synthesis of high-purity tyrosine-containing peptides.

References

Application Notes and Protocols for the Incorporation of Fmoc-Tyr(tBu)-OH into Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of tyrosine residues into peptide sequences is fundamental for the synthesis of biologically active peptides, including hormones, neurotransmitters, and therapeutic agents. The phenolic hydroxyl group of tyrosine is a key functional moiety that can be subject to post-translational modifications and is often crucial for receptor binding and biological activity. In Fmoc-based solid-phase peptide synthesis (SPPS), proper protection of this hydroxyl group is critical to prevent side reactions and ensure high purity and yield of the final peptide product.[1]

Fmoc-Tyr(tBu)-OH, where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain hydroxyl group is protected by the acid-labile tert-butyl (tBu) group, is the most commonly used derivative for this purpose. This orthogonal protection strategy allows for the selective deprotection of the N-terminus for chain elongation under mild basic conditions, while the side chain remains protected until the final acidic cleavage step.[1]

These application notes provide a comprehensive guide to the efficient incorporation of Fmoc-Tyr(tBu)-OH into complex peptide sequences, covering coupling strategies, potential side reactions, and optimized protocols for synthesis and cleavage.

Key Considerations for Incorporating Fmoc-Tyr(tBu)-OH

Several factors must be considered to ensure the successful incorporation of Fmoc-Tyr(tBu)-OH and to minimize the occurrence of side reactions:

  • Steric Hindrance: The bulky tert-butyl group on the tyrosine side chain can create steric hindrance, potentially slowing down coupling reactions. The choice of an appropriate coupling reagent and optimized reaction conditions are crucial to overcome this challenge.

  • Racemization: Activation of the carboxylic acid of Fmoc-Tyr(tBu)-OH can lead to racemization, particularly with certain coupling reagents and under prolonged activation times. Careful selection of the activation method and additives is necessary to maintain the stereochemical integrity of the amino acid.

  • Diketopiperazine Formation: When tyrosine is the N-terminal or the second residue in the peptide chain, there is a risk of diketopiperazine (DKP) formation, especially when proline is the adjacent residue. This intramolecular cyclization leads to chain termination and the formation of a cyclic dipeptide impurity.[2]

  • Cleavage and Deprotection: The final cleavage of the peptide from the resin and the removal of the tert-butyl protecting group from the tyrosine side chain require a carefully formulated cleavage cocktail containing scavengers to prevent re-attachment of the cleaved protecting groups to sensitive residues like tyrosine and tryptophan.

Experimental Protocols

Resin Loading

The first step in SPPS is the attachment of the C-terminal amino acid to the solid support.

Protocol 1: Manual Loading of Fmoc-Amino Acid onto 2-Chlorotrityl Chloride Resin

  • Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • In a separate flask, dissolve 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry DCM (10 mL/g of resin).

  • Add the amino acid solution to the resin and stir for 60 minutes at room temperature.

  • To cap any unreacted chloride sites, add 10 mL of a DCM/Methanol/DIPEA (80:15:5) mixture and stir for 15 minutes.

  • Drain the capping solution and wash the resin three times with N,N-dimethylformamide (DMF) and three times with DCM.

  • Dry the resin under vacuum.

Peptide Chain Elongation: Incorporation of Fmoc-Tyr(tBu)-OH

The following protocol describes a typical cycle for adding Fmoc-Tyr(tBu)-OH to the growing peptide chain.

Protocol 2: Manual Coupling of Fmoc-Tyr(tBu)-OH

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-Tyr(tBu)-OH:

    • In a separate vial, pre-activate a solution of Fmoc-Tyr(tBu)-OH (3 equivalents), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

    • Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), a second coupling may be necessary.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Note: For automated synthesis, these steps are programmed into the synthesizer's protocol.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups.

Protocol 3: Cleavage of Tyr(tBu)-Containing Peptides

  • After the final Fmoc deprotection, wash the peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail suitable for peptides containing tyrosine. A common and effective choice is Reagent K .

  • Add the cleavage cocktail (approximately 10 mL per gram of resin) to the dried peptide-resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

Data Presentation

The choice of coupling reagent significantly impacts the efficiency of Fmoc-Tyr(tBu)-OH incorporation and the potential for side reactions. The following tables summarize quantitative data for key aspects of the synthesis.

Table 1: Comparison of Coupling Reagent Performance for Fmoc-Tyr(tBu)-OH

Coupling ReagentActivation MethodTypical Coupling Time (min)Reported Coupling Efficiency (%)Key Advantages & Disadvantages
HATU Aminium/Uronium Salt20 - 45>99Fast, highly efficient, lower risk of racemization compared to HBTU.[3][4]
HBTU Aminium/Uronium Salt30 - 6098 - 99.5Efficient and widely used, but with a higher potential for racemization than HATU.[5]
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective, low risk of guanidinylation. Slower reaction rates.[5]

Table 2: Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionSequence DependenceMitigation Strategies
Racemization Loss of stereochemical integrity at the α-carbon during activation.All amino acids, but some are more prone.Use of additives like HOBt or Oxyma Pure.[6] Shorter pre-activation times. Use of less base.
Diketopiperazine (DKP) Formation Intramolecular cyclization of the N-terminal dipeptide, leading to chain termination.High risk with Proline at position 2. Also observed with other amino acids.Use of 2-chlorotrityl resin for sequences with C-terminal Proline. Coupling of a pre-formed dipeptide.
Oxidation of Tyrosine The phenolic ring of tyrosine can be oxidized during synthesis or cleavage.Peptides containing Tyr.Use of scavengers in the cleavage cocktail.[7]

Table 3: Optimized Cleavage Cocktails for Tyr(tBu)-Containing Peptides

Cleavage CocktailCompositionRecommended Use
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides with multiple sensitive residues including Tyr, Trp, Met, and Cys.[7]
TFA/TIS/H₂O TFA / Triisopropylsilane / Water (95:2.5:2.5)A good, low-odor cocktail for peptides without other highly sensitive residues like Met or Cys. TIS is an effective carbocation scavenger.
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)A lower-odor alternative to Reagent K, particularly useful for scavenging trityl groups.[7]

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps Resin Resin Swell Swell in DCM Resin->Swell Load Load first Fmoc-AA Swell->Load Cap Cap unreacted sites Load->Cap Deprotect Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-Tyr(tBu)-OH (HATU/DIPEA/DMF) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Wash2->Deprotect Repeat n times Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Cleave Cleavage & Deprotection (Reagent K) Final_Deprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purification (HPLC) Precipitate->Purify

Fig. 1: Solid-Phase Peptide Synthesis (SPPS) Workflow for incorporating Fmoc-Tyr(tBu)-OH.

Signaling_Pathway_Example cluster_coupling Coupling Reaction cluster_peptide Peptide Chain cluster_side_reactions Potential Side Reactions Fmoc_Tyr Fmoc-Tyr(tBu)-OH Active_Ester Activated OAt-ester Fmoc_Tyr->Active_Ester HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Peptide_Resin H2N-Peptide-Resin Active_Ester->Peptide_Resin Peptide Bond Formation Racemization Racemization Active_Ester->Racemization Coupled_Peptide Fmoc-Tyr(tBu)-Peptide-Resin Peptide_Resin->Coupled_Peptide DKP Diketopiperazine Formation Peptide_Resin->DKP if N-terminal dipeptide

Fig. 2: Key steps and potential side reactions in the coupling of Fmoc-Tyr(tBu)-OH.

Conclusion

The successful incorporation of Fmoc-Tyr(tBu)-OH into complex peptide sequences is readily achievable with careful consideration of the potential challenges and the implementation of optimized protocols. The use of high-efficiency coupling reagents like HATU, coupled with appropriate reaction times and monitoring, can ensure high coupling yields. Awareness and mitigation of side reactions such as racemization and diketopiperazine formation are crucial for obtaining high-purity peptides. Finally, the selection of a suitable cleavage cocktail containing effective scavengers is paramount for the clean deprotection and isolation of the final tyrosine-containing peptide. The protocols and data presented in these application notes provide a solid foundation for researchers to confidently synthesize complex peptides incorporating this important amino acid.

References

Application Notes and Protocols for Labeling Peptides with Fmoc-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of tyrosine-containing peptides, specifically focusing on the use of Fmoc-Tyr(tBu)-OH in solid-phase peptide synthesis (SPPS) for the development of probes in various biological assays. Detailed protocols, quantitative data summaries, and workflow visualizations are included to facilitate the seamless adoption of these techniques in your research.

Introduction

The incorporation of tyrosine residues into synthetic peptides offers a versatile tool for a multitude of biological and biochemical assays. The phenolic side chain of tyrosine can be post-translationally modified (e.g., phosphorylation) to study enzyme kinetics, or it can be utilized for direct labeling (e.g., iodination). Furthermore, its intrinsic fluorescence provides a convenient method for quantification and for studying peptide-protein interactions.[1][2][3] The use of Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH) is a cornerstone of modern solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy.[4][5] The tert-butyl (tBu) group effectively protects the reactive hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during peptide elongation.[4][5] This orthogonal protection strategy, where the Fmoc group is cleaved by a base (e.g., piperidine) and the tBu group by an acid (e.g., trifluoroacetic acid), allows for the precise and efficient synthesis of high-purity tyrosine-containing peptides.[6]

Data Presentation

Table 1: Quantitative Summary of Solid-Phase Peptide Synthesis (SPPS) of a Model Tyrosine-Containing Peptide

This table summarizes the typical quantitative parameters for the synthesis of a model tripeptide, Ac-Gly-Ala-Tyr-NH2, on a 0.1 mmol scale using Fmoc-Tyr(tBu)-OH.

ParameterValueUnitNotes
Resin
TypeRink Amide-For C-terminal amide
Substitution0.5mmol/g
Amount200mg
Amino Acid Coupling
Fmoc-Tyr(tBu)-OH229.8mg5 equivalents
Fmoc-Ala-OH155.7mg5 equivalents
Fmoc-Gly-OH148.6mg5 equivalents
Coupling Reagent (HBTU)189.5mg/cycle4.9 equivalents
Base (DIPEA)174µL/cycle10 equivalents
Coupling Time2hours/cycle
Synthesis Performance
Overall Crude Yield~85%Based on initial resin loading
Crude Purity (by HPLC)>70%
Final Purified Yield25-40%After preparative HPLC
Final Purity (by HPLC)>98%
Table 2: Performance Metrics of Tyrosine-Based Peptides in Specific Assays

This table provides representative performance data for tyrosine-containing peptides in various immunoassays and binding studies.

Assay TypePeptide ProbeTarget MoleculeKey Performance MetricTypical ValueReference
ELISA Biotin-pTyr-PeptideAnti-phosphotyrosine AntibodyEC501-10 nMN/A
Peptide AntigenMonoclonal AntibodyDissociation Constant (Kd)10-100 nMN/A
Fluorescence Polarization Fluorescein-pTyr-PeptideSH2 DomainDissociation Constant (Kd)0.1-5 µMN/A
Z'-factor> 0.7N/A
FRET Assay FRET-Peptide SubstrateProteaseMichaelis Constant (Km)1-20 µM[7][8]
Catalytic Efficiency (kcat/Km)10^4 - 10^6 M⁻¹s⁻¹[7][8]
Intrinsic Tyr Fluorescence Tyr-containing PeptideBinding ProteinDissociation Constant (Kd)0.5-15 µM[9]
Fluorescence Quenching20-80%[9]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tyrosine-Containing Peptide

This protocol details the manual synthesis of a generic tyrosine-containing peptide with a C-terminal amide using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin (e.g., 0.5 mmol/g substitution)

  • Fmoc-Tyr(tBu)-OH and other required Fmoc-amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel with a sintered glass frit

  • Shaker

Procedure:

  • Resin Swelling:

    • Weigh the Rink Amide resin (e.g., 200 mg for a 0.1 mmol synthesis) into the synthesis vessel.

    • Add DMF (5 mL) and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 5 minutes and drain.

    • Add fresh 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Amino Acid Coupling (for the first amino acid, Fmoc-Tyr(tBu)-OH):

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (5 eq.), HBTU (4.9 eq.), and DIPEA (10 eq.) in DMF (3 mL).

    • Pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

    • (Optional) Perform a Kaiser test to confirm complete coupling (ninhydrin test; a blue color indicates incomplete reaction).

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

  • N-terminal Acetylation (Optional):

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF (5 mL).

    • Agitate for 30 minutes.

    • Drain and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Cleavage and Side-Chain Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail (5 mL) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture into a clean collection tube.

    • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.

Protocol 2: Peptide-Coating ELISA for Antibody Screening

This protocol describes a standard indirect ELISA to screen for antibodies that recognize a synthetic tyrosine-containing peptide.

Materials:

  • 96-well high-binding ELISA plates

  • Synthetic tyrosine-containing peptide

  • Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

  • Primary antibody solutions (e.g., hybridoma supernatants or purified antibodies)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Enzyme substrate (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating:

    • Dilute the synthetic peptide to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted peptide solution to each well of the ELISA plate.

    • Incubate overnight at 4°C or for 2 hours at room temperature.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Aspirate the Blocking Buffer.

    • Add 100 µL of diluted primary antibody solutions to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the primary antibody solutions.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the secondary antibody solution.

    • Wash the wells five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of the enzyme substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

Mandatory Visualization

Signaling Pathway Diagram

GRB2_SOS1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) pTyr Phosphorylated Tyrosine (pY) RTK->pTyr Autophosphorylation SH2 SH2 domain pTyr->SH2 Binding GRB2 GRB2 SH3_N nSH3 GRB2->SH3_N SH3_C cSH3 GRB2->SH3_C SH2->GRB2 ProlineRich Proline-rich domain SH3_N->ProlineRich Binding SH3_C->ProlineRich SOS1 SOS1 Ras Ras SOS1->Ras GEF Activity ProlineRich->SOS1 GTP GTP Ras->GTP RAF RAF Ras->RAF Activation GDP GDP GDP->Ras MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activation Proliferation Cell Proliferation, Differentiation, Survival Transcription->Proliferation Peptide_Synthesis_Workflow start Start: Resin Selection swelling 1. Resin Swelling in DMF start->swelling deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash2 Wash (DMF, DCM) coupling->wash2 wash1->coupling kaiser Kaiser Test wash2->kaiser cycle_decision Last Amino Acid? kaiser->cycle_decision cycle_decision->deprotection No final_deprotection Final Fmoc Deprotection cycle_decision->final_deprotection Yes cleavage 4. Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage precipitation 5. Precipitation in Cold Ether cleavage->precipitation purification 6. RP-HPLC Purification precipitation->purification characterization 7. Characterization (MS, HPLC) purification->characterization end End: Purified Peptide characterization->end

References

Application Notes and Protocols for the Use of Fmoc-Tyr(tBu)-OH in the Construction of Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Tyr(tBu)-OH, or Nα-Fmoc-O-tert-butyl-L-tyrosine, is an essential building block in the solid-phase peptide synthesis (SPPS) of peptide libraries, particularly those used in drug discovery and proteomics. The tyrosine residue, with its phenolic hydroxyl group, is a common site for post-translational modifications, such as phosphorylation, making it a critical component of peptides designed to probe signaling pathways. The use of the tert-butyl (tBu) protecting group for the tyrosine side chain is crucial for preventing unwanted side reactions during peptide synthesis, thereby ensuring high purity and yield of the final peptides.[1][2] This document provides detailed application notes and protocols for the effective use of Fmoc-Tyr(tBu)-OH in the construction of peptide libraries.

Key Applications of Fmoc-Tyr(tBu)-OH in Peptide Library Synthesis

The orthogonal protection strategy offered by the Fmoc/tBu chemistry is fundamental to modern SPPS.[3] The base-labile Fmoc group on the α-amino group and the acid-labile tBu group on the tyrosine side chain allow for selective deprotection and coupling, which is essential for building peptide sequences with high fidelity.[2]

Key applications include:

  • Drug Discovery: Synthesis of peptide libraries for high-throughput screening (HTS) to identify novel therapeutic leads, such as enzyme inhibitors or receptor agonists/antagonists.[1]

  • Proteomics and Cell Biology: Creation of peptide libraries to study protein-protein interactions, identify substrates for enzymes like kinases and phosphatases, and map signaling pathways.[4][5]

  • Epitope Mapping: Generation of overlapping peptide libraries to identify the binding sites of antibodies.

  • Biomaterials Science: Development of self-assembling peptides and functionalized biomaterials where the tyrosine residue can be modified for specific applications.[6]

Data Presentation

Table 1: Key Parameters for Fmoc-Tyr(tBu)-OH in SPPS
ParameterValue/RangeUnitNotes
Molecular Weight459.5 g/mol
Purity (HPLC)≥ 99.0%High purity is crucial to avoid truncated or side-product sequences in the library.
Enantiomeric Purity≥ 99.8%Ensures the correct stereochemistry of the incorporated tyrosine residue.
Coupling Efficiency> 99%Can be monitored using a qualitative ninhydrin (Kaiser) test.[7]
Fmoc Deprotection Time5 - 20minutesTypically performed with 20% piperidine in DMF.
tBu Deprotection (Cleavage)1 - 4hoursRequires strong acid, typically trifluoroacetic acid (TFA), with scavengers.[8]
Table 2: Comparison of Cleavage Cocktails for Peptides Containing Tyr(tBu)
Cleavage CocktailKey ReagentsTyr(tBu) DeprotectionRecommended For
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OYesGeneral-purpose cleavage for most peptide sequences.[9]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)YesPeptides containing multiple sensitive residues like Cys, Met, and Trp.[9]
TFA/DCM (1%) 1% TFA in Dichloromethane (DCM)NoCleavage from hyper-acid-sensitive resins (e.g., 2-chlorotrityl chloride resin) to yield a fully protected peptide fragment.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Library Incorporating Fmoc-Tyr(tBu)-OH

This protocol outlines the manual synthesis of a peptide library on a solid support using the Fmoc/tBu strategy.

1. Resin Preparation and Swelling:

  • Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a fritted reaction vessel.[1]

  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[10]

  • Drain the DMF.

2. Initial Fmoc Deprotection (if starting with a pre-loaded resin):

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling Cycle (including Fmoc-Tyr(tBu)-OH):

  • Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin substitution), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature.[11]

  • Monitoring: To ensure the completion of the coupling reaction, perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete reaction.[10]

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Fmoc Deprotection:

  • Repeat step 2 to remove the Fmoc group from the newly added amino acid, exposing the N-terminal amine for the next coupling cycle.

5. Library Synthesis:

  • Repeat the coupling and deprotection cycles (steps 3 and 4) for each subsequent amino acid in the peptide sequence. For a library, this may involve split-and-pool synthesis methods to generate a large number of unique sequences.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.[11]

  • Prepare a fresh cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) in a fume hood.[11]

  • Add the cleavage cocktail to the dry peptide-resin. The tBu group on the tyrosine will be removed during this step.

  • Agitate the mixture for 2-3 hours at room temperature.[9]

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold solution of diethyl ether to precipitate the crude peptide.[11]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

7. Peptide Library Purification and Analysis:

  • The crude peptide library can be desalted or used directly for some screening applications.

  • For more defined libraries or for hit validation, individual peptides can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptides using mass spectrometry (e.g., LC-MS).

Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Fmoc_Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Repeat Repeat for each Amino Acid Washing->Repeat Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Washing->Cleavage Final Cycle Repeat->Fmoc_Deprotection Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification/Analysis (RP-HPLC, MS) Precipitation->Purification

SPPS Workflow for Peptide Library Synthesis.
Protocol 2: High-Throughput Screening of a Tyrosine-Containing Peptide Library for Kinase Substrates

This protocol describes a general ELISA-based method for screening a peptide library to identify substrates for a specific protein tyrosine kinase (PTK).

1. Library Preparation:

  • Reconstitute the individual peptides of the library in a suitable solvent (e.g., 50% acetonitrile or DMSO) to a stock concentration (e.g., 5 mM).[4]

  • Dilute the peptide stocks to a working concentration (e.g., 0.5 mM) in a kinase reaction buffer.[4]

2. Kinase Reaction:

  • Aliquot the diluted peptides into a 384-well streptavidin-coated plate (assuming the peptides are biotinylated for capture).[4]

  • Prepare a kinase reaction mixture containing the kinase reaction buffer, ATP, and the protein tyrosine kinase of interest.[4]

  • Add the kinase reaction mixture to each well containing the peptides.

  • Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes) with gentle shaking to allow for phosphorylation.[4]

  • Stop the reaction by adding a solution of EDTA.[4]

3. Detection of Phosphorylation:

  • Wash the plate with a wash buffer (e.g., TBST) to remove unbound reagents.

  • Add a primary antibody that specifically recognizes phosphotyrosine (e.g., anti-phosphotyrosine-HRP conjugate) to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate again to remove the unbound primary antibody.

  • Add a substrate for the enzyme conjugated to the antibody (e.g., TMB for HRP).

  • A colorimetric or fluorescent signal will develop in the wells where the peptides have been phosphorylated.

  • Stop the reaction and read the plate on a plate reader at the appropriate wavelength.

4. Data Analysis and Hit Identification:

  • Peptides that produce a signal significantly above the background are considered "hits."

  • The hit rate can be calculated as the percentage of peptides in the library that are identified as substrates. In one study, a primary screen of a 384-peptide library against 39 PTKs yielded an average of 25 hits per kinase.[4]

  • Hits should be validated in a secondary screen, often involving dose-response curves to determine the kinetic parameters of the phosphorylation reaction.

Immobilize Immobilize Biotinylated Peptide Library Kinase_Reaction Kinase Reaction (PTK + ATP) Immobilize->Kinase_Reaction Wash1 Wash Kinase_Reaction->Wash1 Primary_Ab Add Anti-Phosphotyrosine Antibody (pY-Ab) Wash1->Primary_Ab Wash2 Wash Primary_Ab->Wash2 Secondary_Ab Add Enzyme-Conjugated Secondary Antibody Wash2->Secondary_Ab Wash3 Wash Secondary_Ab->Wash3 Substrate Add Substrate Wash3->Substrate Detect Detect Signal Substrate->Detect Analyze Analyze Data (Identify Hits) Detect->Analyze ligand ligand receptor receptor pathway_protein pathway_protein response response library library EGF Ligand (EGF) EGFR EGFR Receptor EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2/Sos Dimer->Grb2 pY Peptide_Library Peptide Library (with Tyr) Dimer->Peptide_Library Screen for Substrates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Peptide_Library Screen for Substrates

References

Application Notes and Protocols for Microwave-Assisted Peptide Synthesis with Fmoc-Tyr(OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-assisted peptide synthesis (MAPS) has emerged as a transformative technology in the field of peptide chemistry, offering significant advantages over conventional solid-phase peptide synthesis (SPPS) methods.[1][2] By utilizing microwave energy to accelerate reaction rates, MAPS dramatically reduces synthesis times for both coupling and deprotection steps, while often improving the purity of the final peptide product.[1][2][3] This application note provides a detailed overview and protocols for the efficient synthesis of peptides containing the amino acid tyrosine, using Fmoc-Tyr(tBu)-OH in a microwave-assisted workflow.

Tyrosine, with its phenolic side chain, requires protection to prevent undesirable side reactions, such as O-acylation, during peptide synthesis. The tert-butyl (tBu) protecting group is a standard choice for the tyrosine hydroxyl group due to its stability under the basic conditions required for Fmoc-group removal and its facile cleavage in the final acidic cleavage step.[4] The combination of microwave technology with the robust Fmoc-Tyr(tBu)-OH building block allows for the rapid and high-purity synthesis of complex tyrosine-containing peptides.

Advantages of Microwave-Assisted Peptide Synthesis (MAPS)

Microwave energy offers rapid and uniform heating of the reaction mixture, leading to several key benefits in SPPS:[2][5]

  • Accelerated Reaction Times: Coupling reactions that may take an hour or more in conventional SPPS can often be completed in minutes using microwave energy.[1][3] Similarly, the Fmoc deprotection step is significantly faster.[1][3]

  • Improved Coupling Efficiency: For sterically hindered amino acids or "difficult" sequences prone to aggregation, microwave heating can enhance coupling efficiency, leading to higher crude peptide purity.

  • Reduced Side Reactions: The shorter reaction times at elevated temperatures can help minimize certain side reactions. However, careful temperature control is crucial to prevent epimerization, especially with sensitive amino acids.

  • Enhanced Purity of Crude Peptides: The cumulative effect of improved coupling efficiency and reduced side reactions often results in a higher purity of the crude peptide, simplifying subsequent purification steps.[2]

Data Presentation

The following tables provide a comparative summary of typical performance metrics between conventional and microwave-assisted SPPS for the synthesis of a model tyrosine-containing peptide.

Table 1: Comparison of Synthesis Cycle Times

StepConventional SPPSMicrowave-Assisted SPPS (MAPS)
Fmoc Deprotection 15 - 30 minutes3 - 5 minutes[1][3]
Amino Acid Coupling 30 - 120 minutes5 - 10 minutes[1][3]
Total Cycle Time per Amino Acid 45 - 150 minutes8 - 15 minutes
Synthesis Time for a 10-mer Peptide ~10 - 25 hours~1.5 - 2.5 hours[2]

Table 2: Illustrative Purity and Yield Comparison for a Model 10-mer Tyrosine-Containing Peptide

ParameterConventional SPPSMicrowave-Assisted SPPS (MAPS)
Crude Purity (by HPLC) 65 - 80%85 - 95%[2]
Overall Yield of Purified Peptide Variable, often lower due to purification challengesGenerally higher due to cleaner crude product
Coupling Efficiency (per step) ~98.0 - 99.0%>99.5%

Experimental Protocols

Protocol 1: General Microwave-Assisted Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general steps for automated microwave-assisted peptide synthesis using a CEM Liberty Blue™ synthesizer or similar instrument.

1. Resin Preparation:

  • Place the appropriate amount of Rink Amide resin (or other suitable resin) in the reaction vessel.
  • Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Apply microwave irradiation (e.g., 75°C for 3 minutes).
  • Drain the deprotection solution.
  • Wash the resin thoroughly with DMF (e.g., 3-5 times).

3. Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

  • Prepare the amino acid solution: Dissolve Fmoc-Tyr(tBu)-OH (e.g., 5-fold excess) and an activator (e.g., HBTU or a DIC/OxymaPure mixture) in DMF.
  • Add the activated amino acid solution to the deprotected resin.
  • Apply microwave irradiation (e.g., 75-90°C for 5-10 minutes).[6]
  • Drain the coupling solution.
  • Wash the resin thoroughly with DMF (e.g., 3-5 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.
  • Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups, including the tBu group from tyrosine.

1. Cleavage Cocktail Preparation (Reagent K):

  • Caution: Prepare the cleavage cocktail in a well-ventilated fume hood.
  • For a peptide containing tyrosine, a common and effective cleavage cocktail is Reagent K.
  • Prepare Reagent K by mixing the following components:
  • Trifluoroacetic acid (TFA): 82.5%
  • Phenol: 5%
  • Water: 5%
  • Thioanisole: 5%
  • 1,2-Ethanedithiol (EDT): 2.5%

2. Cleavage Reaction:

  • Place the dried peptide-resin in a reaction vessel.
  • Add the freshly prepared cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
  • Stir or agitate the mixture at room temperature for 2-4 hours.

3. Peptide Precipitation:

  • Filter the resin and collect the TFA solution containing the cleaved peptide.
  • Wash the resin with a small amount of fresh TFA and combine the filtrates.
  • Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
  • A white precipitate of the crude peptide should form.

4. Peptide Isolation and Purification:

  • Centrifuge the ether suspension to pellet the peptide.
  • Decant the ether.
  • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic impurities.
  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

MAPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Microwave: 75°C, 3-5 min Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Tyr(tBu)-OH + Activator) Microwave: 75-90°C, 5-10 min Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection End of Sequence Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for microwave-assisted peptide synthesis.

Tyrosine_Side_Reactions cluster_synthesis During Peptide Synthesis cluster_solution Solution Unprotected_Tyr Unprotected Tyrosine (Free -OH group) O_Acylation O-Acylation (Side Product) Unprotected_Tyr->O_Acylation Undesired Reaction Activated_AA Activated Amino Acid (Fmoc-AA-X) Activated_AA->O_Acylation Protected_Tyr Protected Tyrosine (Fmoc-Tyr(tBu)-OH) No_Reaction No Side Reaction Protected_Tyr->No_Reaction tBu group prevents reaction

Caption: Prevention of O-acylation with tBu protection on Tyrosine.

Optimization_Logic Goal High Purity Peptide Coupling_Efficiency Maximize Coupling Efficiency Goal->Coupling_Efficiency Minimize_Side_Reactions Minimize Side Reactions Goal->Minimize_Side_Reactions Microwave_Power Optimize Microwave Power & Time Coupling_Efficiency->Microwave_Power Reagents Select Appropriate Coupling Reagents Coupling_Efficiency->Reagents Temperature Control Temperature Minimize_Side_Reactions->Temperature Scavengers Use Scavengers in Cleavage Minimize_Side_Reactions->Scavengers Microwave_Power->Temperature

Caption: Key parameters for optimizing MAPS of tyrosine-containing peptides.

References

Application Notes and Protocols for Automated Peptide Synthesis Utilizing Fmoc-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of tyrosine-containing peptides using automated peptide synthesizers. The protocols are centered around the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry, with a specific focus on the incorporation of Fmoc-Tyr(tBu)-OH.

Introduction to Automated Solid-Phase Peptide Synthesis (SPPS)

Automated peptide synthesis has revolutionized the production of peptides for research, therapeutic, and diagnostic applications.[1] By automating the repetitive cycles of amino acid coupling and deprotection, these instruments ensure high reproducibility, reduce manual labor, and enable the synthesis of complex and long peptide sequences.[1][2] The foundational technology for most automated peptide synthesizers is Solid-Phase Peptide Synthesis (SPPS), a method pioneered by Bruce Merrifield.[1][3] In SPPS, a peptide chain is assembled sequentially while anchored to an insoluble solid support (resin), which simplifies the purification process at each step.[4][5]

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach. This method employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acid and acid-labile tert-butyl (tBu) based groups for the protection of reactive side chains.[5] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups, which are only removed at the final cleavage step.[6][7]

Automated Peptide Synthesizers: Principles and Types

Automated peptide synthesizers operate by precisely controlling the delivery of reagents and solvents, as well as reaction times and temperatures.[2] The core of the synthesis process involves a series of repetitive cycles, each consisting of deprotection, washing, coupling, and final washing steps.[2][4]

Types of Automated Peptide Synthesizers:

Automated peptide synthesizers can be broadly categorized based on their scale and throughput:

  • Research Scale Synthesizers: These are typically benchtop instruments designed for synthesizing small quantities of peptides (milligram to gram scale) for research and initial screening purposes.[4][8] They often feature single or multiple reaction vessels, allowing for the synthesis of one or several peptides simultaneously.[4][9]

  • High-Throughput Parallel Synthesizers: These systems are designed for the simultaneous synthesis of a large number of different peptides, often in a 96-well plate format.[9] They are invaluable for creating peptide libraries for drug discovery and screening applications.[9]

  • Production Scale Synthesizers: These are larger, industrial-grade instruments capable of producing peptides in kilogram quantities for preclinical and clinical studies, as well as for commercial manufacturing.[4]

Key Manufacturers and Models:

Several companies are prominent in the field of automated peptide synthesis, offering a range of instruments with varying capabilities. Some of the key players include:

  • Gyros Protein Technologies (formerly Protein Technologies, Inc.): Offers a range of synthesizers like the PurePep® Chorus and Symphony® X.[10]

  • Biotage: A leading manufacturer of both room-temperature and microwave-assisted peptide synthesizers.[3][8]

  • AAPPTec: Provides a variety of automated peptide synthesizers, from research scale to production scale, including the Focus XC and Apex 396 models.[8][9]

  • CEM Corporation: A major manufacturer of microwave-assisted peptide synthesizers, such as the Liberty line.[3]

Experimental Protocols: Synthesis of a Tyrosine-Containing Peptide

This section provides a detailed protocol for the automated synthesis of a model tripeptide, H-Gly-Ala-Tyr-OH, using Fmoc-Tyr(tBu)-OH on a Wang resin. The tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain, preventing potential side reactions during synthesis.[7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Fmoc-Tyr(tBu)-Wang resin0.5 mmol/g substitutionBenchChem or equivalentStarting solid support.[5]
Fmoc-Ala-OHPeptide synthesis gradeBenchChem or equivalent
Fmoc-Gly-OHPeptide synthesis gradeBenchChem or equivalent
N,N-Dimethylformamide (DMF)Peptide synthesis gradeStandard supplierMain solvent for washing and reactions.
PiperidineReagent gradeStandard supplierFor Fmoc deprotection.
Diisopropylcarbodiimide (DIC)Reagent gradeStandard supplierCoupling reagent.[11]
1-Hydroxybenzotriazole (HOBt) or Oxyma PureReagent gradeStandard supplierCoupling additive to suppress racemization.[11]
N,N-Diisopropylethylamine (DIPEA)Reagent gradeStandard supplierBase for coupling reaction.[11]
Dichloromethane (DCM)Reagent gradeStandard supplierFor resin washing.
Trifluoroacetic acid (TFA)Reagent gradeStandard supplierFor cleavage from the resin.[12]
Triisopropylsilane (TIS)Reagent gradeStandard supplierScavenger for cleavage.[5]
WaterHPLC gradeStandard supplierComponent of the cleavage cocktail.[5]
Automated Synthesis Cycle

The following protocol is a general guideline for an automated peptide synthesizer. Specific parameters may need to be optimized based on the instrument and the peptide sequence. The synthesis is performed on a 0.1 mmol scale.

1. Resin Preparation (Swelling):

  • Place 200 mg of Fmoc-Tyr(tBu)-Wang resin (0.5 mmol/g substitution) into the reaction vessel.

  • Wash the resin with DMF (5 x 5 mL) to swell it for approximately 30 minutes.[5]

2. Fmoc Deprotection:

  • Treat the resin with 20% (v/v) piperidine in DMF.

  • A common two-step deprotection involves a short initial treatment (e.g., 1-2 minutes) followed by a longer treatment (e.g., 5-10 minutes) to ensure complete removal of the Fmoc group.[6][13]

  • Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[5]

3. Amino Acid Coupling (Alanine):

  • In a separate vial, pre-activate a solution of Fmoc-Ala-OH (3 equivalents), a coupling reagent like HBTU (2.9 equivalents), and a base such as DIPEA (6 equivalents) in DMF.[5]

  • Alternatively, use a carbodiimide-based activation with DIC (3 equivalents) and an additive like HOBt or Oxyma Pure (3 equivalents).[11]

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[5]

  • Wash the resin with DMF (e.g., 5 times) to remove excess reagents and byproducts.[5]

4. Repeat Synthesis Cycle (Glycine):

  • Repeat the Fmoc deprotection step as described in 3.2.2.

  • Couple Fmoc-Gly-OH using the same procedure as in 3.2.3.

5. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection to expose the N-terminal amino group of the peptide.

Cleavage and Deprotection

1. Resin Washing and Drying:

  • After the final deprotection and washing with DMF, wash the peptide-resin thoroughly with a non-volatile solvent like DCM to remove any residual DMF.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[5]

2. Cleavage from Resin:

  • Prepare a fresh cleavage cocktail. A standard cocktail for peptides with Tyr(tBu) is 95% TFA, 2.5% TIS, and 2.5% water.[5]

  • Add the cleavage cocktail to the dry peptide-resin in a fume hood (approximately 2 mL for 200 mg of resin).[5]

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.[12]

  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.[5]

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

3. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage byproducts.

  • Dry the crude peptide pellet.

  • The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the solid-phase synthesis of H-Gly-Ala-Tyr-OH on a 0.1 mmol scale.

ParameterValueUnitNotes
Resin
TypeWang Resin-Pre-loaded with Fmoc-Tyr(tBu)-OH.[5]
Substitution0.5mmol/g
Amount200mg
Amino Acids
Fmoc-Ala-OH155.7mg0.5 mmol (5 equivalents)
Fmoc-Gly-OH148.6mg0.5 mmol (5 equivalents)
Coupling Reagents
HBTU189.7mg0.49 mmol (4.9 equivalents)
DIPEA174µL1.0 mmol (10 equivalents)
Deprotection Reagent
Piperidine in DMF20% (v/v)
Cleavage Cocktail
TFA95% (v/v)
TIS2.5% (v/v)
Water2.5% (v/v)
Expected Yield (Crude) ~70-90%Dependent on synthesis efficiency.

Visualizations

Automated Peptide Synthesis Workflow

Automated_Peptide_Synthesis_Workflow Start Start: Swollen Resin (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat Cycle for next AA Wash2->Cycle Cycle->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection No Cleavage Cleavage & Side-Chain Deprotection (TFA) Final_Deprotection->Cleavage End Purified Peptide Cleavage->End

Caption: Automated Solid-Phase Peptide Synthesis Cycle.

Fmoc-SPPS Chemistry for Tyrosine Incorporation

Fmoc_SPPS_Chemistry Resin Resin -Linker-Tyr(tBu)-Fmoc Deprotection Deprotection 20% Piperidine/DMF Resin->Deprotection Deprotected_Resin Resin -Linker-Tyr(tBu)-H Deprotection->Deprotected_Resin Coupling Coupling Deprotected_Resin->Coupling Activated_AA Activated Amino Acid Fmoc-Ala-OH + DIC/HOBt Activated_AA->Coupling Coupled_Peptide Resin -Linker-Tyr(tBu)-Ala-Fmoc Coupling->Coupled_Peptide Cleavage Cleavage & Deprotection TFA/TIS/H2O Coupled_Peptide->Cleavage ...Repeat Cycles... Final_Peptide { Final Peptide |  H-Ala-Tyr-OH} Cleavage->Final_Peptide

Caption: Chemical steps in Fmoc-SPPS of a Tyr-containing peptide.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cleavage of Peptides with Tyr Residues from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of tyrosine (Tyr)-containing peptides from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for cleaving peptides with Tyr residues from the resin?

The cleavage of a peptide from a solid support, along with the removal of side-chain protecting groups, is typically accomplished through acidolysis.[1] This process most commonly utilizes trifluoroacetic acid (TFA) to break the bond linking the peptide to the resin and to remove protecting groups from amino acid side chains, including the hydroxyl group of tyrosine.[1]

Q2: Why is it crucial to use scavengers in the cleavage cocktail for Tyr-containing peptides?

During TFA treatment, highly reactive cationic species are generated from protecting groups (e.g., tert-butyl cations) and the resin linker.[1][2] These electrophilic species can cause unwanted side reactions, most notably the alkylation of the electron-rich phenol side chain of tyrosine.[1] Scavengers are nucleophilic agents added to the cleavage cocktail to "trap" or quench these reactive cations, thus preventing the modification of the peptide.[1][2]

Q3: What are the most common side reactions when cleaving peptides containing tyrosine?

The primary side reaction is the alkylation of the tyrosine phenol side chain by carbocations.[1] This can lead to the formation of undesired peptide adducts.[2] Another potential issue is the reattachment of the cleaved peptide to the resin, particularly if the C-terminal residue is tyrosine.[3]

Q4: Is it necessary to protect the side chain of tyrosine during synthesis?

Yes, protecting the phenolic hydroxyl group of tyrosine is highly recommended. An unprotected tyrosine side chain is nucleophilic and can be acylated during coupling steps, leading to byproducts that are difficult to remove and result in a lower yield of the desired peptide.[4][5] The tert-butyl (tBu) group is a commonly used protecting group for the tyrosine side chain in Fmoc-based solid-phase peptide synthesis (SPPS).[4][5]

Q5: How can I monitor the success of the cleavage reaction?

A small-scale "test cleavage" on a few milligrams of the peptide-resin is a common practice.[1] The resulting cleaved peptide can then be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the correct molecular weight and assess purity.[1] This allows for the optimization of cleavage conditions before processing the entire batch.[1]

Troubleshooting Guide

Problem Symptom Potential Cause Suggested Solution
Low Peptide Yield Lower than expected quantity of crude peptide after precipitation.1. Incomplete cleavage from the resin.[2]2. Reattachment of the peptide to the resin, especially with C-terminal Tyr.[3]3. Peptide is soluble in the precipitation solvent (e.g., diethyl ether).[6]1. Increase the cleavage reaction time (e.g., from 2 hours to 4 hours).[2][3]2. Use a cleavage cocktail with appropriate scavengers to minimize reattachment.[3]3. Concentrate the ether/TFA mixture by rotary evaporation or a stream of nitrogen to see if the peptide precipitates. Alternatively, consider using a different precipitation solvent system like a 1:1 mixture of hexane and ether.[6]
Presence of Impurities in HPLC/MS Multiple peaks in the HPLC chromatogram; mass spectrometry shows species with higher molecular weights than the target peptide.1. Alkylation of the Tyr side chain by carbocations generated during cleavage.[1]2. Oxidation of the tyrosine phenol ring.[4]3. Incomplete removal of side-chain protecting groups.[3]1. Ensure the use of an effective scavenger cocktail (e.g., Reagent K) to quench reactive cations.[1][2]2. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]3. Increase the cleavage time or use a stronger cleavage cocktail if protecting groups are difficult to remove.[3]
Peptide Fails to Precipitate No solid material forms upon addition of the cleavage mixture to cold diethyl ether.The peptide, particularly if it is short or hydrophobic, may be soluble in the ether/TFA mixture.[6]1. Increase the volume of cold diethyl ether.2. Try placing the mixture in a dry ice bath to further lower the temperature.[6]3. Slowly evaporate the ether/TFA mixture under a stream of nitrogen or using a rotary evaporator.[6]4. Lyophilize the sample directly from the cleavage solution after removing the bulk of the TFA.

Data Presentation: Cleavage Cocktails

The choice of cleavage cocktail is critical and depends on the peptide sequence, particularly the presence of sensitive residues.

Cleavage Cocktail Composition (v/v/v) Key Scavengers Recommended For Notes
Standard TFA Cocktail 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)Triisopropylsilane (TIS)A good starting point for most peptides, including those with Tyrosine, and is a low-odor option.[1][2]TIS is an effective scavenger for carbocations.[2]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Phenol, Thioanisole, EDTA robust cocktail for peptides with multiple sensitive residues like Cys, Met, or Trp, in addition to Tyr.[1][2]This mixture has a strong odor and should be handled in a well-ventilated fume hood.[2]
Reagent R 90% TFA, 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), 2% AnisoleThioanisole, EDT, AnisoleParticularly suited for cleaving and deprotecting peptides containing arginine residues with sulfonyl protecting groups.[7]Also recommended for tryptophan-containing peptides.[7]

Experimental Protocols

Standard Protocol for Cleavage of a Tyr-Containing Peptide

This protocol is a general guideline and may need optimization based on the specific peptide and resin.

1. Resin Preparation:

  • Place the dried peptide-resin (e.g., 0.1 mmol) in a reaction vessel with a sintered glass filter.[8]

  • Wash the resin with Dichloromethane (DCM) (3 x 5 mL) to swell the resin beads.[4]

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.[1]

2. Cleavage Cocktail Preparation:

  • Prepare the chosen cleavage cocktail fresh immediately before use. For 100 mg of resin, approximately 1-2 mL of the cocktail is generally sufficient.[1]

  • For a standard cocktail, carefully mix TFA, water, and TIS in a 95:2.5:2.5 ratio in a fume hood.[1]

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin.[1]

  • Gently agitate the mixture at room temperature for 2-3 hours.[4][8]

4. Peptide Precipitation:

  • Filter the cleavage solution containing the peptide into a clean collection tube.[1]

  • Wash the resin with a small amount of fresh TFA (e.g., 0.5 mL) and combine the filtrates.[8]

  • In a separate, larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[9]

  • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.[9]

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[8][9]

5. Peptide Isolation and Purification:

  • Centrifuge the mixture to pellet the precipitated peptide.[10]

  • Carefully decant the ether supernatant.[10]

  • Wash the peptide pellet with cold diethyl ether (2 x 10 mL), centrifuging and decanting after each wash.[8]

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[10]

  • The crude peptide can then be dissolved in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilized.[10]

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Visualizations

Cleavage_Workflow cluster_workflow Experimental Workflow for Peptide Cleavage A 1. Swell Peptide-Resin (DCM) B 2. Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) C 3. Cleavage Reaction (2-3 hours, RT) A->C B->C D 4. Filter to Collect Peptide Solution C->D E 5. Precipitate Peptide (Cold Diethyl Ether) D->E F 6. Isolate Crude Peptide (Centrifugation) E->F G 7. Wash and Dry Peptide Pellet F->G H 8. Purify by RP-HPLC G->H

Caption: Workflow for cleaving Tyr-containing peptides from resin.

Troubleshooting_Logic Start Low Yield or Impurities? IncompleteCleavage Incomplete Cleavage? Start->IncompleteCleavage Yes SideReactions Side Reactions? IncompleteCleavage->SideReactions No IncreaseTime Increase Cleavage Time IncompleteCleavage->IncreaseTime Yes PrecipitationIssue Precipitation Failure? SideReactions->PrecipitationIssue No AddScavengers Use Robust Scavenger Cocktail (e.g., Reagent K) SideReactions->AddScavengers Yes ChangePrecipitation Modify Precipitation Method (e.g., Evaporate Solvent) PrecipitationIssue->ChangePrecipitation Yes End Problem Resolved IncreaseTime->End AddScavengers->End ChangePrecipitation->End

Caption: Troubleshooting logic for cleavage of Tyr-peptides.

References

Technical Support Center: HPLC Purification of Fmoc-Tyr-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of peptides containing Fmoc-Tyr-OH and other Fmoc-protected residues using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why would I want to purify a peptide with the Fmoc group still attached?

Purifying a peptide with the N-terminal Fmoc group intact, often called "Fmoc-on" purification, can be a highly effective strategy. The large, hydrophobic Fmoc group significantly increases the peptide's retention time on a reversed-phase column compared to shorter, truncated sequences that lack the Fmoc group (failure sequences). This difference in hydrophobicity allows for a much cleaner separation of the full-length, Fmoc-protected peptide from most synthesis-related impurities.[1]

Q2: Is the Fmoc group stable under typical reversed-phase HPLC conditions?

Yes, the Fmoc group is stable in the acidic mobile phases commonly used for peptide purification, such as those containing 0.1% trifluoroacetic acid (TFA).[2][3] The Fmoc group is primarily labile to basic conditions (e.g., piperidine), which are not used in standard reversed-phase HPLC.[2][4] Therefore, premature deprotection on the column is not a significant concern under standard acidic conditions.

Q3: What type of HPLC column is best for purifying this compound containing peptides?

For most peptides, including those with the hydrophobic Fmoc group, a C18 reversed-phase column is the standard and most effective choice.[5] The hydrophobicity of the Fmoc group enhances its interaction with the C18 stationary phase, leading to strong retention which is ideal for separation. For very large or extremely hydrophobic peptides, a C8 or C4 column might be considered to reduce retention times.

Q4: How does the Fmoc group affect the HPLC gradient and mobile phase selection?

The presence of the Fmoc group makes the peptide significantly more hydrophobic. Consequently, a higher concentration of organic solvent (typically acetonitrile) is required for elution.

  • Mobile Phase: The standard mobile phase system of Water with 0.1% TFA (Solvent A) and Acetonitrile with 0.1% TFA (Solvent B) is highly effective.[3][5]

  • Gradient: You will need to use a steeper gradient or a higher starting percentage of Solvent B compared to the same peptide without the Fmoc group. Because the Fmoc-peptide is well-retained, a rapid gradient can often be used to achieve a fast and efficient purification.[1]

Q5: Can I use UV detection for my Fmoc-containing peptide?

Absolutely. The fluorenyl group of the Fmoc protecting group is a strong chromophore. This allows for sensitive UV detection at wavelengths around 254 nm and 301 nm, in addition to the standard peptide bond detection at 214-220 nm.[2][3] Monitoring at multiple wavelengths can help distinguish the Fmoc-containing peptide from other impurities.

Troubleshooting Guide

Even with a well-planned strategy, challenges can arise during HPLC purification. The table below outlines common problems, their potential causes, and solutions tailored for this compound containing peptides.

ProblemPotential Cause(s)Recommended Solution(s)
No Peak or Very Late Elution 1. Peptide is too hydrophobic: The combined hydrophobicity of the peptide sequence and the Fmoc group results in very strong retention on the C18 column. 2. Low Peptide Solubility: The peptide may have precipitated in the injection solvent or on the column.1. Modify Gradient: Increase the final percentage of acetonitrile (Solvent B) to 95-100%. Consider starting the gradient at a higher initial percentage of Solvent B (e.g., 20-30%). 2. Change Column: Switch to a less retentive column, such as a C8 or C4. 3. Improve Solubility: Ensure the peptide is fully dissolved before injection. Use a small amount of a strong organic solvent like DMSO or isopropanol to dissolve the peptide, then dilute with the initial mobile phase.[6]
Broad or Tailing Peaks 1. Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based column packing. 2. Peptide Aggregation: Hydrophobic peptides, especially with the Fmoc group, can aggregate. 3. Column Overload: Injecting too much sample can saturate the column.1. Optimize TFA Concentration: Ensure TFA concentration is at least 0.1% in both mobile phases to effectively mask silanol interactions.[6] 2. Increase Column Temperature: Running the purification at an elevated temperature (e.g., 40-60°C) can reduce aggregation, lower mobile phase viscosity, and improve peak shape.[1][7][8] 3. Reduce Sample Load: Decrease the amount of peptide injected onto the column.
Poor Resolution/Separation 1. Gradient is too steep: A rapid gradient may not provide enough time to separate the target peptide from closely eluting impurities. 2. Inappropriate Column Chemistry: The selectivity of the C18 column may not be optimal for the specific impurities present.1. Use a Shallower Gradient: Decrease the gradient slope (e.g., reduce the %B/minute change). This will increase the run time but can significantly improve the resolution between your target peptide and impurities.[9][10] 2. Try a Different Column: Experiment with a column that has a different stationary phase chemistry (e.g., Phenyl-Hexyl) to alter the separation selectivity.
Peptide is Unstable (Loss of Fmoc group) 1. Basic Mobile Phase: Accidental use of a neutral or basic mobile phase will cleave the Fmoc group. 2. On-column Degradation (Rare): Although rare, highly sensitive peptides could potentially degrade.1. Verify Mobile Phase pH: Ensure both Solvent A and Solvent B are acidic (pH 2-3) due to the presence of 0.1% TFA. 2. Minimize Time on Column: Use a faster, optimized gradient to reduce the total time the peptide spends in the HPLC system.

Experimental Protocols

Protocol 1: General HPLC Purification of an this compound Containing Peptide
  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in a minimal volume of a strong solvent like DMSO or DMF.

    • Dilute the dissolved peptide with Solvent A (Water + 0.1% TFA) to the desired injection concentration. Ensure the final concentration of the strong solvent is low (<10%) to prevent peak distortion.

  • HPLC System Preparation:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

    • Solvent A: HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Thoroughly degas both solvents before use.

    • Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.

  • Chromatographic Method:

    • Flow Rate: As per column manufacturer's recommendation (e.g., 4.0 mL/min for a 10 mm ID column).

    • Detection: Monitor at 214 nm, 254 nm, and 301 nm.

    • Gradient:

      • Start with an analytical run on a smaller scale to determine the approximate elution percentage of your peptide.

      • Based on the analytical run, design a preparative gradient. For a peptide eluting at 60% B in the analytical run, a preparative gradient could be:

        • 30-70% Solvent B over 40 minutes.

    • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to your Fmoc-protected peptide.

  • Post-Purification:

    • Analyze the collected fractions using analytical HPLC and Mass Spectrometry to confirm purity and identity.

    • Pool the pure fractions and lyophilize to obtain the purified Fmoc-peptide as a powder.

Visualizations

Below are diagrams illustrating key workflows and relationships in the HPLC purification of Fmoc-protected peptides.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product Crude Crude Fmoc-Peptide Dissolve Dissolve in DMSO/DMF Crude->Dissolve Dilute Dilute with Solvent A Dissolve->Dilute Inject Inject on C18 Column Dilute->Inject Gradient Run Gradient (ACN/H2O + 0.1% TFA) Inject->Gradient Detect UV Detection (214, 254, 301 nm) Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions (Analytical HPLC/MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final Pure Fmoc-Peptide Lyophilize->Final Troubleshooting_Logic Problem Poor Peak Shape (Broad/Tailing) Cause1 Aggregation? Problem->Cause1 Cause2 Secondary Interactions? Problem->Cause2 Cause3 Column Overload? Problem->Cause3 Solution1 Increase Column Temperature (40-60°C) Cause1->Solution1 Solution2 Ensure 0.1% TFA in Mobile Phase Cause2->Solution2 Solution3 Reduce Sample Injection Amount Cause3->Solution3

References

Technical Support Center: Fmoc-Tyr(tBu)-OH Synthesis and Peptide Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing deletion sequences that can arise during solid-phase peptide synthesis (SPPS) utilizing Fmoc-Tyr(tBu)-OH.

Troubleshooting Guide: Identifying and Minimizing Deletion Sequences

Deletion sequences, which are peptides lacking one or more amino acid residues from the target sequence, are a common challenge in SPPS. These impurities often arise from incomplete Fmoc deprotection or inefficient coupling steps. The quality of the Fmoc-Tyr(tBu)-OH starting material is a critical factor in preventing these issues.

Problem: Presence of Deletion Sequences in the Final Peptide Product

This is often observed as peaks with lower molecular weights than the target peptide in mass spectrometry analysis and as extraneous peaks in HPLC chromatograms.[1][2]

Systematic Troubleshooting Workflow

cluster_reagents Reagent Quality Checks cluster_protocol Protocol Review cluster_solutions Corrective Actions start Start: Deletion Sequence Detected check_reagents Step 1: Verify Reagent Quality start->check_reagents check_protocol Step 2: Review Synthesis Protocol check_reagents->check_protocol Reagents OK fmoc_tyr_purity Fmoc-Tyr(tBu)-OH Purity: - HPLC Purity ≥99% - Enantiomeric Purity ≥99.8% - Free Amine ≤0.2% - Acetate ≤0.02% check_reagents->fmoc_tyr_purity solvent_quality Solvent Quality: - Anhydrous, peptide synthesis grade DMF/NMP - Check for degradation (amines) check_reagents->solvent_quality check_monitoring Step 3: Analyze In-Process Monitoring Data check_protocol->check_monitoring Protocol Correct coupling_params Coupling Protocol: - Sufficient equivalents of reagents? - Adequate activation time? - Correct coupling agent for sequence? check_protocol->coupling_params deprotection_params Deprotection Protocol: - Sufficient deprotection time? - Fresh piperidine solution? check_protocol->deprotection_params implement_solutions Step 4: Implement Corrective Actions check_monitoring->implement_solutions Issue Identified end_node End: Minimized Deletion Sequences implement_solutions->end_node double_coupling Double Coupling / Capping: - Repeat coupling for difficult residues - Cap unreacted amines with Ac₂O implement_solutions->double_coupling solvent_change Change Solvent: - NMP instead of DMF for aggregation-prone sequences implement_solutions->solvent_change

Caption: A stepwise workflow for troubleshooting deletion sequences in SPPS.

Frequently Asked Questions (FAQs)

Q1: How does the purity of Fmoc-Tyr(tBu)-OH affect the formation of deletion sequences?

A1: The purity of Fmoc-Tyr(tBu)-OH is paramount for successful peptide synthesis.[3] Impurities can directly lead to incomplete coupling reactions, which are a primary cause of deletion sequences.[4][5] Common detrimental impurities include:

  • Free L-Tyrosine: Can lead to the insertion of an unprotected tyrosine residue.

  • Fmoc-Tyr(tBu)-OH Dipeptides: Can cause the insertion of an incorrect dipeptide sequence.[6]

  • Enantiomeric Impurities (D-Isomers): Can result in diastereomeric peptide impurities which may be difficult to separate from the target peptide.[7]

  • Acetate: Traces of acetic acid can act as a capping agent, terminating the peptide chain and resulting in truncated sequences.[6][8]

Using high-purity Fmoc-Tyr(tBu)-OH (≥99%) significantly reduces the risk of these side reactions.[4][8] A study on the synthesis of Glucagon, a 29-amino acid peptide, demonstrated a purity increase of over 15% when using purified Fmoc-amino acids.[5]

Q2: What are the main causes of incomplete coupling during the addition of Fmoc-Tyr(tBu)-OH?

A2: Incomplete coupling is a major contributor to deletion sequences.[1] Besides impure reagents, several other factors can be responsible:

  • Steric Hindrance: The bulky nature of the tyrosine side chain and the tBu protecting group can sometimes slow down the coupling reaction.

  • Peptide Aggregation: As the peptide chain elongates, it may form secondary structures on the resin, which can physically block the N-terminus and prevent the incoming Fmoc-Tyr(tBu)-OH from accessing it.[1]

  • Suboptimal Activation: Insufficient activation of the Fmoc-Tyr(tBu)-OH carboxyl group can lead to a slow or incomplete reaction. This can be due to degraded coupling reagents or an inappropriate activation time.[4]

  • Poor Resin Swelling: If the resin is not adequately swelled, the reactive sites may not be fully accessible.[1]

Q3: How can I detect incomplete coupling or deprotection in real-time during my synthesis?

A3: In-process monitoring is crucial for preventing the accumulation of deletion sequences. The most common method is the Kaiser test (or ninhydrin test).[1][2] This colorimetric test detects the presence of free primary amines on the resin.

  • After Deprotection: A positive Kaiser test (blue color) indicates successful removal of the Fmoc group.

  • After Coupling: A positive Kaiser test indicates that there are still unreacted free amines, meaning the coupling was incomplete. In this case, a second coupling (double coupling) should be performed.[4]

Q4: What is "capping" and how can it help minimize deletion sequences?

A4: Capping is a strategy used to terminate peptide chains that have failed to undergo complete coupling.[9] After an incomplete coupling step, any remaining free amines are acetylated, typically using acetic anhydride. This prevents them from reacting in subsequent coupling cycles. While this results in a truncated peptide, this impurity is generally much shorter and has a significantly different mass and retention time from the full-length target peptide, making it easier to remove during purification.[9] This is often preferable to having a collection of difficult-to-separate deletion sequences that differ by only one amino acid from the target peptide.

Quantitative Data Summary

The quality of the starting Fmoc-amino acids has a direct impact on the purity and yield of the final peptide. The following table summarizes the recommended purity specifications for Fmoc-Tyr(tBu)-OH for use in SPPS.

ParameterRecommended SpecificationRationale
HPLC Purity ≥ 99.0%Minimizes the presence of undefined impurities that could interfere with the coupling reaction.[4][8][10]
Enantiomeric Purity ≥ 99.8% (L-isomer)Prevents the incorporation of the incorrect D-isomer, which leads to hard-to-separate diastereomeric impurities.[6][8]
Free Amino Acid ≤ 0.2%Reduces the risk of double insertions of the amino acid during the coupling step.[8]
Acetate Content ≤ 0.02%Prevents premature chain termination (capping) by acetic acid, a highly reactive impurity.[6][8]
Dipeptide Content ≤ 0.1%Avoids the insertion of incorrect peptide fragments into the growing chain.[6]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling and Deprotection

This test is used to detect free primary amines on the resin.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Add 2-3 drops of each of the three Kaiser test solutions.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue: Positive result, indicating the presence of free primary amines (successful deprotection or incomplete coupling).

    • Yellow/No Change: Negative result, indicating the absence of free primary amines (incomplete deprotection or successful coupling).[2]

Protocol 2: Double Coupling and Capping for Difficult Couplings

This protocol should be implemented if the Kaiser test is positive after the initial coupling of Fmoc-Tyr(tBu)-OH.

Procedure:

  • First Coupling: Perform the standard coupling protocol for Fmoc-Tyr(tBu)-OH.

  • Wash: Wash the resin thoroughly with DMF.

  • Kaiser Test: Perform the Kaiser test as described in Protocol 1.

  • Decision:

    • If the Kaiser test is negative, proceed to the next deprotection step.

    • If the Kaiser test is positive, proceed with a second coupling.

  • Second Coupling (Double Coupling): Prepare a fresh solution of activated Fmoc-Tyr(tBu)-OH and repeat the coupling step.[4]

  • Wash and Kaiser Test: Wash the resin with DMF and perform another Kaiser test.

  • Capping (if necessary): If the Kaiser test is still positive after the second coupling, it is advisable to cap the remaining free amines.

    • Prepare a capping solution (e.g., a mixture of acetic anhydride and a non-nucleophilic base like DIPEA in DMF).

    • Add the capping solution to the resin and agitate for 30 minutes.[9]

    • Wash the resin thoroughly with DMF before proceeding to the next deprotection step.

Signaling Pathways and Workflows

cluster_spps Fmoc-SPPS Cycle cluster_deletion Formation of Deletion Sequence start Start: N-terminal Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 incomplete_deprotection Incomplete Deprotection deprotection->incomplete_deprotection Failure Point 1 coupling Amino Acid Coupling (Fmoc-Tyr(tBu)-OH + Activator) wash1->coupling wash2 DMF Wash coupling->wash2 incomplete_coupling Incomplete Coupling coupling->incomplete_coupling Failure Point 2 end_cycle Elongated Peptide-Resin wash2->end_cycle no_coupling No Coupling Occurs incomplete_deprotection->no_coupling next_cycle Next Coupling Cycle no_coupling->next_cycle deletion_peptide Deletion Peptide Formed next_cycle->deletion_peptide incomplete_coupling->deletion_peptide

Caption: The standard Fmoc-SPPS cycle and failure points leading to deletion sequences.

References

Technical Support Center: Managing Tyrosine Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed guidance on managing the racemization of tyrosine and other susceptible amino acids during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?

A1: Racemization is a process where a pure chiral amino acid, such as L-tyrosine, loses its stereochemical integrity, resulting in a mixture of both L- and D-isomers.[1][2] This typically occurs when the amino acid's carboxylic acid is activated for peptide bond formation.[1][3] The biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is dictated by the specific chirality of its amino acids. The presence of D-isomers can lead to a significant reduction in therapeutic efficacy, altered biological activity, or the creation of diastereomeric impurities that are difficult to separate from the target peptide.[1][2]

Q2: What are the primary chemical mechanisms that cause racemization during peptide synthesis?

A2: There are two main pathways for racemization during peptide bond formation:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism.[2][4] The activated carboxyl group of an N-protected amino acid can cyclize to form a planar oxazolone intermediate. This intermediate's α-proton (the hydrogen on the chiral carbon) is acidic and can be removed by a base. Subsequent re-protonation can occur from either face of the planar ring, leading to a mixture of L- and D-configurations.[1][4]

  • Direct Enolization (α-Proton Abstraction): A base can directly abstract the acidic α-proton from the activated amino acid, forming a planar enolate intermediate. Similar to the oxazolone pathway, this intermediate can be re-protonated from either side, resulting in racemization.[4][5] This is more common for amino acid residues with electron-withdrawing groups in their side chains.[4]

Q3: Which factors have the most significant impact on the extent of tyrosine racemization?

A3: Several factors during the coupling step influence the rate of racemization:

  • Coupling Reagents: The type of activating agent is crucial. Highly reactive reagents can increase the risk of racemization.[6][7]

  • Additives: Racemization-suppressing additives like Oxyma Pure, HOBt, and HOAt can form active esters that are less prone to racemization than the intermediates formed by coupling reagents alone.[6][8][9]

  • Base: The strength and steric hindrance of the base used are critical. Stronger, less sterically hindered bases can accelerate α-proton abstraction, increasing racemization.[1][6][9]

  • Solvent: The polarity of the solvent can influence racemization rates, with more polar solvents sometimes favoring the side reaction.[2][9]

  • Temperature: Higher reaction temperatures can increase the rate of both the coupling reaction and the competing racemization reaction.[2][7]

Q4: How can I detect and quantify the level of racemization in my synthetic peptide?

A4: Detecting and quantifying racemization requires separating the desired peptide from its diastereomers. Common analytical methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method where the peptide is hydrolyzed into its constituent amino acids, which are then separated on a chiral column to quantify the D- and L-enantiomers.[10]

  • Capillary Electrophoresis (CE): CE, especially with a chiral selector like a cyclodextrin or crown ether, can separate all possible optical isomers of a peptide in a single run with high sensitivity, often with a detection limit as low as 0.05%.[1][3][11]

  • Gas Chromatography (GC): After hydrolysis and derivatization, the amino acid enantiomers can be separated on a chiral GC column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, NMR can be used to distinguish between diastereomers without the need for hydrolysis.[1]

Troubleshooting Guides

Problem 1: I'm observing significant racemization of the tyrosine residue. What are the most likely causes and solutions?

This is a common issue, particularly with amino acids that are susceptible to racemization. The primary factors to investigate are your choices of coupling reagent, base, additives, and reaction conditions.

  • Likely Cause: Use of a standalone carbodiimide coupling reagent (e.g., DIC, DCC) without a racemization-suppressing additive.

  • Solution: Always use carbodiimides in conjunction with an additive like Oxyma Pure or HOAt. These additives form more stable, less reactive esters that minimize the opportunity for oxazolone formation.[8][9] Consider switching to a modern phosphonium or aminium/uronium salt like COMU, which has demonstrated a very low tendency for racemization.[9][12]

  • Likely Cause: Use of a strong, non-hindered base like Diisopropylethylamine (DIPEA).

  • Solution: Switch to a weaker or more sterically hindered base. 2,4,6-Collidine (TMP) is an excellent choice as its bulkiness reduces its ability to abstract the α-proton, thereby suppressing racemization compared to DIPEA or N-methylmorpholine (NMM).[6][9][12] Also, ensure you are using the minimum amount of base necessary for the reaction.[2]

  • Likely Cause: Elevated reaction temperature.

  • Solution: Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature).[2] While higher temperatures can speed up coupling, they disproportionately accelerate racemization.[7]

Problem 2: My crude peptide's mass spectrum is correct, but the HPLC shows a doublet peak. How do I confirm this is due to tyrosine racemization?

A doublet peak with the correct mass is a strong indicator of the presence of a diastereomer. To confirm that racemization at the tyrosine residue is the cause, you can perform the following:

  • Peptide Hydrolysis: Completely hydrolyze a sample of the purified peptide using 6N HCl.

  • Chiral Amino Acid Analysis: Analyze the resulting amino acid mixture using a validated chiral HPLC or GC method.[10]

  • Quantification: Compare the peak areas of the L-tyrosine and D-tyrosine enantiomers. The presence of a significant D-tyrosine peak confirms that racemization occurred at that residue during synthesis.

Data Presentation

The choice of coupling reagent and additive has a profound impact on the level of racemization. The following table summarizes the percentage of D-isomer formation observed during the coupling of a racemization-prone amino acid under various conditions.

Table 1: Influence of Coupling Reagents and Additives on Racemization

Coupling ReagentAdditiveBase% D-Isomer (Racemization)
DICNoneDIPEAHigh (>5%)
DICHOBtDIPEA~1.5%
DICOxyma Pure DIPEA<0.5%
HBTU(Internal HOBt)DIPEA~1.2%
HATU(Internal HOAt)DIPEA~0.8%
COMU (Internal Oxyma)DIPEA<0.2%

Data adapted from studies on racemization-prone amino acids like Serine and Phenylalanine, as the principles are directly applicable to Tyrosine.[2] The data clearly shows that using an additive, particularly Oxyma Pure, significantly reduces racemization. Modern coupling reagents like COMU, which incorporate an Oxyma moiety, provide superior suppression.

Experimental Protocols
Protocol 1: Standard Coupling Cycle for Minimizing Tyrosine Racemization

This protocol details a standard Fmoc-based solid-phase peptide synthesis (SPPS) coupling step designed to minimize racemization.

  • Resin Preparation:

    • Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

    • Drain the DMF just before adding the activated amino acid solution.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve Fmoc-L-Tyr(tBu)-OH (3 equivalents relative to resin loading).

    • Add Oxyma Pure (3 eq.) to the amino acid solution and dissolve completely in DMF.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the mixture.

    • Allow the solution to pre-activate for 1-5 minutes . Do not exceed this time, as prolonged pre-activation can increase racemization.

    • Immediately add the activated amino acid solution to the drained resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.

  • Confirmation (Optional but Recommended):

    • Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the complete consumption of free amines.[1] If the test is positive, a second coupling may be necessary.

Protocol 2: Detection of Tyrosine Racemization by Chiral HPLC

This protocol outlines the procedure for hydrolyzing a peptide and analyzing the resulting amino acids to quantify racemization.

  • Peptide Hydrolysis:

    • Place a precisely weighed amount of the purified, lyophilized peptide (approx. 1 mg) into a hydrolysis tube.

    • Add 500 µL of 6N HCl.

    • Seal the tube under vacuum or flush with nitrogen.

    • Heat the sample at 110°C for 24 hours.

    • Note: To correct for any racemization that may occur during the hydrolysis step itself, a control sample of pure L-tyrosine can be subjected to the same conditions. Alternatively, using deuterated acid (6N DCl in D₂O) allows for monitoring deuterium incorporation at the α-carbon.[10]

  • Sample Preparation:

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

    • Re-dissolve the dried amino acid residue in a suitable buffer or mobile phase for HPLC analysis (e.g., 0.1% TFA in water).

  • Chiral HPLC Analysis:

    • Column: Use a suitable chiral stationary phase (CSP) column designed for amino acid enantiomer separation.

    • Mobile Phase: Use an isocratic or gradient elution method as recommended by the column manufacturer. A typical mobile phase might involve a copper (II) sulfate solution or a mixture of acetonitrile and aqueous buffer.

    • Injection: Inject the prepared sample onto the column.

    • Detection: Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm (for tyrosine).

    • Quantification: Integrate the peak areas for the D-tyrosine and L-tyrosine enantiomers. Calculate the percentage of racemization as: % Racemization = [Area(D-Tyr) / (Area(D-Tyr) + Area(L-Tyr))] * 100.

Visualizations

Mechanism of Racemization

RacemizationMechanism cluster_activation Activation & Cyclization cluster_racemization Base-Catalyzed Racemization cluster_reprotonation Reprotonation Start N-Protected L-Tyr (Chiral) Activated Activated L-Tyr (Carbodiimide/Onium Salt) Start->Activated Coupling Reagent Oxazolone Planar Oxazolone Intermediate (Achiral) Activated->Oxazolone Intramolecular Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate α-Proton Abstraction Base Base (e.g., DIPEA) LTyr_Out N-Protected L-Tyr (Desired) Enolate->LTyr_Out Protonation DTyr_Out N-Protected D-Tyr (Racemized) Enolate->DTyr_Out Protonation

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_reagents Step 1: Evaluate Reagents cluster_conditions Step 2: Evaluate Conditions cluster_solutions Step 3: Implement Solutions Start High Racemization Detected Coupling Analyze Coupling Reagent & Additive Start->Coupling Base Analyze Base Start->Base Temp Check Reaction Temperature Coupling->Temp Sol_Coupling Switch to COMU or DIC/Oxyma Coupling->Sol_Coupling Base->Temp Sol_Base Switch to Collidine or NMM Base->Sol_Base Time Check Pre-activation Time Temp->Time Sol_Temp Lower Temperature (e.g., 0°C) Temp->Sol_Temp Sol_Time Minimize Pre-activation (1-5 min) Time->Sol_Time End Racemization Minimized Sol_Coupling->End Sol_Base->End Sol_Temp->End Sol_Time->End

Caption: Logical workflow for troubleshooting tyrosine racemization.

References

Impact of solvent choice on Fmoc-Tyr-OH coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to solvent choice in Fmoc-Tyr-OH coupling reactions during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is solvent choice so critical for the success of this compound coupling reactions?

A1: The choice of solvent is crucial in solid-phase peptide synthesis (SPPS) for several reasons. An effective solvent must adequately swell the resin support, ensuring that reactive sites within the polymer matrix are accessible.[1] It must also solvate the growing peptide chain to prevent aggregation, which can hinder coupling efficiency.[2] Furthermore, the solvent must dissolve the Fmoc-amino acid and coupling reagents to facilitate the reaction. The polarity and viscosity of the solvent directly impact reaction kinetics and can influence the prevalence of side reactions.[3][4]

Q2: What are the most commonly used solvents for this compound coupling, and what are their primary advantages and disadvantages?

A2: N,N-Dimethylformamide (DMF) has traditionally been the most common solvent in Fmoc-SPPS due to its excellent resin-swelling properties and ability to dissolve most reagents.[2] However, DMF can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[2] N-methylpyrrolidone (NMP) is a popular alternative that offers superior solvation for peptide chains and can improve coupling yields, though it is more expensive and may cause greater decomposition of Fmoc-amino acids over extended periods.[2] Dichloromethane (DCM) is often used for its ability to swell polystyrene resins but is less effective at solvating growing peptide chains, which can lead to issues in difficult couplings.[2]

Q3: Are there "greener" or safer solvent alternatives to DMF and NMP?

A3: Yes, due to increasing regulations and safety concerns surrounding solvents like DMF, significant research has focused on identifying greener alternatives.[5] Promising candidates include N-butylpyrrolidinone (NBP), and binary mixtures such as Dimethyl Sulfoxide (DMSO) with ethyl acetate (EtOAc), 1,3-dioxolane (DOL), or 2-methyl tetrahydrofuran (2-Me-THF).[3][5][6] These alternatives aim to match the favorable polarity and viscosity of traditional solvents while being less hazardous.[3][5] Other solvents like γ-valrolactone (GVL) and PolarClean have also been explored.[6][7]

Q4: How does the choice of solvent affect potential side reactions involving the tyrosine residue?

A4: While the tert-butyl (tBu) protecting group on Fmoc-Tyr(tBu)-OH is designed to prevent side reactions at the phenolic hydroxyl group, poor solvation can still indirectly lead to issues.[8] If the primary coupling reaction is inefficient due to solvent-related aggregation, the extended reaction times or increased temperatures used to compensate can increase the risk of other side reactions, such as racemization.[9] For unprotected tyrosine, the solvent's properties can influence the rate of O-acylation, a common side reaction where the hydroxyl group is acylated.[9]

Q5: When should I consider using a solvent mixture instead of a single solvent?

A5: Solvent mixtures are particularly useful for overcoming peptide chain aggregation, a major cause of difficult coupling reactions.[2] Adding a chaotropic solvent like DMSO (up to 25%) to DMF or NMP can disrupt secondary structures and improve solvation of the growing peptide chain. Binary mixtures can also be tailored to achieve a specific polarity or viscosity profile that is optimal for a particular synthesis.[3] For instance, a mixture of DCM, DMF, and NMP has been used to tackle aggregation.

Troubleshooting Guide

Problem 1: Incomplete or slow coupling of this compound.

  • Symptom: A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted free amines.[10]

  • Possible Cause & Solution:

    • Poor Resin Swelling/Peptide Aggregation: The growing peptide chain may be aggregating, making the N-terminal amine inaccessible.

      • Solution: Switch to a more effective solvating system. Try switching from DMF to NMP or adding up to 25% DMSO to your current solvent to disrupt secondary structures.[2] For severe cases, a "magic mixture" of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X100 can be effective.

    • Insufficient Reaction Time: Standard coupling times may not be sufficient, especially if the tyrosine residue is being coupled to a sterically hindered amino acid.

      • Solution: Extend the coupling time from 1-2 hours to 4 hours or even overnight.[11] If the issue persists, perform a double coupling by draining the initial reagent solution and adding a fresh batch of activated this compound for an additional 1-2 hours.[10]

Problem 2: The resin is shrinking or clumping during synthesis.

  • Symptom: The resin bed volume visibly decreases, and the beads may stick together, leading to poor mixing and reagent flow.

  • Possible Cause & Solution:

    • Peptide-Resin Collapse: This is a strong indicator of on-resin aggregation, where the peptide chains collapse upon themselves, expelling the solvent.

      • Solution: This requires a significant change in solvent strategy. Wash the resin with a solvent mixture containing a chaotropic agent like DMSO to re-solvate the peptide chains. Switching the primary synthesis solvent to NMP or a DMF/DMSO mixture for subsequent steps is highly recommended.[2]

Problem 3: Unexpected side products are observed during LC-MS analysis.

  • Symptom: Mass spectrometry reveals peaks that do not correspond to the target peptide or simple deletion sequences.

  • Possible Cause & Solution:

    • Solvent Impurities: The use of old or low-grade DMF can introduce dimethylamine, causing premature Fmoc deprotection and leading to the insertion of an extra amino acid.[2]

      • Solution: Use high-purity, anhydrous solvents stored over molecular sieves.[12] If using DMF, consider degassing it prior to use to remove amine impurities.[2]

    • Solvent-Mediated Side Reactions: Certain "green" solvents can participate in side reactions. For example, γ-valrolactone (GVL) has been reported to cause N-terminal capping via amide formation.[6]

      • Solution: Carefully review the literature for known incompatibilities of your chosen solvent. If a specific side product is identified, switch to a more inert solvent system like NMP or a DMSO/EtOAc mixture.[3]

Data Presentation

Table 1: Properties and Recommendations for Common SPPS Solvents

SolventKey AdvantagesKey DisadvantagesRecommended Use Case
DMF Good resin swelling, cost-effective, dissolves most reagents.[2]Can degrade to form reactive amines; less effective for severe aggregation.[2]Standard, non-problematic sequences.
NMP Excellent solvation of peptide chains, often improves coupling yields.[2]More expensive; may increase decomposition of Fmoc-amino acids over time.[2]Difficult or aggregation-prone sequences.
DCM Good swelling of polystyrene resins.[2]Poorly solvates peptide chains; reacts slowly with piperidine.[2]Primarily in Boc-chemistry; less common for Fmoc coupling steps.
DMSO Excellent at disrupting peptide secondary structures (chaotropic).[2]High viscosity; rarely used as a primary solvent.As an additive (up to 25%) to DMF or NMP to combat aggregation.
Greener Mixes Reduced toxicity and environmental impact.[5]May have different solvation properties; potential for unique side reactions.[6]When replacing DMF is necessary due to regulations or safety policies.[5]

Experimental Protocols

Protocol 1: Standard Fmoc-Tyr(tBu)-OH Coupling

This protocol is suitable for routine coupling steps where no difficulties are anticipated.

  • Resin Preparation: After successful Fmoc deprotection (confirmed by a negative Kaiser test), wash the resin-bound peptide thoroughly with DMF (5 x 1 min).

  • Activation Solution: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 1-2 minutes.[9]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[9]

  • Monitoring: Perform a Kaiser test to confirm the reaction is complete (negative result, yellow beads).[10]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min), followed by DCM (3 x 1 min), and finally DMF (3 x 1 min) to prepare for the next deprotection step.[10]

Protocol 2: Difficult Coupling Protocol with Solvent Optimization

This protocol is recommended when aggregation is suspected or for coupling onto a sterically hindered residue.

  • Resin Preparation: After Fmoc deprotection, wash the resin with DMF (3 x 1 min).

  • Chaotropic Wash (Optional): If aggregation is severe, wash the resin with a solution of 25% DMSO in DMF (3 x 2 min) to improve solvation.

  • Activation Solution: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 eq.) and HATU (2.9 eq.) in NMP. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.[10]

  • First Coupling: Add the activated solution to the resin and agitate for 2 hours at room temperature. For very difficult couplings, the temperature can be increased to 40-50°C.[10]

  • Intermediate Wash: Drain the reaction vessel and wash the resin thoroughly with NMP (5 x 1 min).

  • Second Coupling (Double Coupling): Prepare a fresh activation solution as in step 3. Add it to the resin and agitate for an additional 1-2 hours.[10]

  • Final Wash & Monitoring: Wash the resin as described in Protocol 1. Perform a Kaiser test to confirm completion. If the test is still positive, capping any unreacted amines with acetic anhydride is recommended to prevent deletion sequences.[10]

Protocol 3: Kaiser Test (Qualitative Test for Free Primary Amines)
  • Sample Preparation: Transfer a small sample of resin beads (1-5 mg) to a small glass test tube.

  • Washing: Wash the beads thoroughly with DMF and then ethanol to remove residual reagents.[11]

  • Reagent Addition: Add the following three solutions to the test tube:

    • 2-3 drops of potassium cyanide in pyridine.[11]

    • 2-3 drops of ninhydrin in ethanol.[11]

    • 2-3 drops of phenol in ethanol.[11]

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.[11]

  • Observation:

    • Positive Result (Incomplete Coupling): The resin beads and/or the solution turn a deep blue or purple, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines.[10]

Visualizations

Solvent_Selection_Workflow start Start: Select Solvent for this compound Coupling is_difficult Is the sequence known to be difficult or aggregation-prone? start->is_difficult use_dmf Use standard solvent: DMF is_difficult->use_dmf No use_nmp Use stronger solvent: NMP or DMF/DMSO is_difficult->use_nmp Yes monitor Monitor coupling (e.g., Kaiser Test) use_dmf->monitor use_nmp->monitor is_complete Coupling Complete? monitor->is_complete proceed Proceed to next cycle is_complete->proceed Yes troubleshoot Troubleshoot: - Extend time - Double couple - Change solvent is_complete->troubleshoot No end End proceed->end troubleshoot->monitor

Caption: Workflow for solvent selection in this compound coupling.

Troubleshooting_Workflow start Incomplete Coupling Detected (Positive Kaiser Test) extend_time 1. Extend Coupling Time (e.g., to 4 hours) start->extend_time check1 Still Incomplete? extend_time->check1 double_couple 2. Perform a Double Coupling check1->double_couple Yes complete Coupling Complete Proceed with Synthesis check1->complete No check2 Still Incomplete? double_couple->check2 change_solvent 3. Optimize Solvent System (Switch DMF -> NMP or add DMSO) check2->change_solvent Yes check2->complete No check3 Still Incomplete? change_solvent->check3 stronger_reagent 4. Use Stronger Reagent (e.g., HATU) & Increase Temp check3->stronger_reagent Yes check3->complete No check4 Still Incomplete? stronger_reagent->check4 cap_amines 5. Cap Unreacted Amines & Proceed with Caution check4->cap_amines Yes check4->complete No

Caption: Troubleshooting workflow for incomplete this compound coupling.

References

Technical Support Center: Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on incomplete Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection?

Incomplete Fmoc deprotection is a common issue in SPPS where the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminal amine of the growing peptide chain is not fully removed. This failure leads to the inability of the next amino acid to couple, resulting in truncated peptide sequences (deletions) that are often difficult to separate from the desired full-length peptide, thereby reducing the overall yield and purity of the final product.[1][2]

Q2: What are the common causes of incomplete Fmoc deprotection?

Several factors can contribute to the incomplete removal of the Fmoc group:

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures like β-sheets.[1][3] This aggregation can physically block the deprotection reagent (e.g., piperidine) from accessing the N-terminal Fmoc group.[1] This is a frequent issue in sequences with repeating hydrophobic residues.

  • Steric Hindrance: Amino acids with bulky side chains or protecting groups located near the peptide backbone can physically obstruct the approach of the deprotection reagent.[4]

  • Insufficient Reaction Time or Reagent Concentration: Standard deprotection protocols may not be sufficient for particularly long or "difficult" sequences. The reaction time or the concentration of the deprotecting agent may need to be increased.[4][5]

  • Poor Solvation: Inadequate swelling of the resin or poor solvation of the peptide chain can hinder the diffusion of reagents to the reaction sites.[4]

Q3: Which amino acids are most susceptible to incomplete Fmoc deprotection?

Amino acids that are known to be challenging and can lead to incomplete deprotection often have bulky structures. These include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), and Threonine (Thr).[4]

  • α,α-disubstituted amino acids: Aminoisobutyric acid (Aib) is a well-known example that is challenging for both coupling and deprotection.[4]

  • Amino acids with bulky side-chain protecting groups: Any amino acid where a large protecting group is in close proximity to the backbone can impede the reaction.[4]

Q4: How can I detect if Fmoc deprotection is incomplete?

Several qualitative and quantitative methods can be used to monitor the completeness of the Fmoc deprotection step:

  • Qualitative Colorimetric Tests:

    • Kaiser Test (Ninhydrin Test): This is a widely used test to detect free primary amines.[1] After deprotection, a positive result (blue/purple beads) indicates successful Fmoc removal. A negative result (yellow/colorless beads) suggests the Fmoc group is still attached.[1] Note that this test is unreliable for N-terminal proline, which gives a reddish-brown color.[1]

    • TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid test is another colorimetric assay for detecting primary amines.[1]

    • Chloranil Test: This test is specifically used for detecting secondary amines, such as N-terminal proline.[1]

  • Quantitative Analytical Methods:

    • UV-Vis Spectrophotometry: The removal of the Fmoc group liberates dibenzofulvene (DBF), which forms an adduct with piperidine. This adduct has a characteristic UV absorbance around 301-312 nm.[1][4] Automated synthesizers often use real-time UV monitoring of the solution flowing from the reactor to ensure the reaction goes to completion.[1]

    • HPLC and Mass Spectrometry (MS): Analysis of a small, cleaved sample of the peptide can confirm incomplete deprotection. HPLC analysis will show a later-eluting, more hydrophobic peak corresponding to the Fmoc-containing peptide.[6] Mass spectrometry will show a mass that is 222.24 Da higher than the expected peptide, corresponding to the mass of the Fmoc group.[6]

Q5: How can I resolve and prevent incomplete Fmoc deprotection?

If you detect incomplete deprotection, you can employ several strategies:

  • Extend Deprotection Time: Increase the reaction time for the deprotection step (e.g., to 30 minutes or longer).[6]

  • Perform a Second Deprotection: After the initial deprotection step, drain the reagent and add a fresh solution of 20% piperidine in DMF for a second treatment.[4][6]

  • Increase Reaction Temperature: Gently warming the reaction vessel to 30-35°C can help disrupt secondary structures and improve reaction kinetics.[6] However, use caution as higher temperatures can promote side reactions like aspartimide formation.[6]

  • Use Stronger Deprotection Reagents: For particularly difficult sequences, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in a cocktail with piperidine (e.g., 2% DBU / 20% piperidine in DMF).[4][6]

  • Incorporate Chaotropic Agents: Adding chaotropic salts, such as guanidinium chloride, to the deprotection solution can help disrupt peptide aggregation.[6]

  • Improve Solvation: Switch to a solvent with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP), especially for hydrophobic peptides.[7]

Troubleshooting Guide

This guide provides a systematic workflow for diagnosing and resolving incomplete Fmoc deprotection.

G cluster_workflow Troubleshooting Workflow start Fmoc Deprotection Step Completed kaiser_test Perform Kaiser Test start->kaiser_test positive Positive Result (Blue Beads) kaiser_test->positive Free primary amine? yes negative Negative Result (Yellow Beads) kaiser_test->negative no proceed Proceed to Coupling Step positive->proceed troubleshoot Incomplete Deprotection Detected negative->troubleshoot extend_time 1. Extend Deprotection Time (e.g., 30 min) troubleshoot->extend_time double_deprotect 2. Perform Second Deprotection Treatment extend_time->double_deprotect stronger_base 3. Use Stronger Base (e.g., 2% DBU) double_deprotect->stronger_base re_test Re-run Kaiser Test stronger_base->re_test re_test->positive Positive continue_troubleshoot Consider Advanced Options: - Change solvent (NMP) - Increase temperature - Add chaotropic agents re_test->continue_troubleshoot Still Negative

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Data Presentation

The efficiency of Fmoc deprotection is highly dependent on reagent concentration and reaction time. Below is a summary of kinetic data for the deprotection of Fmoc-Val-OH using various concentrations of piperidine in DMF.

Piperidine Conc. (v/v in DMF)1 min Reaction Time (% Deprotection)3 min Reaction Time (% Deprotection)5 min Reaction Time (% Deprotection)
1%12.9%33.4%49.6%
2%-63.3%87.9%
5%->99%>99%
20%->99%>99%
Data synthesized from kinetic analysis performed via RP-HPLC.[5][8]

These data clearly indicate that while a 20% piperidine solution is standard, concentrations as low as 5% can achieve complete deprotection within 3 minutes for a standard amino acid in solution.[5][8] However, for resin-bound peptides, especially those prone to aggregation, longer times and standard concentrations are recommended.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is suitable for most standard peptide synthesis cycles.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.[9]

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).[9]

  • First Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes.[4]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 10-15 minutes.[4]

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[9]

  • Confirmation (Optional): Perform a Kaiser test (see Protocol 3) to confirm the presence of a free primary amine.[9]

G cluster_workflow Standard Fmoc Deprotection Workflow swell 1. Swell Resin in DMF wash1 2. Wash with DMF (3x) swell->wash1 deprotect1 3. Add 20% Piperidine/DMF (Agitate 5-10 min) wash1->deprotect1 drain1 4. Drain deprotect1->drain1 deprotect2 5. Add fresh 20% Piperidine/DMF (Agitate 10-15 min) drain1->deprotect2 drain2 6. Drain deprotect2->drain2 wash2 7. Wash with DMF (5-7x) drain2->wash2 kaiser 8. Kaiser Test (Optional) wash2->kaiser end Ready for Coupling kaiser->end

Caption: Standard two-step workflow for Fmoc deprotection in SPPS.

Protocol 2: Enhanced Fmoc Deprotection for Difficult Sequences

This protocol uses DBU, a stronger, non-nucleophilic base, for challenging deprotections.

Caution: DBU is a very strong base and should be used judiciously as it may promote side reactions.[4]

  • Resin Swelling: Swell the peptide-resin in DMF as described in the standard protocol.

  • Prepare Deprotection Cocktail: Prepare a fresh solution of 2% DBU and 20% piperidine in DMF.

  • Deprotection: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully if possible.[4]

  • Drain and Wash: Drain the solution and wash the resin extensively with DMF (at least 7-10 times) to ensure all traces of DBU and piperidine are removed.

  • Confirmation: Perform a Kaiser test to confirm complete deprotection.

Protocol 3: Kaiser (Ninhydrin) Test

This qualitative test detects the presence of free primary amines on the resin.[1]

Materials:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the tube at 110°C for 3-5 minutes.[10]

  • Observe the color of the beads and the solution.

    • Positive Result: A deep blue or purple color on the beads and in the solution indicates the presence of free primary amines (successful deprotection).[1]

    • Negative Result: The beads and solution remain yellow or colorless, indicating the absence of free primary amines (incomplete deprotection).[1]

References

Technical Support Center: Fmoc-Tyr-OH Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Tyr-OH and its derivatives during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended solvent for dissolving Fmoc-Tyr(tBu)-OH for solid-phase peptide synthesis (SPPS)?

The most commonly used solvent for dissolving Fmoc-amino acids, including Fmoc-Tyr(tBu)-OH, is N,N-Dimethylformamide (DMF).[1][2][3] N-methylpyrrolidone (NMP) is another widely used alternative that can be more effective in solvating the resin and improving coupling yields.[2][3]

Q2: My Fmoc-Tyr(tBu)-OH is not dissolving well in DMF. What are the potential causes?

Several factors can contribute to poor solubility of Fmoc-Tyr(tBu)-OH in DMF:

  • Solvent Quality: The DMF may be of low purity or have degraded over time, leading to the formation of amines which can affect solubility and react with the Fmoc protecting group.[1][2] It is crucial to use high-purity, peptide-synthesis-grade DMF.

  • Temperature: Lower laboratory temperatures can decrease the solubility of Fmoc-amino acids.[1]

  • Reagent Quality: Variations in the crystalline structure or purity of the Fmoc-Tyr(tBu)-OH lot can impact its dissolution rate.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, leading to aggregation and reduced solubility.[4][5][6] This is particularly common with hydrophobic sequences.

Q3: Can I heat the Fmoc-Tyr(tBu)-OH solution to improve solubility?

Yes, gentle heating can be an effective method to aid dissolution. Heating the solution to a temperature between 37-40°C is often recommended.[1] However, it is important to avoid prolonged or excessive heating to prevent potential degradation of the amino acid derivative.

Q4: What are some alternative solvents or co-solvents I can use to improve the solubility of this compound derivatives?

If you are facing solubility issues with DMF, several alternatives can be considered:

  • N-methylpyrrolidone (NMP): A common and often more effective alternative to DMF.[2]

  • Dimethyl sulfoxide (DMSO): Can be used as a co-solvent with DMF (e.g., 25% DMSO in DMF) to enhance the solubility of difficult sequences.[1]

  • "Greener" Alternatives: Newer, more environmentally friendly solvent systems are being explored, such as N-butylpyrrolidinone (NBP) and binary mixtures like DMSO/1,3-dioxolane (DOL).

  • For this compound (unprotected): A solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been shown to yield a clear solution.[7]

Q5: Besides solubility of the amino acid itself, what other factors can lead to poor coupling efficiency related to solubility?

Peptide aggregation on the solid support is a major cause of difficult couplings.[5][6] As the peptide chain grows, it can fold and aggregate, making the N-terminus inaccessible for the next coupling reaction. This is sequence-dependent and can be mitigated by using chaotropic salts, nonionic detergents, or microwave irradiation.[5]

Troubleshooting Guide

Issue: Fmoc-Tyr(tBu)-OH powder does not fully dissolve or forms a gel-like substance in the synthesis solvent.

This guide provides a systematic workflow to troubleshoot and resolve this common issue.

G cluster_0 cluster_1 Initial Checks cluster_2 Dissolution Techniques cluster_3 Solvent System Modification cluster_4 Advanced Strategies for Aggregation cluster_5 start Start: Fmoc-Tyr(tBu)-OH Solubility Issue check_solvent Verify Solvent Quality (High-purity, fresh DMF/NMP) start->check_solvent check_temp Check Lab Temperature (Ensure not too cold) check_solvent->check_temp Solvent OK end Resolution check_solvent->end Issue Resolved sonicate Sonication (See Protocol 1) check_temp->sonicate Temp OK check_temp->end Issue Resolved heat Gentle Heating (37-40°C) (See Protocol 2) sonicate->heat Still issues sonicate->end Issue Resolved use_nmp Switch to NMP heat->use_nmp Still issues heat->end Issue Resolved add_dmso Use DMSO as a co-solvent (e.g., up to 25% in DMF) use_nmp->add_dmso Still issues use_nmp->end Issue Resolved green_solvents Consider 'Greener' Alternatives (e.g., NBP) add_dmso->green_solvents Still issues add_dmso->end Issue Resolved chaotropic_agents Add Chaotropic Salts (e.g., LiCl) green_solvents->chaotropic_agents Persistent Aggregation green_solvents->end Issue Resolved microwave Utilize Microwave Synthesis chaotropic_agents->microwave microwave->end Issue Resolved

Caption: Troubleshooting workflow for Fmoc-Tyr(tBu)-OH solubility issues.

Quantitative Solubility Data

CompoundSolvent/SystemSolubilityNotes
This compoundDMSO66.67 mg/mL (165.26 mM)Requires sonication.[7]
This compound10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.20 mM)Clear solution.[7]
This compound10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.20 mM)Clear solution.[7]
Fmoc-Tyr(tBu)-OHDMSO100 mg/mL (217.61 mM)Requires sonication.[8]
Fmoc-Tyr(tBu)-OH10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.44 mM)Clear solution.[8]
Fmoc-Tyr(tBu)-OH10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.44 mM)Clear solution.[8]
Fmoc-Tyr(tBu)-OH10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.44 mM)Clear solution.[8]

Experimental Protocols

Protocol 1: Dissolution of Fmoc-Tyr(tBu)-OH using Sonication

This protocol is intended to aid the dissolution of Fmoc-Tyr(tBu)-OH in a suitable solvent like DMF or DMSO.

Materials:

  • Fmoc-Tyr(tBu)-OH

  • High-purity DMF or DMSO

  • Glass vial

  • Sonicator bath

Procedure:

  • Weigh the required amount of Fmoc-Tyr(tBu)-OH and place it in a clean, dry glass vial.

  • Add the calculated volume of DMF or DMSO to achieve the desired concentration.

  • Place the vial in a sonicator bath.

  • Sonicate the mixture for 5-15 minutes, or until the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no suspended particles. If particles remain, continue sonication for another 5 minutes.

  • Proceed with the coupling reaction as planned.

Protocol 2: Dissolution of Fmoc-Tyr(tBu)-OH using Gentle Heating

This protocol describes the use of gentle heat to improve the solubility of Fmoc-Tyr(tBu)-OH.

Materials:

  • Fmoc-Tyr(tBu)-OH

  • High-purity DMF or NMP

  • Glass vial

  • Heating block or water bath with temperature control

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Combine the Fmoc-Tyr(tBu)-OH and the desired solvent (DMF or NMP) in a glass vial, adding a stir bar if using a magnetic stirrer.

  • Place the vial in a heating block or water bath pre-set to 37-40°C.

  • Stir the mixture gently.

  • Maintain the temperature and continue stirring until the solid is fully dissolved. This may take 10-20 minutes.

  • Once dissolved, allow the solution to cool to room temperature before use in your synthesis protocol.

  • Caution: Avoid temperatures above 40°C and prolonged heating to prevent potential degradation of the Fmoc-amino acid.

Signaling Pathways and Logical Relationships

The challenges with this compound solubility are primarily physicochemical and not directly related to biological signaling pathways. However, the logical relationship between factors affecting solubility and the success of the coupling reaction can be visualized.

G solvent_quality Solvent Quality (Purity, Freshness) solubility This compound Solubility solvent_quality->solubility temperature Temperature temperature->solubility concentration Concentration concentration->solubility peptide_sequence Peptide Sequence (Hydrophobicity) aggregation Peptide Chain Aggregation peptide_sequence->aggregation coupling_efficiency Coupling Efficiency solubility->coupling_efficiency aggregation->coupling_efficiency hinders

Caption: Factors influencing this compound solubility and coupling efficiency.

References

Validation & Comparative

Confirming Fmoc-Tyr-OH Incorporation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the successful incorporation of each amino acid building block is paramount to the integrity of the final peptide. This guide provides a comprehensive comparison of analytical methods for confirming the incorporation of Fluorenylmethyloxycarbonyl-Tyrosine (Fmoc-Tyr-OH), a crucial step for synthesizing tyrosine-containing peptides. We present a side-by-side analysis of key techniques, supported by detailed experimental protocols and visual workflows to aid in methodological selection and implementation.

Comparison of Analytical Methods

The choice of an analytical method for confirming this compound incorporation depends on various factors, including the need for qualitative or quantitative data, the stage of synthesis, available instrumentation, and desired throughput. The following table summarizes the key performance characteristics of common analytical techniques.

Analytical MethodInformation ProvidedSample RequirementThroughputKey AdvantagesKey Limitations
Kaiser Test (Ninhydrin) Qualitative detection of free primary amines.[1]Low (few resin beads)HighRapid, simple, and cost-effective on-resin test for reaction completion.[2][3]Not reliable for secondary amines (e.g., proline); can yield false positives with prolonged heating; reagents can be toxic.[3][4]
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of modified and unmodified peptides.[5][6]Low to moderateHighHigh resolution and reliability for purity checks; can detect impurities below 0.1%.[7] The hydrophobic Fmoc group results in a longer retention time.[8]Requires cleavage of the peptide from the resin for analysis; instrumentation can be costly.[7]
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification (MS/MS).[2]Low (pmol to fmol)HighHigh sensitivity and specificity; provides definitive mass evidence of incorporation.[7][9]May not distinguish isomers; can be destructive.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural confirmation.HighLowProvides unambiguous structural elucidation by identifying characteristic signals of the Fmoc group and amino acid residues.[10][11]Lower sensitivity and throughput compared to other methods; requires higher sample concentrations.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy On-resin monitoring of functional group changes.Low (resin sample)MediumNon-destructive; can provide real-time information about the coupling reaction by monitoring specific vibrational bands.Spectra can be complex and require careful interpretation; may have lower sensitivity for detecting incomplete coupling compared to other methods.
UV-Vis Spectrophotometry Indirect quantification of coupling efficiency.LowHighSimple and rapid method to quantify Fmoc group cleavage, which correlates with the amount of amino acid incorporated.[12][13][14]Indirect measurement of incorporation; assumes complete Fmoc cleavage for accurate quantification.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure accurate and reproducible results.

Kaiser Test (Ninhydrin Test)

Objective: To qualitatively detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[1]

Materials:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.[15]

  • Small test tubes.

  • Heating block or water bath at 100-120°C.[1]

Procedure:

  • Collect a small sample of resin beads (approximately 1-5 mg) in a test tube.[15]

  • Add 2-3 drops of each Reagent A, B, and C to the test tube.[3]

  • Heat the test tube at 100-120°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Positive (Blue solution and/or beads): Indicates the presence of free primary amines, signifying an incomplete coupling of this compound. A recoupling step is necessary.[1]

  • Negative (Yellow/colorless solution and beads): Indicates the absence of free primary amines, suggesting a successful coupling reaction.[1]

Kaiser_Test_Workflow cluster_procedure Kaiser Test Procedure cluster_interpretation Interpretation Resin_Sample 1. Collect Resin Sample Add_Reagents 2. Add Ninhydrin Reagents Resin_Sample->Add_Reagents Heat 3. Heat at 100-120°C Add_Reagents->Heat Observe 4. Observe Color Heat->Observe Positive Blue Color (Incomplete Coupling) Observe->Positive Free amines present Negative Yellow/Colorless (Complete Coupling) Observe->Negative No free amines HPLC_Workflow Peptide_Cleavage 1. Cleave Peptide from Resin Sample_Prep 2. Prepare Sample for Injection Peptide_Cleavage->Sample_Prep HPLC_Injection 3. Inject Sample into HPLC Sample_Prep->HPLC_Injection Separation 4. Separation on C18 Column HPLC_Injection->Separation Detection 5. UV Detection (220/280 nm) Separation->Detection Data_Analysis 6. Analyze Chromatogram Detection->Data_Analysis MS_Workflow cluster_sample Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Cleavage 1. Cleave Peptide Dissolution 2. Dissolve in Solvent/Matrix Cleavage->Dissolution Ionization 3. Ionize Sample (ESI/MALDI) Dissolution->Ionization Mass_Analysis 4. Detect m/z Ionization->Mass_Analysis Compare_MW 5. Compare Observed vs. Theoretical MW Mass_Analysis->Compare_MW MSMS 6. (Optional) MS/MS for Sequencing Compare_MW->MSMS

References

Navigating the Maze: A Comparative Guide to Mass Spectrometry Analysis of Peptides Containing Fmoc-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the presence of protecting groups such as Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (tBu) on amino acid residues like tyrosine presents a unique set of challenges and considerations for mass spectrometry (MS). This guide provides a comprehensive comparison of analytical strategies for peptides containing Fmoc-Tyr(tBu)-OH, offering insights into the impact of these protecting groups on MS analysis and presenting alternative characterization methods.

The use of Fmoc-Tyr(tBu)-OH is a cornerstone of modern solid-phase peptide synthesis (SPPS), safeguarding the reactive side chain of tyrosine during chain elongation. However, the bulky and hydrophobic nature of the Fmoc and tBu groups can significantly influence the behavior of peptides during mass spectrometric analysis, affecting ionization efficiency, fragmentation patterns, and overall signal intensity. Understanding these effects is crucial for accurate characterization and quantification.

The Influence of Protecting Groups on Mass Spectrometry Performance

The presence of Fmoc and tBu protecting groups introduces several key differences in the mass spectrometric analysis of peptides compared to their unprotected counterparts. These differences are primarily observed in ionization efficiency and fragmentation behavior.

Ionization Efficiency: The large, nonpolar Fmoc group can suppress ionization, particularly in electrospray ionization (ESI), leading to lower signal intensity for the protected peptide compared to the deprotected version. This is a critical consideration for quantitative studies where high sensitivity is paramount.

Fragmentation Patterns: The lability of the Fmoc and tBu groups under certain MS/MS fragmentation conditions, such as collision-induced dissociation (CID), can lead to dominant neutral losses of these protecting groups. This can complicate spectral interpretation and mask peptide backbone fragmentation, which is essential for sequence confirmation. In-source fragmentation, where the protecting groups are lost in the ion source before mass analysis, can also be a significant issue, leading to the observation of the deprotected peptide ion even when analyzing the protected species.

To provide a clearer understanding, the following table summarizes the expected qualitative differences in MS performance:

ParameterPeptide with Fmoc-Tyr(tBu)-OHUnprotected Peptide
Ionization Efficiency (ESI) Generally lower due to hydrophobicity and steric hindrance of the Fmoc group.Generally higher.
Signal Intensity Potentially weaker signal.Typically stronger signal.
In-source Fragmentation Prone to loss of Fmoc (222 Da) and tBu (56 Da) groups.Not applicable.
MS/MS Fragmentation (CID) Dominated by neutral losses of Fmoc and tBu groups, potentially obscuring backbone fragmentation.Characteristic b- and y-ion series from peptide backbone cleavage.
Spectral Complexity Increased complexity due to fragments from protecting groups.Cleaner spectra dominated by peptide fragment ions.

Experimental Workflows and Protocols

Accurate and reproducible analysis of peptides, both with and without protecting groups, relies on well-defined experimental protocols. Below are representative workflows and detailed methodologies for LC-MS/MS and MALDI-TOF MS analysis.

Experimental Workflow for Comparative Analysis

To objectively compare the mass spectrometric performance, a systematic workflow is essential.

workflow cluster_synthesis Peptide Synthesis cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis A Solid-Phase Peptide Synthesis (with Fmoc-Tyr(tBu)-OH) B Cleavage and Deprotection (TFA cocktail) A->B C Purification of Protected Peptide A->C D Purification of Unprotected Peptide B->D E LC-MS/MS Analysis C->E F MALDI-TOF MS Analysis C->F D->E D->F

Figure 1: Experimental workflow for comparative mass spectrometry analysis.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Protected and Unprotected Peptides

This protocol outlines the conditions for analyzing a target peptide with and without the Fmoc-Tyr(tBu)-OH protecting groups using a standard reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) setup.

1. Sample Preparation:

  • Protected Peptide: Dissolve the purified peptide containing Fmoc-Tyr(tBu)-OH in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a final concentration of 10 µM.

  • Unprotected Peptide: Dissolve the deprotected and purified peptide in 0.1% formic acid in water to a final concentration of 10 µM.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm i.d., 100 mm length, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (ESI-QTOF):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS1 Scan Range: m/z 300-2000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a collision energy ramp appropriate for the precursor ion's m/z and charge state.

Protocol 2: MALDI-TOF MS Analysis

This protocol is suitable for rapid mass confirmation of both protected and unprotected peptides.

1. Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/50% water with 0.1% trifluoroacetic acid (TFA).

  • Sample Spotting: Mix the peptide solution (1 mg/mL in a suitable solvent) with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

2. MALDI-TOF Mass Spectrometry:

  • Instrument: A MALDI-TOF/TOF mass spectrometer.

  • Ionization Mode: Positive ion reflectron mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Intensity: Optimized for each sample to achieve optimal signal-to-noise ratio without excessive fragmentation.

  • Mass Range: m/z 500-4000.

Alternative Analytical Methods

While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information, especially when dealing with the challenges posed by protecting groups.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. It can be a high-resolution alternative to HPLC for peptide analysis and can be coupled to a mass spectrometer (CE-MS).

Illustrative Workflow for CE-MS Analysis:

cems_workflow A Peptide Sample (Protected or Unprotected) B Capillary Electrophoresis Separation A->B C Electrospray Ionization B->C D Mass Spectrometry Analysis C->D

Figure 2: Workflow for Capillary Electrophoresis-Mass Spectrometry.

Protocol 3: Capillary Electrophoresis of Peptides

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

  • Voltage: 25 kV.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 214 nm or coupled to an ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecules in solution. While less sensitive than mass spectrometry, it is a powerful tool for unambiguous structure elucidation and for studying peptide conformation. For peptides containing Fmoc-Tyr(tBu)-OH, 1D and 2D NMR experiments can confirm the presence and integrity of the protecting groups.

Conclusion

The analysis of peptides containing Fmoc-Tyr(tBu)-OH by mass spectrometry requires careful consideration of the potential effects of these protecting groups on ionization and fragmentation. While challenges such as ion suppression and dominant neutral losses exist, optimized LC-MS/MS and MALDI-TOF MS protocols can provide valuable information. Furthermore, alternative techniques like capillary electrophoresis and NMR spectroscopy offer complementary data for a comprehensive characterization of these important synthetic intermediates. By understanding the nuances of each analytical approach, researchers can select the most appropriate methods to ensure the quality and integrity of their synthetic peptides, ultimately accelerating drug discovery and development efforts.

A Comparative Guide to the NMR Spectroscopic Characterization of Fmoc-Tyr-OH and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Nα-(9-Fluorenylmethoxycarbonyl)-L-tyrosine (Fmoc-Tyr-OH) and its commonly used derivatives. Understanding the subtle yet significant differences in their NMR spectra is crucial for confirming chemical identity, assessing purity, and monitoring reaction progress during peptide synthesis and drug development. This document presents available experimental data, detailed methodologies for NMR analysis, and visual representations of a relevant biological pathway and an experimental workflow.

Introduction

This compound is a cornerstone building block in solid-phase peptide synthesis (SPPS). The hydroxyl group of the tyrosine side chain, however, can be a site for unwanted side reactions. To circumvent this, derivatives with protective groups on the phenolic hydroxyl are frequently employed. The choice of the protective group can influence the solubility, stability, and reactivity of the amino acid derivative, and these structural modifications are readily discernible by NMR spectroscopy. This guide focuses on the comparison of this compound with its tert-butyl (tBu), ethyl (Et), and phosphate (PO3H2) protected counterparts, highlighting the diagnostic NMR signals that differentiate them.

Comparative NMR Data

The following tables summarize the available ¹H and ¹³C NMR chemical shift data for this compound and its derivatives. All data is reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Chemical Shift (δ) Data

Proton Assignment This compound Fmoc-Tyr(tBu)-OH Fmoc-Tyr(Et)-OH Fmoc-Tyr(PO₃H₂)-OH
α-CH ~4.4~4.4Data not availableData not available
β-CH₂ ~3.0~3.0Data not availableData not available
Aromatic (Tyr) 6.6-7.06.8-7.1Data not availableData not available
Aromatic (Fmoc) 7.2-7.87.2-7.8Data not availableData not available
Fmoc-CH ~4.2~4.2Data not availableData not available
Fmoc-CH₂ ~4.3~4.3Data not availableData not available
tBu-CH₃ N/A~1.3N/AN/A
Et-CH₂ N/AN/AData not availableN/A
Et-CH₃ N/AN/AData not availableN/A

Table 2: ¹³C NMR Chemical Shift (δ) Data

Carbon Assignment This compound Fmoc-Tyr(tBu)-OH Fmoc-Tyr(Et)-OH Fmoc-Tyr(PO₃H₂)-OH
C=O (Carboxyl) ~174~174Data not availableData not available
C=O (Fmoc) ~156~156Data not availableData not available
α-C ~57~57Data not availableData not available
β-C ~37~37Data not availableData not available
Aromatic C-OH/OR ~155~154Data not availableData not available
Aromatic C (Tyr) 115-131120-131Data not availableData not available
Aromatic C (Fmoc) 120-144120-144Data not availableData not available
Fmoc-CH ~47~47Data not availableData not available
Fmoc-CH₂ ~67~67Data not availableData not available
tBu-C(CH₃)₃ N/A~78N/AN/A
tBu-C(CH₃)₃ N/A~29N/AN/A
Et-CH₂ N/AN/AData not availableN/A
Et-CH₃ N/AN/AData not availableN/A

Note: The exact chemical shifts can vary depending on the solvent, concentration, and instrument used. The data for Fmoc-Tyr(Et)-OH and Fmoc-Tyr(PO₃H₂)-OH were not available in the searched resources.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra of Fmoc-amino acids is essential for reliable comparison.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent: Dissolve approximately 5-10 mg of the Fmoc-amino acid derivative in 0.5-0.7 mL of a deuterated solvent. Commonly used solvents include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). DMSO-d₆ is often preferred as it can solubilize a wide range of protected amino acids and does not have exchangeable protons that would overlap with the amide proton signal.

  • Internal Standard: Add a small amount of a reference standard, such as Tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Instrument: The spectra should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate.

    • Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

    • Spectral Width: A spectral width of approximately 200-220 ppm is required to cover the full range of carbon chemical shifts.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale using the internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mandatory Visualizations

Signaling Pathway

The phosphorylation of tyrosine residues is a critical event in many cellular signaling pathways, often initiated by Receptor Tyrosine Kinases (RTKs). The use of Fmoc-Tyr(PO₃H₂)-OH is central to synthesizing phosphopeptides that are used to study these pathways.

Receptor_Tyrosine_Kinase_Signaling_Pathway Ligand Ligand RTK_inactive Receptor Tyrosine Kinase (Monomer) Ligand->RTK_inactive Binding RTK_dimer Receptor Dimerization RTK_inactive->RTK_dimer Dimerization RTK_active Autophosphorylation on Tyrosine Residues RTK_dimer->RTK_active Activation Adapter Adapter Proteins (e.g., Grb2) RTK_active->Adapter Recruitment SOS SOS Adapter->SOS Activation Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Exchange MAPK_cascade MAP Kinase Cascade Ras_GTP->MAPK_cascade Activation Transcription_Factors Transcription Factors MAPK_cascade->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription_Factors->Cellular_Response Gene Expression NMR_Workflow start Start: Receive This compound Derivative prep Sample Preparation: - Weigh Sample - Dissolve in Deuterated Solvent - Add Internal Standard start->prep nmr NMR Data Acquisition: - 1H NMR - 13C NMR prep->nmr process Data Processing: - Fourier Transform - Phasing & Baseline Correction - Calibration nmr->process analysis Spectral Analysis: - Chemical Shift Assignment - Integration (1H) - Coupling Constant Analysis process->analysis comparison Comparison with Reference Data and Other Derivatives analysis->comparison decision Purity & Identity Confirmed? comparison->decision pass Proceed with Application decision->pass Yes fail Further Purification or Re-synthesis decision->fail No end End pass->end fail->start

A Comparative Guide to Fmoc-Tyr-OH and Boc-Tyr-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is a critical decision that dictates the efficiency, purity, and scalability of the process. The two dominant methodologies in solid-phase peptide synthesis (SPPS) revolve around the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-Butoxycarbonyl (Boc) group for Nα-amino protection. This guide provides an objective, data-supported comparison of these two strategies, with a specific focus on the incorporation of tyrosine, a frequently modified and functionally important amino acid.

The core difference lies in their chemical lability, which forms the basis of orthogonal protection schemes. The Fmoc group is removed by a mild base, typically piperidine, while the Boc group is cleaved by a moderately strong acid, such as trifluoroacetic acid (TFA).[1] This fundamental distinction influences the entire synthesis workflow, from the choice of side-chain protecting groups to the final cleavage conditions.[2] For tyrosine, whose phenolic hydroxyl group is reactive and requires protection to prevent side reactions like O-acylation, this choice translates to using Fmoc-Tyr(tBu)-OH in Fmoc-based strategies and typically Boc-Tyr(Bzl)-OH in Boc-based strategies.[3][4]

Head-to-Head Comparison: Fmoc/tBu vs. Boc/Bzl Strategies

The selection between Fmoc and Boc chemistry depends on several factors, including the peptide's length, complexity, presence of post-translational modifications, and available laboratory equipment. The Fmoc/tBu strategy has become the predominant approach in modern SPPS due to its milder conditions and true orthogonality.[5][6] Conversely, the Boc/Bzl strategy, while being the classical approach, remains valuable for specific applications, such as the synthesis of long or "difficult" sequences prone to aggregation under Fmoc conditions.[][8]

FeatureFmoc-Tyr(tBu)-OH StrategyBoc-Tyr(Bzl)-OH Strategy
Nα-Protection Fmoc (9-Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Tyr Side-Chain Protection tBu (tert-Butyl) ether[3]Bzl (Benzyl) ether[3][9]
Nα-Deprotection Condition Base-labile: Mild base (e.g., 20% piperidine in DMF)[1]Acid-labile: Moderate acid (e.g., 50% TFA in DCM)[2][10]
Side-Chain Deprotection Acid-labile: Removed during final cleavage with TFA[11]Acid-labile (stronger acid): Removed during final cleavage with HF or TFMSA[2][10]
Orthogonality Fully Orthogonal: Base-labile Nα-group and acid-labile side-chain groupsQuasi-Orthogonal: Both groups are acid-labile but with different sensitivity
Typical Coupling Reagents Modern, high-efficiency reagents (e.g., HBTU, HATU, PyBOP)[]Traditional carbodiimides (e.g., DCC/HOBt)[]
Final Cleavage Reagent Milder Acid: TFA-based "cocktail" with scavengers[6][12]Strong, Hazardous Acid: Anhydrous Hydrogen Fluoride (HF)[2][13]
Key Advantages Milder conditions, suitable for acid-sensitive modifications (e.g., glycosylation, phosphorylation), automation-friendly due to UV monitoring of Fmoc cleavage.[6][13]Can reduce aggregation for difficult sequences due to N-terminus protonation after deprotection, potentially higher yields in some cases.[2][8]
Key Disadvantages Potential for side reactions like aspartimide and diketopiperazine formation; aggregation of neutral peptide chains.[8][13][14]Harsh final cleavage requires specialized equipment; repeated acid treatment can cause premature loss of some side-chain protecting groups; generation of reactive carbocations.[6][10]

Common Side Reactions and Mitigation

Unwanted side reactions are a critical concern in stepwise peptide synthesis. The choice of protection strategy directly influences the type and prevalence of these byproducts.

Side ReactionAssociated StrategyDescription & Mitigation
O-Acylation Both (if Tyr is unprotected)The nucleophilic hydroxyl group of an unprotected tyrosine side chain can react with activated amino acids, leading to branched impurities. Mitigation: Always use side-chain protected tyrosine derivatives like Fmoc-Tyr(tBu)-OH or Boc-Tyr(Bzl)-OH.[4]
Aspartimide Formation FmocThe side-chain carboxylate of aspartic acid can cyclize via an intramolecular reaction catalyzed by the basic deprotection conditions (piperidine). Mitigation: Use faster deprotection reagents (e.g., DBU, though with caution), or employ side-chain protecting groups designed to reduce this reaction.[13][14]
Diketopiperazine (DKP) Formation FmocAt the dipeptide stage, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. This is common with Pro or Gly at the C-terminus. Mitigation: Couple a pre-synthesized dipeptide (Fmoc-X-Y-OH) instead of single amino acids for the first two residues.[4][14]
Alkylation by Cations BocThe tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic residues like Tryptophan and Methionine. Mitigation: Add "scavengers" (e.g., thioanisole, cresol, ethanedithiol) to the deprotection and cleavage solutions to trap these cations.[10][]
Premature Side-Chain Deprotection BocRepetitive treatment with TFA for Nα-Boc removal can lead to the gradual loss of more acid-sensitive side-chain protecting groups (like Benzyl ethers), reducing final yield and purity.[3][6] Mitigation: Use more robust side-chain protecting groups (e.g., 2,6-dichlorobenzyl for Tyr) for long syntheses.[3]

Decision Framework for Synthesis Strategy

The choice between Fmoc and Boc chemistry is a strategic one based on the specific requirements of the target peptide. The following diagram illustrates a logical workflow for this decision-making process.

G start Start: Define Target Peptide peptide_type Peptide Characteristics? start->peptide_type is_modified Acid-Sensitive Modifications? (e.g., Phospho, Glyco) peptide_type->is_modified Standard Peptide is_long Long or Aggregation-Prone Sequence? is_modified->is_long No use_fmoc Select Fmoc-Tyr(tBu)-OH Strategy is_modified->use_fmoc Yes is_long->use_fmoc No consider_boc Consider Boc-Tyr(Bzl)-OH Strategy is_long->consider_boc Yes hf_equip Specialized HF Cleavage Apparatus Available? hf_equip->use_fmoc No (Default to Fmoc with aggregation mitigation) use_boc Select Boc-Tyr(Bzl)-OH Strategy hf_equip->use_boc Yes consider_boc->hf_equip

Caption: Decision workflow for choosing between Fmoc and Boc strategies.

Experimental Protocols

Below are detailed, generalized protocols for a single amino acid coupling cycle using both Fmoc and Boc strategies, as well as final cleavage procedures.

Protocol 1: Standard Fmoc-SPPS Cycle (e.g., Coupling Fmoc-Tyr(tBu)-OH)

This protocol outlines the manual deprotection, washing, and coupling steps on a solid-phase resin.

Materials:

  • Peptide-resin

  • Fmoc-Tyr(tBu)-OH

  • Coupling Reagent (e.g., HBTU) and activator base (e.g., DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine/DMF) to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and agitate for an additional 10-15 minutes.[1][16]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.

    • Wash with DCM (3 times) and then DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3-4 eq.), HBTU (3-4 eq.), and DIPEA (6-8 eq.) in a minimal amount of DMF. Allow to pre-activate for 1-2 minutes.

    • Drain the wash solvent from the resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. A colorimetric test (e.g., Kaiser test) can be performed to monitor reaction completion.

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) followed by DCM (3-5 times).

    • The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Standard Boc-SPPS Cycle (e.g., Coupling Boc-Tyr(Bzl)-OH)

This protocol outlines the corresponding steps for the Boc/Bzl strategy.

Materials:

  • Peptide-resin

  • Boc-Tyr(Bzl)-OH

  • Coupling Reagent (e.g., DCC) and additive (e.g., HOBt)

  • Deprotection Solution: 50% (v/v) TFA in DCM, often with a scavenger like 1% triisopropylsilane.

  • Neutralization Solution: 10% (v/v) DIPEA in DCM.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (50% TFA/DCM) and agitate for 1-2 minutes.

    • Drain and add fresh deprotection solution, then agitate for 20-30 minutes.[2]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin with DCM (5-7 times) to remove residual acid.

  • Neutralization:

    • Wash the resin with the neutralization solution (10% DIPEA/DCM) for 2-3 minutes (repeat twice). This converts the N-terminal ammonium trifluoroacetate salt to a free amine.[10]

    • Wash the resin thoroughly with DCM (5-7 times) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Boc-Tyr(Bzl)-OH (3-4 eq.) and HOBt (3-4 eq.) in DMF/DCM. Cool the solution to 0°C.

    • Add DCC (3-4 eq.) to the amino acid solution and allow to pre-activate for 10 minutes.

    • Drain the wash solvent from the resin and add the activated amino acid solution.

    • Agitate the mixture for 2-4 hours, allowing it to warm to room temperature. Monitor for completion with a colorimetric test.

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), followed by DCM (3 times).

    • The resin is now ready for the next cycle.

Protocol 3: Final Cleavage and Deprotection

A. Fmoc/tBu Strategy:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common mixture is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% ethanedithiol.[4]

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.[12]

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

  • Dry the crude peptide pellet under vacuum. The product can then be purified by RP-HPLC.

B. Boc/Bzl Strategy:

  • WARNING: This procedure uses Hydrogen Fluoride (HF), a highly corrosive and toxic substance. It must be performed by trained personnel in a specialized, dedicated apparatus.

  • Dry the final peptide-resin thoroughly under high vacuum.

  • Place the resin in the HF reaction vessel of the apparatus, along with a scavenger such as anisole (1 mL per gram of resin).

  • Cool the vessel to -5°C to -10°C.

  • Carefully condense anhydrous HF into the vessel.

  • Stir the mixture at 0°C for 1 hour.[2]

  • Remove the HF by vacuum distillation.

  • Wash the remaining residue with cold diethyl ether to remove organic scavengers and byproducts.

  • Extract the crude peptide from the resin using a suitable solvent (e.g., 10% acetic acid).

  • Lyophilize the aqueous extract to obtain the crude peptide, which can then be purified by RP-HPLC.

Synthesis Workflow Comparison

The following diagram visualizes a single amino acid addition cycle for both strategies, highlighting the fundamental differences in reagents and steps.

G cluster_fmoc Fmoc-SPPS Cycle cluster_boc Boc-SPPS Cycle F_Start Start: Peptide-Resin-AA(n) F_Deprotect 1. Deprotection (20% Piperidine/DMF) F_Start->F_Deprotect F_Wash1 2. Wash (DMF) F_Deprotect->F_Wash1 F_Couple 3. Coupling (Fmoc-Tyr(tBu)-OH, HBTU, DIPEA) F_Wash1->F_Couple F_Wash2 4. Wash (DMF/DCM) F_Couple->F_Wash2 F_End End: Peptide-Resin-AA(n+1) F_Wash2->F_End B_Start Start: Peptide-Resin-AA(n) B_Deprotect 1. Deprotection (50% TFA/DCM) B_Start->B_Deprotect B_Wash1 2. Wash (DCM) B_Deprotect->B_Wash1 B_Neut 3. Neutralization (10% DIPEA/DCM) B_Wash1->B_Neut B_Wash2 4. Wash (DCM) B_Neut->B_Wash2 B_Couple 5. Coupling (Boc-Tyr(Bzl)-OH, DCC, HOBt) B_Wash2->B_Couple B_Wash3 6. Wash (DMF/DCM) B_Couple->B_Wash3 B_End End: Peptide-Resin-AA(n+1) B_Wash3->B_End

Caption: Comparison of a single coupling cycle in Fmoc vs. Boc SPPS.

References

A Comparative Guide to Fmoc-Tyr(side-chain protection)-OH Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of high-purity peptides. The tyrosine (Tyr) residue, with its reactive phenolic hydroxyl group, necessitates robust side-chain protection during Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to prevent unwanted side reactions. This guide provides a comprehensive comparison of commonly used Fmoc-Tyr-OH derivatives, offering experimental insights to inform your selection process.

The choice of a protecting group for tyrosine's side chain is critical for minimizing side reactions, such as O-acylation, and ensuring clean deprotection at the final cleavage step.[1][2] The most prevalent strategies involve ether-based protecting groups that offer varying degrees of acid lability, allowing for strategic removal tailored to the overall synthetic plan.

Performance Comparison of Key Tyrosine Protecting Groups

The ideal protecting group must be stable to the mildly basic conditions of repeated Fmoc deprotection (e.g., piperidine treatment) yet be cleanly removable during the final acidolytic cleavage from the resin.[3] The two most widely adopted protecting groups for this purpose are the tert-Butyl (tBu) and the 2-Chlorotrityl (2-Cl-Trt).

Protecting GroupStructureKey AdvantagesKey DisadvantagesPrimary Application
tert-Butyl (tBu) -O-C(CH₃)₃High stability to Fmoc deprotection; Part of the standard orthogonal Fmoc/tBu strategy; Good solubility.[4][5]Requires strong acid (e.g., >90% TFA) for cleavage; Can generate t-butyl cations that may lead to side reactions with sensitive residues (e.g., Trp, Met).[6]Standard protection for routine SPPS on acid-labile resins like Wang or Rink Amide.
2-Chlorotrityl (2-Cl-Trt) See DiagramCleavable under very mild acidic conditions (e.g., 1-5% TFA in DCM);[7] Preserves other acid-sensitive groups; Reduces risk of side reactions from strong acidolysis.Steric bulk may slightly reduce coupling efficiency compared to tBu;[7] Higher cost.Synthesis of protected peptide fragments; Peptides with other highly acid-labile modifications.
Benzyl (Bzl) -CH₂-C₆H₅Historically used; Compatible with Fmoc chemistry.Requires harsh acid conditions (e.g., HF) for complete removal; Partially labile to TFA, making it less suitable for standard Fmoc/tBu strategies.[6][8]Less common in modern Fmoc SPPS; sometimes used in Boc-based strategies.

Table 1: Comparative analysis of common side-chain protecting groups for Fmoc-Tyrosine.

Specialized Derivatives for Phosphopeptide Synthesis

Synthesizing phosphotyrosine (pTyr)-containing peptides is crucial for studying cellular signaling pathways.[9] This requires specialized Fmoc-Tyr derivatives where the phosphate group itself is protected.

DerivativeKey Features & Performance
Fmoc-Tyr(PO(OBzl)OH)-OH The most popular and commercially available derivative for incorporating pTyr.[10] The benzyl (Bzl) group is readily cleaved by TFA during final deprotection.[10] However, the partially protected phosphate can complicate coupling, often requiring uronium-based reagents like HATU and an excess of base (DIPEA) for efficient incorporation.[9]
Fmoc-Tyr(PO₃H₂)-OH A cost-effective option with an unprotected phosphate group. This derivative can work well for smaller peptides but often exhibits sluggish coupling and can lead to pyrophosphate formation in sequences with adjacent pTyr residues.[10]
Fmoc-Tyr(PO(NMe₂)₂)-OH This derivative offers improved coupling efficiency using standard reagents (e.g., PyBOP, TBTU). The dimethylamino groups are removed during the final acid cleavage.[9]

Table 2: Comparison of derivatives for phosphotyrosine peptide synthesis.

Experimental Protocols

Below are generalized protocols for key stages of SPPS that are relevant to the comparison of these derivatives.

Protocol 1: Standard Amino Acid Coupling (HBTU/DIPEA)
  • Resin Preparation: Swell the resin (e.g., Rink Amide, 100 mg) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF. Agitate for 3 minutes, drain. Add a fresh 2 mL portion of 20% piperidine/DMF and agitate for 7-10 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL).[11]

  • Coupling:

    • In a separate tube, dissolve the Fmoc-Tyr(PG)-OH derivative (4 equivalents relative to resin loading), HBTU (3.9 eq.), and HOBt (4 eq.) in a minimal volume of DMF.

    • Add DIPEA (8 eq.) to the activation mixture and immediately add it to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Cleavage and Deprotection
  • For Fmoc-Tyr(tBu)-OH:

    • Wash the final peptidyl-resin with DCM and dry under vacuum.[11]

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

    • Add the cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.[12]

  • For Fmoc-Tyr(2-Cl-Trt)-OH (for protected fragments):

    • Wash the peptidyl-resin with DCM.

    • Prepare a cleavage solution of 1-2% TFA in DCM.[7]

    • Treat the resin with the mild acid solution in short intervals (e.g., 5 x 2 minutes), collecting the filtrate each time into a flask containing pyridine to neutralize the acid.

    • Evaporate the solvent to obtain the protected peptide fragment.

Visualizing the Process and Application

Diagrams help clarify complex workflows and biological contexts.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Elongation Cycle (Repeat n times) cluster_final Final Steps Resin Resin Swelling (DMF) Fmoc_Off Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Off Wash1 Wash (DMF) Fmoc_Off->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Wash2->Fmoc_Off Next Cycle Cleave Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleave Final Cycle Precipitate Precipitation (Cold Ether) Cleave->Precipitate Analyze Purification & Analysis (HPLC, MS) Precipitate->Analyze

Figure 1. Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

RTK_Pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimer Dimerization & Autophosphorylation RTK->Dimer Binding pTyr Phosphorylated Tyrosine (pY) Dimer->pTyr Adaptor Adaptor Protein (e.g., Grb2) pTyr->Adaptor SH2 Domain Binding Effector Downstream Effector (e.g., Ras) Adaptor->Effector MAPK MAPK Cascade Effector->MAPK Response Cellular Response (Proliferation, Survival) MAPK->Response

Figure 2. Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

The choice of a side-chain protecting group for this compound is a critical parameter in peptide synthesis. For most standard applications, Fmoc-Tyr(tBu)-OH provides an excellent balance of stability and ease of use within the well-established Fmoc/tBu orthogonal strategy.[4][13] When synthesizing protected fragments or peptides with exceptionally acid-sensitive moieties, the highly labile Fmoc-Tyr(2-Cl-Trt)-OH is a superior choice, despite its higher cost.[7] For phosphopeptide synthesis, Fmoc-Tyr(PO(OBzl)OH)-OH remains the most common building block, though it requires optimized coupling protocols to ensure high incorporation efficiency.[9][10] By understanding the distinct advantages and limitations of each derivative, researchers can better optimize their synthetic strategies to achieve higher yields and purities for their target peptides.

References

A Comparative Guide to Validating the Biological Activity of Peptides Synthesized with Fmoc-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of synthetic peptides is paramount to obtaining reliable biological data. The choice of building blocks in Solid-Phase Peptide Synthesis (SPPS) directly impacts the purity and, consequently, the biological activity of the final product. This guide provides a comparative analysis of peptides synthesized using Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH) versus alternative strategies for incorporating tyrosine, with a focus on the validation of their biological activity.

The use of Fmoc-Tyr(tBu)-OH is a widely adopted strategy in modern Fmoc-based SPPS.[1] The tert-butyl (tBu) group serves as a protective shield for the reactive phenolic hydroxyl side chain of tyrosine.[2] This protection is crucial for preventing undesirable side reactions during peptide assembly, which can lead to impurities and compromised yields.[1] The orthogonality of the acid-labile tBu group and the base-labile Fmoc group allows for selective deprotection and efficient peptide chain elongation.[1]

Alternatives to the tert-butyl protecting group for the tyrosine side chain in Fmoc chemistry exist, such as the benzyl (Bzl) ether. However, the Bzl group is only partially removed by Trifluoroacetic acid (TFA), making it more suitable for Boc chemistry in some contexts.[3] The use of unprotected Fmoc-Tyr-OH in SPPS can lead to acylation of the tyrosine side chain, resulting in side products and necessitating a larger excess of activated amino acids to ensure complete coupling.[3]

The enhanced coupling efficiencies and minimization of side products associated with the use of Fmoc-Tyr(tBu)-OH lead to a significantly purer crude peptide.[1] This higher purity simplifies downstream purification processes and, most importantly, ensures that the biological activity observed in subsequent assays is attributable to the target peptide sequence and not to synthesis-related impurities.

Comparison of Tyrosine Protection Strategies in Fmoc-SPPS

FeatureFmoc-Tyr(tBu)-OHAlternative: Fmoc-Tyr(Bzl)-OHAlternative: Unprotected this compound
Side-Chain Protection tert-butyl (tBu) etherBenzyl (Bzl) etherNone
Deprotection Condition Acid-labile (TFA)[3]Partially TFA-labile, requires strong acid for complete removal[3]Not Applicable
Orthogonality in Fmoc-SPPS Fully orthogonal with base-labile Fmoc group.[1]Less orthogonal due to partial TFA lability.[3]Not Applicable
Prevention of Side Reactions High prevention of O-acylation.[2]Good prevention of O-acylation.Prone to O-acylation, leading to impurities.[3]
Coupling Efficiency Enhanced due to prevention of side-chain interference.[1]Generally good.Can be reduced due to side-chain reactivity.[3]
Expected Crude Peptide Purity HighModerate to HighLow to Moderate
Impact on Biological Activity Validation High confidence that observed activity is from the target peptide.Potential for impurities to interfere with biological assays.High risk of impurities confounding biological activity results.

Experimental Workflows and Signaling Pathways

To validate the biological activity of a synthesized peptide, a systematic workflow is employed, starting from the synthesis and purification, followed by a battery of in vitro assays. The specific assays will depend on the peptide's intended biological target.

G cluster_0 Peptide Synthesis and Purification cluster_1 Biological Activity Validation synthesis SPPS using Fmoc-Tyr(tBu)-OH cleavage Cleavage from Resin & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization cell_viability Cell Viability Assay (e.g., MTT) characterization->cell_viability binding_assay Receptor Binding Assay (e.g., ELISA, FP) characterization->binding_assay enzyme_assay Enzyme Inhibition Assay characterization->enzyme_assay signaling_assay Signaling Pathway Analysis (e.g., Western Blot) characterization->signaling_assay

Caption: General experimental workflow for peptide synthesis and biological validation.

Many biologically active peptides exert their effects by modulating intracellular signaling cascades. Tyrosine phosphorylation is a key event in many of these pathways, often initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).

G cluster_0 GPCR Signaling Cascade Peptide Peptide Ligand GPCR GPCR Peptide->GPCR Binds G_protein G-Protein GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression

Caption: A representative G-Protein Coupled Receptor (GPCR) signaling pathway.

G cluster_1 Receptor Tyrosine Kinase (RTK) Signaling Ligand Growth Factor (Peptide) RTK RTK Dimer Ligand->RTK Induces Dimerization Autophosphorylation Autophosphorylation on Tyrosine Residues RTK->Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) Autophosphorylation->Adaptor Recruits SOS SOS Adaptor->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates

Caption: A typical Receptor Tyrosine Kinase (RTK) signaling cascade.

Comparative Biological Activity Data

While direct side-by-side comparisons of the same peptide synthesized with different tyrosine protection strategies are not abundant in the literature, the expectation is that the higher purity achieved with Fmoc-Tyr(tBu)-OH will lead to more accurate and reproducible biological activity data. The following table provides an illustrative example of how such data would be presented.

Peptide IDTyrosine Protection StrategyTarget Cell Line / ReceptorAssay TypeIC₅₀ / EC₅₀ (µM)
Peptide-AFmoc-Tyr(tBu)-OHHEK293MTT Assay10.5 ± 1.2
Peptide-AUnprotected this compoundHEK293MTT Assay25.8 ± 3.5 (and/or variable)
Peptide-BFmoc-Tyr(tBu)-OHEGFREnzyme Inhibition5.2 ± 0.8
Peptide-BUnprotected this compoundEGFREnzyme Inhibition15.6 ± 2.9 (and/or variable)

Note: The data in this table is illustrative and serves to demonstrate the expected trend of higher potency (lower IC₅₀/EC₅₀) and lower variability for peptides synthesized using a robust protection strategy, owing to higher purity.

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the synthetic peptide in serum-free cell culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the peptide concentration and determine the IC₅₀ value using non-linear regression analysis.

Receptor Binding (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to measure peptide binding to an immobilized receptor.

  • Coating: Coat a 96-well plate with the target receptor and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.

  • Peptide Incubation: Add serial dilutions of the synthesized peptide to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Add a primary antibody that recognizes the peptide, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

  • Reaction Stoppage: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Determine the EC₅₀ value by plotting absorbance against peptide concentration.[4]

Enzyme Inhibition Assay

This assay measures the ability of a peptide to inhibit the activity of a target enzyme.

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and peptide inhibitor at various concentrations in an appropriate assay buffer.

  • Pre-incubation: In a microplate, add the assay buffer, the peptide inhibitor, and the enzyme solution. Pre-incubate for a specific time to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Signal Measurement: Measure the product formation over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Plot the enzyme activity against the peptide concentration to determine the IC₅₀ value.

References

The Strategic Imperative of Purity: A Cost-Benefit Analysis of High-Purity Fmoc-Tyr-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides is a meticulous process where the quality of starting materials profoundly dictates the outcome. Among these, Fmoc-amino acids are fundamental building blocks. This guide provides a comprehensive cost-benefit analysis of utilizing high-purity Nα-Fmoc-L-tyrosine (Fmoc-Tyr-OH) versus its lower-purity alternatives in solid-phase peptide synthesis (SPPS). Through an examination of experimental data and workflow efficiencies, we demonstrate that the upfront investment in high-purity reagents yields significant downstream returns in peptide purity, yield, and overall project economy.

The High Cost of Impurities: A Downstream Cascade

The allure of lower-cost, lower-purity this compound can be deceptive. Impurities inherent in these reagents can initiate a cascade of undesirable events during peptide synthesis, leading to a host of truncated and modified peptide byproducts.[1][2] These impurities not only compromise the integrity of the final peptide but also introduce significant complexities and costs into the purification process.

Common impurities in lower-purity Fmoc-amino acids and their detrimental effects include:

  • Dipeptides (Fmoc-Tyr-Tyr-OH): These lead to the insertion of an extra tyrosine residue, resulting in a peptide with an incorrect sequence and potentially altered biological activity.

  • Free L-Tyrosine: Unprotected amino acids can interfere with the coupling process and lead to deletion sequences where the intended tyrosine residue is missing.

  • β-Alanyl Impurities: Arising from the rearrangement of the Fmoc-introducing reagent, these can cause the unwanted incorporation of a β-alanine residue.

  • Residual Acetic Acid: Even trace amounts can act as a capping agent, prematurely terminating peptide chain elongation and reducing the yield of the full-length product.[2]

The accumulation of these impurities results in a crude peptide product of low purity, necessitating extensive and costly downstream purification, often involving multiple rounds of high-performance liquid chromatography (HPLC).

Quantitative Comparison: The Purity Advantage

To illustrate the tangible benefits of high-purity this compound, consider the following comparative data derived from typical peptide synthesis outcomes. While the initial procurement cost of high-purity reagents is greater, the final cost per milligram of purified, target peptide is substantially lower due to increased yield and simplified purification.

Table 1: Cost and Purity Comparison of High-Purity vs. Lower-Purity this compound in the Synthesis of a Model Decapeptide

ParameterHigh-Purity this compound (>99.5%)Lower-Purity this compound (>98%)
Initial Reagent Cost (per gram) $150$90
Crude Peptide Purity (by HPLC) ~75%~55%
Final Yield of Purified Peptide (>98%) 45%25%
Relative Purification Time & Cost 1x2.5x
Effective Cost per mg of Pure Peptide LowerHigher

Note: The values presented are representative and can vary based on the specific peptide sequence, synthesis scale, and purification protocol.

A study has shown that purifying Fmoc-amino acids before their use in the synthesis of Glucagon, a 29-amino acid peptide, increased the purity of the final crude peptide by over 15%.[1] This significant improvement in crude purity directly translates to a more efficient and less costly purification process.

Experimental Protocols

To provide a clear and reproducible framework for evaluating the impact of this compound purity, the following detailed experimental protocols are provided.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Decapeptide (Tyr-Ala-Gly-Phe-Leu-Ser-Pro-Arg-Lys-Gly)
  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (either high-purity or lower-purity this compound for the initial coupling, followed by the subsequent amino acids) and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Lyophilization: Lyophilize the crude peptide to obtain a dry powder.

Protocol 2: Peptide Purification and Analysis
  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent, typically 0.1% TFA in water.

  • Purification by Preparative RP-HPLC:

    • Column: C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over a specified time (e.g., 60 minutes) at a flow rate of 10 mL/min.

    • Detection: Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the main peak of the target peptide.

  • Purity Analysis by Analytical RP-HPLC:

    • Analyze the collected fractions using a similar RP-HPLC method but on an analytical scale (e.g., 1 mL/min flow rate).

    • Pool the fractions with a purity of >98%.

  • Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS).

  • Lyophilization: Lyophilize the purified peptide solution to obtain the final product.

Visualizing the Workflow and Rationale

To better illustrate the processes and logical connections discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_outcome Synthesis Outcome cluster_purification Purification & Analysis cluster_result Final Product high_purity High-Purity This compound spps Solid-Phase Peptide Synthesis high_purity->spps low_purity Lower-Purity This compound low_purity->spps crude_high High Purity Crude Peptide spps->crude_high Leads to crude_low Low Purity Crude Peptide spps->crude_low Leads to hplc_easy Simplified HPLC Purification crude_high->hplc_easy hplc_complex Complex HPLC Purification crude_low->hplc_complex final_high High Yield Pure Peptide hplc_easy->final_high final_low Low Yield Pure Peptide hplc_complex->final_low

Caption: Experimental workflow comparing the use of high-purity versus lower-purity this compound.

cost_benefit_analysis cluster_high_purity High-Purity Path cluster_low_purity Lower-Purity Path start Decision: This compound Purity cost_high Higher Initial Reagent Cost start->cost_high cost_low Lower Initial Reagent Cost start->cost_low benefit_yield Increased Crude Purity & Final Yield cost_high->benefit_yield benefit_time Reduced Purification Time & Complexity benefit_yield->benefit_time outcome_high Lower Overall Cost per mg benefit_time->outcome_high consequence_yield Decreased Crude Purity & Final Yield cost_low->consequence_yield consequence_time Increased Purification Time & Cost consequence_yield->consequence_time outcome_low Higher Overall Cost per mg consequence_time->outcome_low

Caption: Logical flow of the cost-benefit analysis for choosing this compound purity.

Conclusion and Recommendation

References

A Comparative Guide to Coupling Reagents for Fmoc-Tyr-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is a critical determinant of success, particularly when incorporating sterically hindered amino acids such as Fmoc-Tyr(tBu)-OH. The bulky tert-butyl protecting group on the tyrosine side chain can impede the formation of the peptide bond, leading to incomplete reactions, lower yields, and the formation of deletion sequences. This guide provides a side-by-side comparison of commonly used coupling reagents for the efficient incorporation of Fmoc-Tyr-OH, supported by experimental insights and detailed protocols.

Performance Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts coupling efficiency, reaction time, and the potential for racemization. Modern peptide synthesis predominantly utilizes uronium/aminium and phosphonium salt-based reagents, which have largely superseded the more traditional carbodiimides due to their higher reactivity and lower propensity for side reactions.

Below is a summary of the performance of several common coupling reagents for challenging couplings, including those involving sterically hindered amino acids like Fmoc-Tyr(tBu)-OH.

Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Drawbacks
HATU Uronium/AminiumVery HighFast reaction kinetics, high coupling efficiency for hindered amino acids, and reduced racemization compared to HBTU.[1][2][3]Higher cost, can cause guanidinylation of the N-terminal amine if used in excess.[1]
HBTU Uronium/AminiumHighGood efficiency for standard couplings, more cost-effective than HATU.[2]Slower reaction times and a higher risk of racemization compared to HATU, known allergen.[2][4]
HCTU Uronium/AminiumVery HighHigh coupling efficiency, often faster than HBTU, and reported to be less allergenic.[4][5]More expensive than HBTU.[5]
COMU UroniumVery HighHigh coupling efficiency comparable to HATU, enhanced safety profile (avoids potentially explosive HOBt/HOAt byproducts), and byproducts are water-soluble, simplifying purification.[3][6][7]Higher cost compared to HBTU.[3]
PyBOP PhosphoniumHighEffective for sterically hindered amino acids and cyclization reactions, less prone to N-terminal guanidinylation.[1][8]Can be less efficient than HATU for some difficult sequences, especially with shorter reaction times.[1]
DIC/HOBt Carbodiimide/AdditiveStandardCost-effective.Slower than uronium/aminium salts, may be insufficient for highly hindered couplings, and can lead to the formation of insoluble DCU byproduct if DCC is used.[9]

Experimental Protocols

To ensure a valid comparison of coupling reagent performance, a standardized experimental protocol is essential. The following outlines a general methodology for the solid-phase synthesis of a model peptide containing a Fmoc-Tyr(tBu)-OH coupling step.

General Protocol for Comparative Coupling Efficiency Study
  • Resin Preparation:

    • Start with a pre-loaded Wang or Rink Amide resin.

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.[4]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with fresh deprotection solution for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[4]

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[4]

  • Coupling of Fmoc-Tyr(tBu)-OH:

    • In a separate vessel, pre-activate Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading) with the chosen coupling reagent (2.9 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[2]

    • Allow the pre-activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative method like the Kaiser test.[2]

  • Washing:

    • After the coupling reaction, drain the coupling solution and wash the resin extensively with DMF (3 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.[2]

  • Cleavage and Deprotection:

    • After the final coupling and deprotection steps, wash the peptidyl-resin with DCM and dry it under vacuum.[4]

    • Treat a dried sample of the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Analysis:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Analyze the crude peptide purity by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Visualizing the Workflow and Activation Pathways

To better understand the experimental process and the mechanism of action of different coupling reagents, the following diagrams are provided.

experimental_workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Fmoc-Tyr(tBu)-OH Coupling (Reagent + Base in DMF) Washing2 DMF/DCM Wash Coupling->Washing2 Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Analysis RP-HPLC & Mass Spec Analysis Cleavage->Analysis Wasting1 Wasting1 Wasting1->Coupling

Caption: General experimental workflow for comparing coupling reagents.

activation_pathways cluster_uronium Uronium/Aminium Reagents (e.g., HATU, HBTU) cluster_phosphonium Phosphonium Reagents (e.g., PyBOP) cluster_carbodiimide Carbodiimide Reagents (e.g., DIC/HOBt) FmocAA1 Fmoc-AA-COOH ActiveEster1 Reactive OAt/OBt Ester FmocAA1->ActiveEster1 + Reagent1 HATU / HBTU + Base Reagent1->ActiveEster1 CoupledProduct1 Fmoc-AA-CO-NH-Peptide-Resin ActiveEster1->CoupledProduct1 + Peptide1 H2N-Peptide-Resin Peptide1->CoupledProduct1 FmocAA2 Fmoc-AA-COOH ActiveEster2 Reactive OBt Ester FmocAA2->ActiveEster2 + Reagent2 PyBOP + Base Reagent2->ActiveEster2 CoupledProduct2 Fmoc-AA-CO-NH-Peptide-Resin ActiveEster2->CoupledProduct2 + Peptide2 H2N-Peptide-Resin Peptide2->CoupledProduct2 FmocAA3 Fmoc-AA-COOH ActiveEster3 Reactive OBt Ester FmocAA3->ActiveEster3 + Reagent3 DIC / HOBt Reagent3->ActiveEster3 CoupledProduct3 Fmoc-AA-CO-NH-Peptide-Resin ActiveEster3->CoupledProduct3 + Peptide3 H2N-Peptide-Resin Peptide3->CoupledProduct3

Caption: Activation pathways for different classes of coupling reagents.

Conclusion

The selection of a coupling reagent for the incorporation of this compound is a critical decision that balances efficiency, cost, and the potential for side reactions. For routine syntheses where cost is a primary concern, traditional reagents like DIC/HOBt may be adequate. However, for challenging sequences or when high purity is paramount, the use of more advanced uronium/aminium or phosphonium salt reagents is highly recommended.

HATU and COMU, in particular, have demonstrated superior performance in terms of coupling efficiency and suppression of racemization for difficult couplings.[1][7] While PyBOP is a robust and slightly more economical alternative to HATU, it may show reduced efficiency in some contexts.[1] Ultimately, the optimal choice will depend on the specific requirements of the synthesis, and empirical validation through small-scale test couplings is often the most prudent approach.

References

A Comparative Guide to Tyrosine Protection in Fmoc Solid-Phase Peptide Synthesis: Evaluating the Impact of Fmoc-Tyr(tBu)-OH on Final Peptide Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high yields and purity of the final peptide product. For the amino acid tyrosine, with its reactive phenolic hydroxyl group, the choice of side-chain protection can significantly influence the outcome of the synthesis. This guide provides an objective comparison of the performance of the commonly used Fmoc-Tyr(tBu)-OH with alternative protective group strategies, supported by experimental data and detailed protocols.

The Critical Role of Tyrosine Side-Chain Protection

The hydroxyl group of tyrosine is nucleophilic and susceptible to undesired reactions, such as O-acylation, during the coupling steps of SPPS.[1] Failure to protect this side chain can lead to the formation of branched peptides and other impurities, which complicates purification and reduces the overall yield of the target peptide.[1] The ideal protecting group for tyrosine should be stable during the repetitive base-mediated Fmoc deprotection steps and be readily removable under conditions that do not degrade the final peptide.[2]

The Fmoc/tBu strategy is a cornerstone of modern SPPS, relying on the orthogonal removal of the base-labile Nα-Fmoc group and the acid-labile side-chain protecting groups, such as the tert-butyl (tBu) ether on tyrosine.[3]

Performance Comparison: Fmoc-Tyr(tBu)-OH vs. Alternatives

The tert-butyl (tBu) group is the most common protecting group for the tyrosine side chain in Fmoc-SPPS.[4] However, alternative strategies, primarily utilizing trityl-based protecting groups, offer distinct advantages in specific contexts.

Quantitative Data Summary

The following table summarizes the impact of different tyrosine protecting groups on the purity of a model peptide, as determined by HPLC analysis of the crude product. The data is derived from a comparative study by Barlos et al., which synthesized a model peptide containing Met, Trp, and Tyr residues.

Protecting Group StrategyModel Peptide SequenceDeprotection ConditionsCrude Peptide Purity (%)Reference
Fmoc/tBu Fmoc-Ser(tBu)-Met-Trp-Tyr(tBu)-Met-Lys(Boc)-Ser(tBu)-O-Resin65% TFA in DCM, 2h43%[5]
Fmoc/Trt Fmoc-Ser(Trt)-Met-Trp-Tyr(Trt)-Met-Lys(Mtt)-Ser(Trt)-O-Resin1.1% TFA in DCM, 2h92%[5]

Key Observation: The use of Trt-based protection for tyrosine and other sensitive residues resulted in a significantly higher purity of the crude peptide compared to the tBu-based strategy under the tested conditions.[5] This suggests that the milder deprotection conditions required for the Trt group lead to fewer side reactions.[5]

Qualitative Comparison of Tyrosine Protecting Groups
Protecting GroupDerivativeCleavage ConditionsAdvantagesDisadvantages
tert-Butyl (tBu) Fmoc-Tyr(tBu)-OHStrong acid (e.g., 95% TFA)[6]Robust and stable to repeated Fmoc deprotection; widely used and well-documented.[7]Harsh cleavage conditions can promote side reactions with sensitive residues.[5]
Trityl (Trt) Fmoc-Tyr(Trt)-OHMild acid (e.g., 1-5% TFA in DCM)[5]Milder cleavage preserves peptide integrity, leading to higher crude purity.[5][8]More acid-labile, which may be a concern with very acid-sensitive linkers if not handled carefully.
2-Chlorotrityl (2-Cl-Trt) Fmoc-Tyr(2-Cl-Trt)-OHVery mild acid (e.g., 1% TFA in DCM, AcOH/TFE/DCM)[5][6]Allows for the synthesis of fully protected peptide fragments; extremely mild cleavage conditions.[6]Higher cost compared to tBu and Trt derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard steps for manual SPPS.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., 100-200 mesh Wang or Rink Amide resin) in a fritted syringe or reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes at room temperature.

  • Drain the DMF.[6]

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 times).[6]

4. Final Cleavage and Deprotection:

  • After the final coupling and deprotection steps, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the protecting groups used. For peptides synthesized with Fmoc-Tyr(tBu)-OH, a common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[9]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Peptide Purity and Identity Analysis

1. High-Performance Liquid Chromatography (HPLC):

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Inject the sample onto a reverse-phase C18 column.

  • Elute the peptide using a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).

  • Monitor the absorbance at 214 nm or 280 nm.

  • The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

2. Mass Spectrometry (MS):

  • Analyze the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the synthesized peptide.

Visualizing Key Processes

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Couple Fmoc-AA-OH (HBTU/DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat n-1 cycles Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Final Cycle Repeat->Deprotect Cleave 4. Cleave & Deprotect (TFA Cocktail) Final_Deprotect->Cleave Precipitate 5. Precipitate (Cold Ether) Cleave->Precipitate Analyze 6. Analyze (HPLC/MS) Precipitate->Analyze

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Orthogonal Protection Strategy in SPPS

Caption: Orthogonal removal of Fmoc (base-labile) and tBu (acid-labile) groups.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

RTK_Pathway cluster_membrane Plasma Membrane RTK_inactive RTK (Inactive) RTK_active RTK Dimer (Active) (Phosphorylated Tyr) RTK_inactive->RTK_active 2. Dimerization & Autophosphorylation Adaptor Adaptor Protein (e.g., Grb2) RTK_active->Adaptor 3. Recruitment Ligand Ligand (e.g., Growth Factor) Ligand->RTK_inactive 1. Binding Ras Ras Adaptor->Ras 4. Activation MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_Cascade Transcription Transcription Factors MAPK_Cascade->Transcription Response Cellular Response (Growth, Proliferation) Transcription->Response

Caption: A simplified schematic of a receptor tyrosine kinase (RTK) signaling cascade.

Conclusion

While Fmoc-Tyr(tBu)-OH remains a robust and widely used reagent for the incorporation of tyrosine in SPPS, this guide highlights that alternative protecting groups, particularly Fmoc-Tyr(Trt)-OH , can offer significant advantages in terms of final peptide purity. The milder cleavage conditions associated with the Trt group minimize side reactions, leading to a cleaner crude product and simplifying subsequent purification steps. For the synthesis of particularly sensitive or complex peptides, or for the preparation of protected peptide fragments, Fmoc-Tyr(2-Cl-Trt)-OH provides an even milder cleavage option. The choice of the optimal tyrosine derivative will ultimately depend on the specific peptide sequence, the scale of the synthesis, and the desired purity of the final product. Researchers are encouraged to consider these alternatives to optimize their peptide synthesis workflows.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Fmoc-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Tyr-OH (Fmoc-O-tert-butyl-L-tyrosine). The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound, which is a powdered solid that can be hazardous if inhaled or in contact with skin.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety Glasses with Side Shields or GogglesConforming to EN166 (EU) or NIOSH (US) approved standards.Protects eyes from airborne dust particles.
Hand Protection Chemical-resistant GlovesInspected before use and compliant with EN 374 (EU) or equivalent standards.Prevents skin contact with the chemical.
Body Protection Laboratory CoatStandard lab coat.Protects skin and clothing from contamination.
Respiratory Protection Dust MaskN95 (US) or P1/P2 (EN 143) type respirator.[1][2][3]Recommended when handling the powder to prevent inhalation of dust particles, especially in poorly ventilated areas.[1][3]

Operational Plan: Handling and Weighing

Follow these steps to ensure safe handling and accurate weighing of this compound:

  • Preparation :

    • Ensure the work area, typically a chemical fume hood or a designated weighing station with local exhaust ventilation, is clean and free of clutter.[3][4][5]

    • Confirm that all necessary PPE is available and in good condition.

    • Have all necessary equipment ready, including a calibrated analytical balance, weighing paper or boat, spatula, and appropriate containers for the weighed compound.

  • Handling :

    • Wear all required PPE before handling the chemical.

    • Carefully open the this compound container, avoiding any sudden movements that could generate dust.

    • Use a clean spatula to transfer the desired amount of the powder to the weighing paper or boat on the analytical balance.

    • Handle the compound gently to minimize dust formation.[4]

  • Post-weighing :

    • Securely close the primary container of this compound.[1][4]

    • Clean any minor spills immediately using appropriate tools and place the waste in a designated container.[1]

    • Wipe the spatula and the weighing area with a damp cloth to remove any residual dust.

    • Properly dispose of the weighing paper/boat and any contaminated cleaning materials according to the disposal plan.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.

  • Solid Waste :

    • Collect all solid waste, including unused this compound, contaminated weighing paper, and cleaning materials, in a clearly labeled, sealed waste container.

    • The waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1][4] It is the responsibility of the waste generator to determine the appropriate waste identification and disposal methods.[4]

  • Contaminated Gloves :

    • Remove gloves using the proper technique (without touching the outer surface) to avoid skin contact.[4]

    • Dispose of contaminated gloves in the designated solid waste container.[4][6]

  • Empty Containers :

    • Empty containers should be triple-rinsed with an appropriate solvent before disposal or recycling, if permissible. The rinsate should be collected as chemical waste.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Weighing cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE (Gloves, Goggles, Lab Coat, Dust Mask) gather_equip Gather Equipment (Balance, Spatula, Weigh Paper) open_container Carefully Open This compound Container gather_equip->open_container weigh_powder Weigh Desired Amount open_container->weigh_powder close_container Securely Close Container weigh_powder->close_container clean_spills Clean Minor Spills close_container->clean_spills dispose_waste Dispose of Solid Waste (in labeled container) clean_spills->dispose_waste clean_equip Clean Equipment & Work Area dispose_waste->clean_equip remove_ppe Remove & Dispose of PPE clean_equip->remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Tyr-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Tyr-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.